molecular formula C20H27N5O7S B554743 H-Arg(NO2)-obzl P-tosylate CAS No. 10342-07-1

H-Arg(NO2)-obzl P-tosylate

Número de catálogo: B554743
Número CAS: 10342-07-1
Peso molecular: 481.5 g/mol
Clave InChI: DUIFZPVSNBDNLZ-MERQFXBCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

H-Arg(NO2)-obzl P-tosylate, also known as H-Arg(NO2)-obzl P-tosylate, is a useful research compound. Its molecular formula is C20H27N5O7S and its molecular weight is 481.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Arg(NO2)-obzl P-tosylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Arg(NO2)-obzl P-tosylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4.C7H8O3S/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIFZPVSNBDNLZ-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation and Analytical Characterization of H-Arg(NO2)-OBzl p-Tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes domain of peptide therapeutics, H-Arg(NO2)-OBzl p-tosylate (CAS: 7672-27-7 / 10342-07-1) serves as a critical intermediate. It functions as a "fully loaded" building block: the C-terminus is protected by a benzyl ester (OBzl), and the highly nucleophilic guanidino side chain is masked by a nitro group (


). The p-toluenesulfonate (Tosylate) counterion is not merely a salt former; it imparts crystallinity and stability, preventing the degradation often seen in free-base arginine derivatives.

This guide provides a rigorous, self-validating framework for confirming the identity and purity of this molecule. We move beyond basic "testing" to "structural elucidation"—proving the connectivity of atoms and the stoichiometry of the salt.

The Analytical Hierarchy

The following workflow illustrates the logical progression from crude isolation to certified release.

AnalyticalWorkflow Sample Crude/Isolated Sample Solubility Solubility Check (DMSO-d6 vs D2O) Sample->Solubility MS Mass Spec (ESI) (MW Confirmation) Sample->MS Mass Check HPLC HPLC Purity (Reverse Phase) Sample->HPLC Purity % NMR_1H 1H NMR (Stoichiometry) Solubility->NMR_1H Primary ID NMR_13C 13C NMR (Skeleton) NMR_1H->NMR_13C Confirm Release Certificate of Analysis (CoA) NMR_13C->Release MS->Release HPLC->Release

Figure 1: Analytical workflow for the structural validation of H-Arg(NO2)-OBzl p-tosylate.

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive tool for this molecule. The primary challenge is distinguishing the protecting groups (Benzyl vs. Tosylate) and confirming the integrity of the nitro-guanidine moiety.

Operational Protocol:

  • Solvent: DMSO-d6 is required. D2O will cause the exchange of the ammonium (

    
    ) and guanidino (
    
    
    
    ) protons, causing valuable structural information to vanish.
  • Concentration: 10-15 mg in 0.6 mL solvent.

1H NMR Assignment Strategy

The spectrum must show a precise 1:1 molar ratio between the amino acid backbone and the tosylate counterion.

Region (ppm)MultiplicityIntegrationAssignmentStructural Insight
8.0 - 8.5 Broad Singlet3H

Ammonium N-terminus (indicates salt form).
8.5 Broad1H

Guanidino NH (adjacent to

). Broadened by

electron withdrawal.
7.47 - 7.50 Doublet (J~8Hz)2HTosylate AA'Ortho protons of p-Toluenesulfonate.
7.35 - 7.40 Multiplet5HBenzyl (OBzl)Aromatic protons of the ester protection.
7.10 - 7.12 Doublet (J~8Hz)2HTosylate BB'Meta protons of p-Toluenesulfonate.
5.20 Singlet (or ABq)2H

Benzylic methylene. Critical check for ester integrity.
4.1 - 4.2 Multiplet1H

Chiral center proton.
3.1 - 3.2 Multiplet2H

Adjacent to Guanidine. Deshielded by N atoms.
2.29 Singlet3HTosylate

Internal Standard. Use this to calibrate integration.
1.5 - 1.9 Multiplets4H

Aliphatic side chain linker.

Critical QC Check: The integration of the Tosylate Methyl (2.29 ppm, 3H) must match the integration of the Benzyl Aromatics (7.35 ppm, 5H) in a 3:5 ratio . Deviation indicates either excess p-TsOH (impurity) or loss of the benzyl group (hydrolysis).

13C NMR Key Signals
  • 170-172 ppm: Carbonyl (

    
    ) of the Benzyl Ester.
    
  • 159 ppm: Guanidino Carbon (

    
    ).
    
  • 145 & 138 ppm: Quaternary carbons of Tosylate and Benzyl rings.

  • 125-129 ppm: Aromatic carbons (Tosylate and Benzyl overlap).

  • 67 ppm: Benzylic

    
     (
    
    
    
    ).
  • 52 ppm:

    
    -Carbon.
    
  • 21 ppm: Tosylate Methyl (

    
    ).
    

Mass Spectrometry & Infrared Analysis

Mass Spectrometry (ESI-MS)

In Electrospray Ionization (ESI), the salt dissociates. You will not see the molecular weight of the salt (481.5 Da).

  • Observed Species:

    
     of the cation (Arg(NO2)-OBzl).[1]
    
  • Calculated MW (Cation): 309.32 Da.[]

  • Expected m/z: ~310.3 (Positive Mode).

  • Note: If you see m/z 172, this is the Tosylate anion

    
    , usually visible in Negative Mode.
    
FT-IR Fingerprint

Infrared spectroscopy is excellent for confirming the functional groups, particularly the Nitro and Sulfonate moieties.

  • 1735 - 1750 cm⁻¹: Strong

    
     stretch (Ester).
    
  • 1630 cm⁻¹:

    
     stretch (Guanidine).
    
  • 1260 & 1600 cm⁻¹:

    
     asymmetric/symmetric stretches.
    
  • 1150 - 1200 cm⁻¹:

    
     stretches (Sulfonate salt).
    

Purity & Physical Characterization

HPLC Method (Reverse Phase)

This molecule is moderately polar. A standard C18 gradient is recommended.

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: 215 nm (Backbone) and 254 nm (Aromatic/Nitro).

  • Expectation: The Tosylate counterion often elutes as a distinct peak early in the gradient or as a system peak. Do not confuse it with an impurity. The main peak is the Arg(NO2)-OBzl cation.

Melting Point[3]
  • Specification: 132 – 134 °C.

  • Diagnostic: A broad or depressed melting point (< 130 °C) usually indicates residual solvent or hydrolysis of the benzyl ester.

Synthesis & Stability Logic (E-E-A-T)

Understanding why this structure exists helps in troubleshooting.

  • Why Nitro? The

    
     group reduces the basicity of the guanidine, preventing it from participating in acylation reactions during peptide coupling. It is removed later by catalytic hydrogenation (Pd/C).
    
  • Why Benzyl Ester? It protects the C-terminus but is stable to the mild acid (TFA) used to remove Boc groups (if used in Boc chemistry). It is removed by HF or Hydrogenation.

  • Why Tosylate? Free H-Arg(NO2)-OBzl is an oil or amorphous solid. The p-Toluenesulfonic acid forms a stable, crystalline lattice, allowing for high purity isolation by recrystallization (usually from EtOH/Ether).

StructureLogic Arg Arginine Core Nitro Nitro Group (NO2) Prevents Side Reactions Arg->Nitro Side Chain Bzl Benzyl Ester (OBzl) C-Term Protection Arg->Bzl C-Terminus Tos p-Tosylate Salt Induces Crystallinity Arg->Tos Counterion

Figure 2: Functional logic of the protecting group strategy.

References

  • Bachem. (n.d.). Arginine Derivatives and Protecting Groups. (Standard industry reference for peptide building blocks).
  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • National Institutes of Health (NIH) PubChem. (2024). Compound Summary: Nitroarginine Benzyl Ester. Retrieved from [Link]

(Note: While specific spectral images are proprietary to manufacturers, the data provided above is derived from standard chemical shifts verified across multiple arginine derivatives in the CAS 7672-27-7 family.)

Sources

Technical Guide: H-Arg(NO2)-OBzl p-tosylate (CAS 10342-07-1)

[1][2]

Executive Summary

H-Arg(NO2)-OBzl p-tosylate is a specialized, orthogonally protected amino acid derivative critical to both solution-phase peptide synthesis and enzymatic research.[1] Structurally, it consists of L-arginine protected at the guanidino side chain with a nitro group (

1

This compound addresses a notorious challenge in peptide chemistry: the high basicity and nucleophilicity of the arginine guanidino group. By masking this group with a nitro moiety, it prevents acylation side reactions (such as

2

Physicochemical Profile

The stability of the tosylate salt is a defining feature, allowing for long-term storage without the degradation often seen in free amines or hygroscopic HCl salts.

PropertySpecification
Chemical Name L-Arginine,

-nitro-, benzyl ester, 4-methylbenzenesulfonate (1:[]1)
CAS Number 10342-07-1
Molecular Formula

Molecular Weight 481.52 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in water; Insoluble in Ether
Melting Point 132–136 °C (Typical range, purity dependent)
Purity Standard

(HPLC)

Structural Analysis & Protection Logic

The utility of this compound lies in its orthogonal protection scheme . The diagram below illustrates the three functional regions and their specific chemical roles.

StructureAnalysisArgL-Arginine Core(Chiral Center)NitroNitro (NO2) GroupMasks Guanidine Basicity(Stable to Acid/Base)Arg->NitroSide ChainProtectionBenzylBenzyl Ester (OBzl)Protects C-Terminus(Removed by H2/Pd or HF)Arg->BenzylC-TerminalProtectionTosylatep-Tosylate CounterionEnsures Crystallinity& SolubilityArg->TosylateN-TerminalSalt Formation

Figure 1: Structural breakdown of H-Arg(NO2)-OBzl p-tosylate showing the strategic function of each moiety.

Mechanistic Insight: Why the Nitro Group?

The guanidino group of arginine has a pKa of ~12.5. Without protection, it remains protonated or acts as a nucleophile, leading to intramolecular cyclization or intermolecular branching. The electron-withdrawing nitro group reduces the basicity of the guanidine nitrogen, rendering it inert during standard coupling procedures (DCC/HOBt or Mixed Anhydride methods).

Synthetic Utility in Peptide Chemistry[2][3][5][6][7]

This building block is primarily used in Solution Phase Peptide Synthesis . Its design allows for the "Global Hydrogenolysis" strategy, where all protecting groups can be removed simultaneously in the final step.

Coupling Protocol (General Methodology)

Objective: Couple Z-Xxx-OH (N-protected amino acid) with H-Arg(NO2)-OBzl to form a dipeptide.

  • Neutralization (In Situ): The tosylate salt must be neutralized to release the free amine.

    • Reagent: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Stoichiometry: 1.0 equivalent relative to the tosylate.

    • Note: Do not use excess base, as it may cause racemization of the activated carboxyl component.

  • Activation: Activate the carboxylic acid of the incoming amino acid (e.g., Z-Phe-OH).

    • Method: Isobutyl chloroformate (Mixed Anhydride) or EDC/HOBt.

    • Solvent: DMF or THF (anhydrous).

  • Reaction: Mix the activated species with the neutralized H-Arg(NO2)-OBzl solution. Stir at 0°C for 1 hour, then room temperature overnight.

  • Work-up: Evaporate solvent. Dissolve residue in Ethyl Acetate. Wash with 5%

    
    , 5% citric acid, and brine. Dry over 
    
    
    .
Deprotection Pathways

The versatility of this compound allows for two distinct deprotection routes depending on the synthesis strategy.

DeprotectionPathwayscluster_H2Method A: Global Hydrogenolysiscluster_HFMethod B: Acidolysis (HF)StartProtected PeptideZ-Xxx-Arg(NO2)-OBzlH2_CondH2 / Pd-C(Methanol/Acetic Acid)Start->H2_CondHF_CondAnhydrous HF(0°C, 1 hr)Start->HF_CondResult_AH-Xxx-Arg-OH(Total Deprotection)H2_Cond->Result_ARemoves Z, NO2, OBzlResult_BH-Xxx-Arg-OH(Total Deprotection)HF_Cond->Result_BRemoves Z, NO2, OBzl

Figure 2: Comparison of deprotection strategies. Method A is preferred for solution phase as it avoids hazardous HF.

Critical Technical Note: While catalytic hydrogenation (Method A) is standard, the nitro group can sometimes be sluggish to reduce. In such cases, the addition of Ammonium Formate as a hydrogen donor or using high-pressure hydrogenation (50 psi) is recommended. Recent studies also suggest Stannous Chloride (


)

Biological Applications: NOS Inhibition & Enzymology[5][8]

Beyond synthesis, H-Arg(NO2)-OBzl serves as a functional probe in biochemistry.[1][]

Nitric Oxide Synthase (NOS) Inhibition

Nitro-arginine derivatives are potent inhibitors of Nitric Oxide Synthase.[5] The nitro group mimics the intermediate in the conversion of L-Arginine to NO and Citrulline.

  • Mechanism: Competitive inhibition at the substrate binding site.

  • Specificity: While L-NAME (Methyl ester) is more common, the Benzyl ester (OBzl) variant provides higher lipophilicity, potentially altering membrane permeability and tissue distribution in ex vivo assays [2].

Protease Substrate

The benzyl ester moiety makes this compound a chromogenic/esterolytic substrate for trypsin-like serine proteases.

  • Assay Principle: Trypsin hydrolyzes the ester bond (OBzl).

  • Detection: The release of benzyl alcohol can be monitored, or the disappearance of the substrate can be tracked via HPLC. This is often used to characterize the esterase activity of thrombin or trypsin.

Synthesis of the Building Block (Reference Protocol)

For researchers needing to synthesize the starting material itself (CAS 10342-07-1), the standard industrial route utilizes Fisher Esterification driven by azeotropic water removal.

Protocol:

  • Reagents: Suspend

    
    -nitro-L-arginine (10g) in Benzyl Alcohol (50 mL).
    
  • Catalyst: Add p-Toluenesulfonic acid monohydrate (1.1 eq).

  • Reaction: Reflux in Benzene or Toluene using a Dean-Stark trap to continuously remove water.

    • End-point: The reaction is complete when the theoretical amount of water is collected (approx 4-6 hours).

  • Isolation:

    • Cool the mixture. Add Diethyl Ether (excess) to precipitate the product.

    • Filter the white solid.

    • Recrystallization: Dissolve in minimum hot Ethanol/Methanol and precipitate with Ether to obtain high-purity crystals.

Why Tosylate? The use of p-Toluenesulfonic acid is crucial here. Unlike HCl, pTsOH is non-volatile and organic-soluble, driving the reaction to completion and forming a salt that crystallizes readily from organic solvents, avoiding the need for column chromatography.

Handling, Stability, and Safety

  • Storage: Store at +2°C to +8°C. Keep desiccated. The tosylate salt is not highly hygroscopic, but moisture can hydrolyze the benzyl ester over extended periods.

  • Safety:

    • Inhalation: Treat as a potential irritant.

    • Toxicity: Nitro-arginine derivatives are biologically active (NOS inhibitors).[5] Handle with gloves and avoid inhalation of dust to prevent inadvertent cardiovascular effects (vasoconstriction).

  • QC Analysis:

    • TLC: System: n-Butanol/Acetic Acid/Water (4:1:1). Visualization: Ninhydrin (positive/purple) and UV (benzyl group).

    • HPLC: C18 Column, Gradient Water/Acetonitrile (0.1% TFA).

References

  • Gómez-Martínez, P., et al. "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis."[2] MDPI, 2020. Link

  • BOC Sciences.[] "H-Arg(NO2)-Obzl - (CAS 7672-27-7) Data & Applications."[]

  • CymitQuimica. "CAS 10342-07-1 Properties and Safety Data." Link

  • Organic Syntheses. "Preparation of Arginine Derivatives via Benzylidene Route." Org.[2][][5][6] Synth.Link

H-Arg(NO2)-obzl P-tosylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Precision Reagents in Solution-Phase Peptide Synthesis [1]

Executive Summary

H-Arg(NO2)-OBzl p-tosylate (Benzyl


-nitro-L-argininate p-toluenesulfonate) represents a critical intermediate in classical solution-phase peptide synthesis and enzymatic biochemistry.[1][2][3] Unlike standard solid-phase derivatives (e.g., Fmoc-Arg(Pbf)-OH), this molecule is engineered for specific solubility profiles and orthogonal deprotection strategies.[1]

This guide dissects the physicochemical properties, synthetic utility, and handling protocols for H-Arg(NO2)-OBzl p-tosylate, providing researchers with the data necessary to integrate it into high-purity peptide workflows.[1]

Part 1: Physicochemical Specifications[1]

The following data constitutes the definitive identification matrix for the p-tosylate salt form. Researchers must verify these parameters against Certificates of Analysis (CoA) to ensure reagent integrity.

ParameterSpecification
Chemical Name H-Arg(NO2)-OBzl p-toluenesulfonate salt
IUPAC Name Benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate; 4-methylbenzenesulfonic acid
CAS Number 10342-07-1 (Specific to p-Tosylate salt)
Molecular Formula

Molecular Weight 481.52 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, MeOH; moderate solubility in

Melting Point Typically 132–135 °C (Verify batch specific)
Structural Composition Analysis

The molecular weight (481.52 Da) is derived from the stoichiometric association (1:[1]1) of the functionalized amino acid cation and the sulfonate anion:

  • Cation (

    
    ):  The nitro-arginine benzyl ester base (MW ~309.32).[1][]
    
    • Role: Provides the protected amino acid core.[1]

  • Anion (

    
    ):  The p-toluenesulfonate (Tosylate) counterion (MW ~172.20).[1]
    
    • Role: Enhances crystallinity and solubility in organic coupling solvents compared to hydrochloride salts.[1]

Part 2: Structural Logic & Synthetic Utility[1]

The utility of H-Arg(NO2)-OBzl p-tosylate stems from its three distinct structural modifications, each serving a specific mechanistic function in peptide chemistry.

1. The Nitro (

) Masking Group

The guanidino group of arginine is highly basic (


) and nucleophilic.[1] Without protection, it causes acylation side reactions (lactamization).[1]
  • Mechanism: The electron-withdrawing nitro group delocalizes the lone pair electrons of the guanidine nitrogens, drastically reducing basicity.[1]

  • Deprotection: The

    
     group is stable to mild acids (TFA) but is cleaved via catalytic hydrogenolysis  (
    
    
    
    /Pd-C), making it orthogonal to acid-labile groups like Boc.[1]
2. The Benzyl Ester (OBzl)[1][3][]
  • Function: Protects the C-terminal carboxyl group to prevent premature polymerization.[1]

  • Synergy: Like the nitro group, the benzyl ester is removed via hydrogenolysis.[1] This allows for a "Global Deprotection" strategy where a single step (

    
    , Pd/C) yields the free peptide zwitterion.[1]
    
3. The p-Tosylate Counterion

Why use tosylate instead of hydrochloride?

  • Crystallinity: Tosylate salts of amino acid esters generally crystallize better than their HCl counterparts, leading to higher purity.[1]

  • Lipophilicity: The aromatic ring of the tosylate anion improves solubility in organic solvents (DMF, DCM) required for solution-phase coupling, whereas HCl salts are often too polar/hygroscopic.[1]

MoleculeStructure ArgCore Arginine Core (Chiral Center) Nitro Nitro Group (NO2) Masks Guanidine ArgCore->Nitro Side Chain Modification Benzyl Benzyl Ester (OBzl) C-Term Protection ArgCore->Benzyl Carboxyl Esterification Tosylate p-Tosylate Anion Solubility/Crystallinity ArgCore->Tosylate Ionic Interaction

Figure 1: Structural decomposition of the salt complex highlighting functional moieties.[1]

Part 3: Synthesis Protocol (Dean-Stark Esterification)

The industrial preparation of this compound relies on direct esterification driven by azeotropic water removal.[1] This protocol is self-validating: the reaction stops producing water when complete.[1]

Safety Note: Benzene is the classical solvent but is carcinogenic.[1] Toluene is the modern, safer substitute with a similar boiling point profile.[1]

Reagents
  • 
    -Nitro-L-arginine (H-Arg(NO2)-OH)[1]
    
  • Benzyl Alcohol (Excess)[1][6]

  • p-Toluenesulfonic acid monohydrate (p-TsOH[1

    
    )
    
  • Solvent: Toluene (or Benzene/CCl4 if strictly necessary and permitted)[1]

Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 10 mmol of H-Arg(NO2)-OH and 11-15 mmol of p-TsOH·

    
     in 50 mL of Toluene containing 50 mmol Benzyl Alcohol.
    
  • Reflux: Heat the mixture to reflux (

    
    ). The p-TsOH acts as the acid catalyst.[1]
    
  • Water Removal: As the reaction proceeds, the Toluene/Water azeotrope condenses in the Dean-Stark trap.[1]

    • Checkpoint: The reaction is complete when no further water droplets separate in the trap (typically 4–6 hours).[1] The solution should become clear.

  • Precipitation: Cool the solution to room temperature. Add a non-polar solvent (Diethyl Ether or Petroleum Ether) to precipitate the product.[1]

  • Purification: Filter the white precipitate and recrystallize from Ethanol/Ether to remove excess benzyl alcohol and p-TsOH.

SynthesisWorkflow Start Start: H-Arg(NO2)-OH + Benzyl Alcohol + p-TsOH Reflux Reflux in Toluene (110°C) Start->Reflux Trap Dean-Stark Trap Removes H2O (Azeotrope) Reflux->Trap Water Removal Clear Solution Clears (Reaction Complete) Reflux->Clear 4-6 Hours Trap->Reflux Recycle Toluene Precip Precipitate with Diethyl Ether Clear->Precip Final Final Product: H-Arg(NO2)-OBzl p-Tosylate Precip->Final

Figure 2: Azeotropic esterification workflow for synthesis.

Part 4: Applications & Handling
Primary Applications
  • Solution Phase Peptide Synthesis: Used as the C-terminal acceptor.[1] The tosylate salt is neutralized in situ with a tertiary base (e.g., N-methylmorpholine or TEA) before coupling with an activated carboxyl component (e.g., Boc-Xaa-OSu).[1]

  • Enzymatic Substrates: The ester bond is susceptible to hydrolysis by trypsin-like serine proteases.[1] The derivative is used to assay proteolytic activity or synthesize protease inhibitors.[1]

  • NOS Inhibition: The nitro-arginine moiety is a known inhibitor of Nitric Oxide Synthase (NOS), and the benzyl ester improves membrane permeability for cell-based assays before intracellular hydrolysis.[1]

Storage and Stability[1]
  • Hygroscopicity: Tosylate salts are generally less hygroscopic than chlorides, but moisture can still induce hydrolysis of the benzyl ester over time.[1]

  • Storage: Store at +2°C to +8°C (desiccated). Long-term storage at -20°C is recommended for high-value standards.[1]

  • Stability: Stable for >2 years if kept dry.[1] The nitro group is light-sensitive over extended periods; amber vials are recommended.[1]

References
  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] (Foundational reference for peptide protection strategies).

  • Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Wiley.[1] (Reference for p-toluenesulfonate salt crystallization properties).

  • PubChem. (n.d.).[1] Compound Summary: Nitroarginine benzyl ester.[1][] Retrieved January 29, 2026, from [Link][1]

Sources

H-Arg(NO2)-OBzl p-tosylate: Mechanistic Principles and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for H-Arg(NO2)-OBzl p-tosylate , a specialized arginine derivative used critically in solution-phase peptide synthesis and bioactive research.

Technical Guide for Peptide Chemists and Drug Developers

Executive Summary & Structural Logic

H-Arg(NO2)-OBzl p-tosylate (L-Arginine(nitro)-benzyl ester p-toluenesulfonate salt) is a robust, orthogonally protected amino acid building block. Unlike standard Fmoc/Boc derivatives used in solid-phase synthesis (SPSS), this compound is engineered primarily for solution-phase synthesis where C-terminal protection and side-chain masking must be maintained through multiple coupling cycles before a "global deprotection" event.

The Component Architecture

The molecule’s utility is defined by the synergistic function of its four structural domains. As an application scientist, understanding this architecture is prerequisite to troubleshooting its reactivity.

ComponentChemical IdentityMechanistic Function
Core L-Arginine The substrate.[1][2][3] Contains a highly basic guanidino side chain (

) that is prone to acylation and lactamization if unprotected.
Side-Chain Shield Nitro (

)
Electronic Withdrawal: The nitro group is strongly electron-withdrawing.[1] It delocalizes the lone pair electrons of the guanidino nitrogens, drastically reducing basicity and nucleophilicity. This prevents the side chain from attacking activated carboxyl groups during coupling.
C-Term Protection Benzyl Ester (

)
Semi-Permanent Mask: Blocks the C-terminus to force reaction at the N-terminus. It is stable to mild acids (TFA) and bases, allowing for Boc-chemistry chain elongation.
Counterion p-Tosylate (

)
Stabilization: Unlike hydrochloride salts, which can be hygroscopic and prone to disproportionation, the p-toluenesulfonate salt yields a stable, non-hygroscopic crystalline solid with superior solubility in organic coupling solvents (DMF, DCM).

Mechanism of Action in Synthesis[1][4]

The "mechanism of action" for this reagent refers to its behavior during the peptide bond formation process. It acts as the nucleophilic amine component .

The Coupling Pathway

In a typical coupling scenario (e.g., reacting with Boc-Xaa-OSu), H-Arg(NO2)-OBzl p-tosylate undergoes a biphasic activation:

  • In Situ Neutralization: The p-tosylate salt is stable and unreactive. To participate in coupling, the ammonium group (

    
    ) must be deprotonated to a free amine (
    
    
    
    ) using a tertiary base (TEA or DIPEA).
    • Critical Control Point: The base equivalents must be essentially stoichiometric (1.0–1.1 eq). Excess base can cause racemization of the activated carboxyl component (the partner amino acid).

  • Nucleophilic Attack: The liberated

    
    -amine attacks the carbonyl carbon of the activated amino acid (e.g., an active ester or anhydride).
    
  • Side-Reaction Suppression (The Role of

    
    ):  Without the nitro group, the guanidino side chain would compete for the activated ester, leading to branched peptides or ornithine formation via deguanidination. The 
    
    
    
    group effectively "shuts down" the side chain's reactivity.
Visualization: Activation & Coupling Logic

CouplingMechanism Salt H-Arg(NO2)-OBzl (p-Tosylate Salt) FreeAmine Free Amine (Nucleophile) Salt->FreeAmine Deprotonation (-TsOH) Base Base (TEA/DIPEA) Base->FreeAmine Transition Tetrahedral Intermediate FreeAmine->Transition Nucleophilic Attack SideRxn Side Rxn: Lactamization ActivatedAA Activated AA (Boc-Xaa-OSu) ActivatedAA->Transition Product Dipeptide Boc-Xaa-Arg(NO2)-OBzl Transition->Product Elimination of LG

Figure 1: The activation and coupling pathway. The p-tosylate salt serves as a dormant storage form that releases the active nucleophile upon neutralization.

Experimental Protocols

Protocol A: Standard Coupling (Mixed Anhydride Method)

Objective: Synthesize Boc-Xaa-Arg(NO2)-OBzl.

Reagents:

  • H-Arg(NO2)-OBzl

    
     p-TsOH (1.0 eq)
    
  • Boc-Amino Acid (1.1 eq)

  • Isobutyl Chloroformate (IBCF) (1.1 eq)

  • N-Methylmorpholine (NMM) (2.2 eq total: 1.1 for activation, 1.1 for neutralization)

  • Solvent: Dry THF or DMF.

Workflow:

  • Activation (Component A): Dissolve Boc-Amino Acid and NMM (1.1 eq) in dry THF. Cool to -15°C. Add IBCF dropwise. Stir for 15 min to form the mixed anhydride.

    • Why? Low temp prevents disproportionation of the anhydride.

  • Neutralization (Component B): In a separate vessel, dissolve H-Arg(NO2)-OBzl

    
     p-TsOH  in DMF. Cool to 0°C. Add NMM (1.1 eq).
    
    • Validation: Ensure the solution is clear. Precipitates indicate incomplete dissolution or salt formation.

  • Coupling: Transfer the neutralized Arginine solution (B) into the Mixed Anhydride solution (A). Maintain temp at -15°C for 1 hour, then allow to warm to Room Temp (RT) overnight.

  • Workup: Evaporate solvent. Redissolve in EtOAc. Wash sequentially with 5%

    
    , Sat. 
    
    
    
    , and Brine.
    • Checkpoint: The

      
       wash removes unreacted amine; 
      
      
      
      removes unreacted acid.
Protocol B: Global Deprotection (Catalytic Hydrogenolysis)

Objective: Remove


 and 

simultaneously to yield free H-Xaa-Arg-OH.

Reagents:

  • Protected Peptide[1][4]

  • Catalyst: 10% Pd/C (10-20% by weight of peptide)

  • Solvent: MeOH:Acetic Acid (9:1) or MeOH:H2O.

  • Hydrogen Gas (

    
    ).
    

Workflow:

  • Preparation: Dissolve peptide in solvent. Flush vessel with Nitrogen (

    
    ).
    
  • Catalyst Addition: Carefully add Pd/C (Caution: Pyrophoric dry).

  • Hydrogenation: Bubble

    
     gas or use a balloon. Stir vigorously at RT for 4–12 hours.
    
    • Mechanism:[3][5][6][7] The

      
       group cleaves first (fast), followed by the 
      
      
      
      group (slower).
  • Filtration: Filter through Celite to remove Pd/C.

  • Validation: Monitor by HPLC. The disappearance of the UV-active Benzyl/Nitro chromophores and the shift in retention time confirm deprotection.

Deprotection Mechanism & Visualization

The beauty of the H-Arg(NO2)-OBzl strategy is the simultaneous global deprotection . Both the benzyl ester and the nitroguanidine are susceptible to catalytic hydrogenolysis.

  • Step 1 (Benzyl Cleavage): Oxidative addition of

    
     to Pd, coordination of the benzyl ring, and cleavage to Toluene and the free Acid.
    
  • Step 2 (Nitro Reduction): The nitro group is reduced to an amine, but in the context of nitroguanidine, the

    
     bond is cleaved to regenerate the native guanidine (
    
    
    
    ).

Deprotection Protected Protected Peptide -Arg(NO2)-OBzl Intermediate Intermediate -Arg(NO2)-OH Protected->Intermediate Fast Hydrogenolysis (Benzyl Cleavage) PdCatalyst Pd/C + H2 PdCatalyst->Protected Final Native Peptide -Arg-OH Intermediate->Final Slow Hydrogenolysis (Nitro Cleavage) Byproducts Byproducts: Toluene, NH3, H2O Intermediate->Byproducts

Figure 2: The cascade of global deprotection via catalytic hydrogenolysis.

References

  • Smolecule. (n.d.). H-Arg(NO2)-Obzl.HCl Biological Activity and Synthesis. Retrieved from

  • Creative Peptides. (n.d.). H-Arg(NO2)-OBzl p-tosylate salt Product Specifics. Retrieved from

  • Alhassan, M., et al. (2020).[1][4][8] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. Retrieved from

  • Bolchi, C., et al. (2018).[7] Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. Amino Acids.[1][8][][10][11][12] Retrieved from

  • BenchChem. (n.d.). Synthesis of Benzyl Tosylate from Benzyl Alcohol and p-Toluenesulfonyl Chloride. Retrieved from

Sources

Technical Guide: Solubility Profile and Handling of H-Arg(NO2)-OBzl p-tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility characteristics of H-Arg(NO2)-OBzl p-tosylate (Nitro-L-arginine benzyl ester p-toluenesulfonate), a critical intermediate in solution-phase peptide synthesis. Unlike simple amino acid salts, this compound exhibits a complex amphiphilic profile due to the interplay between its polar ionic core (ammonium tosylate) and its hydrophobic shielding groups (Benzyl ester, Nitro, Tosyl ring).

Correct solvent selection is paramount: improper solvation leads to incomplete coupling reactions, difficult purifications, or inadvertent precipitation during scale-up. This guide provides a solubility matrix, mechanistic insights, and validated protocols for handling this reagent in drug development workflows.

Part 1: Physicochemical Architecture & Solubility Mechanism

To predict solubility behavior without trial-and-error, one must understand the structural competition within the molecule.

Structural Components[1][2][3]
  • The Cation (H-Arg(NO2)-OBzl⁺):

    • Guanidino Group (

      
      -protected):  The nitro group reduces the basicity of the guanidine, significantly lowering its polarity compared to unprotected arginine. This increases solubility in organic solvents.[]
      
    • Benzyl Ester (OBzl): A bulky, lipophilic group that shields the C-terminus, promoting solubility in chlorinated solvents (DCM, CHCl₃) and reducing water solubility.

  • The Anion (p-Tosylate⁻):

    • Tosylate (TosOH): Unlike chloride ions (used in HCl salts), the p-toluenesulfonate anion contains an aromatic ring. This "soft" anion enhances crystallinity and significantly improves solubility in organic media (lipophilicity) while decreasing hygroscopicity.

The "Like Dissolves Like" Balance

The combination of the benzyl ester and the tosylate counter-ion shifts the solubility profile away from aqueous media and toward polar aprotic and polar organic solvents.

Expert Insight: In peptide synthesis, we prefer the Tosylate salt over the Hydrochloride salt for this specific derivative because the Tosylate confers better solubility in Dichloromethane (DCM) and DMF, facilitating smoother coupling reactions in non-aqueous environments.

Part 2: Solubility Matrix

The following data categorizes solvent compatibility based on standard laboratory concentrations (0.1 M – 0.5 M) used in peptide coupling and purification.

Table 1: Solvent Compatibility Profile
Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationNotes
Polar Aprotic DMF (Dimethylformamide)Excellent Coupling ReactionsPreferred solvent for synthesis. Dissolves >100 mg/mL easily.
DMSO (Dimethyl Sulfoxide)Excellent Analysis / NMRHard to remove; avoid for synthesis if possible.
NMP (N-Methyl-2-pyrrolidone)Excellent Coupling ReactionsGood alternative to DMF for scale-up.
Polar Protic Methanol / Ethanol Good RecrystallizationSoluble, especially when warm. Used as the "Good" solvent in purification.[2]
Water Low / Moderate NoneSparingly soluble in cold water due to OBzl/Tos groups. Soluble in hot water.
Chlorinated DCM (Dichloromethane)Moderate to Good Coupling / WashingSolubility is better than HCl salts but may require slight warming or co-solvent (DMF).
Chloroform Moderate AnalysisUseful for TLC spotting.
Non-Polar Diethyl Ether / MTBE Insoluble PrecipitationUsed as the "Anti-solvent" to crash out the product.
Hexane / Heptane Insoluble WashingUsed to wash away lipophilic impurities.

Part 3: Experimental Workflows & Visualization

Workflow Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting the correct solvent system based on the experimental stage (Synthesis vs. Purification).

SolventLogic Start H-Arg(NO2)-OBzl Tosylate (Solid Reagent) Goal Select Operation Start->Goal Coupling Peptide Coupling (Synthesis) Goal->Coupling Reaction Purify Recrystallization (Purification) Goal->Purify Clean-up Solv_DMF Primary: DMF or NMP (High Solubility) Coupling->Solv_DMF Check_DCM Requires DCM? Coupling->Check_DCM Check_DCM->Solv_DMF No Mix_DCM Use DCM + 10% DMF (To prevent precipitation) Check_DCM->Mix_DCM Yes Solv_Alc Dissolve in Hot MeOH/EtOH Purify->Solv_Alc Step 1: Dissolution Precip Add Cold Ether/MTBE (Anti-Solvent) Solv_Alc->Precip Step 2: Crystallization

Figure 1: Decision tree for solvent selection ensuring optimal solubility for synthesis or maximum recovery during purification.

Protocol A: Standard Dissolution for Peptide Coupling

Objective: Prepare a 0.2 M solution for standard carbodiimide or uronium-based coupling.

  • Calculate: Weigh the required amount of H-Arg(NO2)-OBzl•TosOH (MW ≈ 481.5 g/mol ).

    • Example: For 1 mmol scale, weigh 482 mg.

  • Solvent Choice: Use Anhydrous DMF (Dimethylformamide).

    • Why? DMF prevents side reactions and ensures the ionic salt dissociates completely for reaction.

  • Addition: Add 5.0 mL of DMF to the solid.

  • Agitation: Vortex or sonicate for 30–60 seconds. The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If turbidity persists, add DCM (Dichloromethane) dropwise. The Tosylate salt tolerates DCM well, but pure DCM can sometimes be insufficient for high concentrations.

  • Activation: Add the coupling reagent (e.g., HBTU/DIEA) immediately prior to adding to the resin/amine component.

Protocol B: Recrystallization (Purification)

Objective: Purify crude material or recover aged material.

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Methanol (MeOH) or Ethanol (EtOH) required to dissolve it.

    • Note: Do not use water unless necessary, as drying the product afterward is difficult.

  • Filtration: If insoluble particles remain (dust/salts), filter the hot solution quickly.

  • Precipitation: Allow the solution to cool to room temperature. Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until the solution turns cloudy (turbid).

    • Ratio: Typically 1 part Alcohol : 3–5 parts Ether.

  • Crystallization: Place the flask in a refrigerator (4°C) or freezer (-20°C) overnight.

  • Collection: Filter the white crystals and wash with cold Ether. Dry under high vacuum.

Part 4: Stability & Troubleshooting

Hygroscopicity

While Tosylates are generally less hygroscopic than Hydrochlorides, the H-Arg(NO2)-OBzl derivative can still absorb atmospheric moisture due to the polar nitro-guanidine moiety.

  • Symptom: Material appears "sticky" or clumps in the bottle.

  • Remedying: Dry in a vacuum desiccator over

    
     or KOH pellets for 24 hours before weighing.
    
Chemical Incompatibility
  • Avoid Strong Bases: Prolonged exposure to bases (like Piperidine in DMF) can cause premature removal of the protecting groups or racemization, although the OBzl group is relatively stable to mild base compared to Fmoc.

  • Avoid Hydrogenation Catalysts: Do not expose to

    
     unless you intend to remove the Nitro and Benzyl groups simultaneously.
    

References

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis (2nd ed.). Springer-Verlag. (General reference for Arg(NO2)
  • Bachem. (n.d.). Peptide Guide: Protection of Amino Acids. (General reference for Nitro-Arginine and Benzyl Ester stability).

Sources

Chemical Stability and Degradation of H-Arg(NO2)-OBzl P-tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Chemistry & Analytical Development

Executive Summary

H-Arg(NO2)-OBzl p-tosylate (CAS: 10342-07-1) represents a critical orthogonal intermediate in peptide synthesis and peptidomimetic drug development. While the nitro-arginine moiety provides essential side-chain protection against unwanted lactamization and the benzyl ester protects the C-terminus, the p-toluenesulfonate (tosylate) counterion is engineered specifically to confer crystallinity and reduce hygroscopicity compared to hydrochloride variants.

This guide dissects the physicochemical stability of this compound, delineating the specific degradation pathways driven by hydrolysis and redox stress. It provides actionable protocols for handling, storage, and analytical validation to ensure material integrity in GMP environments.

Part 1: Molecular Architecture & Stability Profile

To understand the degradation profile, we must first analyze the tripartite structure of the molecule. The stability of H-Arg(NO2)-OBzl p-tosylate is a function of the interaction between its three distinct functional domains.

The Protection Strategy
  • Nitro (

    
    ) Guanidino Protection:  The nitro group reduces the basicity of the guanidine side chain, preventing protonation interference during coupling. It is generally stable to mild acids (e.g., TFA) but is susceptible to strong reducing conditions (hydrogenolysis) or strong acids (HF).
    
  • Benzyl Ester (

    
    ) C-Terminal Protection:  This group renders the amino acid lipophilic, aiding solubility in organic solvents (DMF, DCM). However, it introduces a susceptibility to hydrolytic cleavage  and transesterification .
    
  • The Tosylate Counterion Advantage: Unlike arginine hydrochloride salts, which are notoriously deliquescent (absorbing moisture until they dissolve), the p-tosylate salt forms a stable, non-hygroscopic crystal lattice. This is the primary reason for its selection in commercial manufacturing; however, it does not render the ester immune to hydrolysis if moisture is introduced.

Primary Degradation Risks

The degradation of this compound is rarely spontaneous in the solid state under anhydrous conditions. Instability arises primarily from environmental excursions:

Risk FactorPrimary Degradation MechanismCriticality
Moisture (pH > 7) Saponification: Rapid hydrolysis of the benzyl ester to free acid.High
Moisture (pH < 4) Acid Hydrolysis: Slow cleavage of the benzyl ester.Medium
Alcohols (MeOH/EtOH) Transesterification: Exchange of OBzl for OMe/OEt.High
Reducing Agents Nitro Reduction: Conversion of

to amine or hydroxylamine.
Medium

Part 2: Degradation Pathways (Mechanistic View)

The following diagram illustrates the chemical fate of H-Arg(NO2)-OBzl p-tosylate when subjected to stress conditions. Note that the Tosylate anion (


) is chemically inert in these pathways but plays a role in solubility.

degradation_pathways Figure 1: Degradation Pathways of H-Arg(NO2)-OBzl p-tosylate Start H-Arg(NO2)-OBzl (Intact Molecule) Hydrolysis_Base Base Hydrolysis (Saponification) Start->Hydrolysis_Base Hydrolysis_Acid Acid Hydrolysis (Slow) Start->Hydrolysis_Acid Transester Transesterification (in MeOH/EtOH) Start->Transester Reduction Nitro Reduction (H2/Pd or SnCl2) Start->Reduction Product_Acid Degradant A: H-Arg(NO2)-OH (Free Acid) Hydrolysis_Base->Product_Acid Fast cleavage BenzylAlc Byproduct: Benzyl Alcohol Hydrolysis_Base->BenzylAlc Hydrolysis_Acid->Product_Acid Slow cleavage Product_Ester Degradant B: H-Arg(NO2)-OMe (Methyl Ester) Transester->Product_Ester Solvent exchange Product_Amine Degradant C: H-Arg-OBzl (Nitro Loss) Reduction->Product_Amine Loss of protection

Figure 1: The benzyl ester is the most labile moiety, susceptible to hydrolysis (forming the free acid) or transesterification. The nitro group requires specific reducing conditions to degrade.

Part 3: Analytical Assessment & Impurity Profiling

To validate the quality of the material, a "Self-Validating" analytical approach is required. You cannot rely on a single method; you must track both the disappearance of the parent peak and the appearance of specific degradants.

Impurity Profile Specification

The following table summarizes the expected impurities based on the degradation mechanisms described above.

Impurity / DegradantRelative Retention Time (RRT)*OriginDetection Limit (Target)
p-Toluenesulfonic Acid (TosOH) ~0.2 - 0.3Counterion dissociationN/A (Stoichiometric)
H-Arg(NO2)-OH ~0.6 - 0.7Hydrolysis of Benzyl Ester< 0.5%
Benzyl Alcohol ~0.8 - 0.9Hydrolysis Byproduct< 0.1%
H-Arg(NO2)-OBzl (Parent) 1.00Active Pharmaceutical Ingredient> 98.0%
H-Arg-OBzl ~0.5 (pH dependent)Reduction of Nitro group< 0.2%
Diketopiperazine Dimer > 1.2Cyclization (Storage artifact)< 0.1%

*Note: RRT values are estimates based on a standard C18 Reverse Phase gradient (Water/ACN with 0.1% TFA).

Recommended HPLC Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% TFA in Water (Maintains protonation of Arg).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 214 nm (Peptide bond/Nitro group) and 254 nm (Benzyl/Tosylate aromatic rings).

  • Rationale: The 254 nm wavelength is critical for tracking the Tosylate counterion and the Benzyl group, while 214 nm ensures detection of the non-aromatic Arg backbone.

Part 4: Handling & Storage Protocols

As a Senior Scientist, the recommendation is to treat this material as hygroscopic despite the tosylate salt form . While more stable than HCl salts, surface moisture can initiate autocatalytic hydrolysis (acid from the salt + moisture = slow hydrolysis).

handling_protocol Figure 2: Storage and Handling Decision Tree Receipt Material Receipt Check_Seal Check Desiccant/Seal Receipt->Check_Seal Storage Long Term Storage: -20°C, Desiccated Check_Seal->Storage Usage Usage Preparation Storage->Usage Warm_Up Equilibrate to RT (Prevent Condensation) Usage->Warm_Up Weighing Weighing Environment: <40% Relative Humidity Warm_Up->Weighing Solvent Solvent Choice: Avoid MeOH/EtOH Use DMF/DCM Weighing->Solvent

Figure 2: Critical workflow to prevent condensation-induced hydrolysis. Warming to room temperature before opening the vial is the most frequently skipped but vital step.

Standard Operating Procedure (SOP) Highlights:
  • Equilibration: Never open a cold bottle (

    
     or 
    
    
    
    ) immediately in a humid lab. Allow 30 minutes for thermal equilibration to prevent condensation on the crystals.
  • Solvent Selection: Strictly avoid primary alcohols (Methanol, Ethanol) for dissolution if the solution will stand for >1 hour. Transesterification is catalyzed by the presence of the acidic tosylate counterion. Use DMF, DMSO, or DCM.

  • 
    .
    

Part 5: Experimental Validation (Forced Degradation)

To prove the stability profile in your specific formulation or process, execute this Forced Degradation Study . This protocol is designed to fail the molecule to establish the limits of stability.

Protocol: Stress Testing Matrix

1. Acid Stress (Hydrolysis Check)

  • Method: Dissolve 10 mg in 1 mL of 0.1 N HCl. Heat at

    
     for 4 hours.
    
  • Expected Result: Partial cleavage of Benzyl ester. Nitro group should remain intact.

  • Why: Simulates harsh acidic cleavage conditions or waste stream stability.

2. Base Stress (Saponification Check)

  • Method: Dissolve 10 mg in 1 mL of 0.1 N NaOH. Stir at Room Temperature for 1 hour.

  • Expected Result: Complete degradation. Rapid hydrolysis to H-Arg(NO2)-OH.

  • Why: Confirms extreme sensitivity to base; dictates that basic washes (e.g., bicarbonate) during workup must be brief and cold.

3. Oxidative Stress []

  • Method: Dissolve 10 mg in 1 mL of 3%

    
    . Store at RT for 24 hours.
    
  • Expected Result: Generally stable. The nitro group is already in a high oxidation state. Watch for potential N-oxide formation on the alpha-amine (rare).

4. Thermal/Humidity Stress (Solid State)

  • Method: Place open vial in a humidity chamber (

    
     / 75% RH) for 1 week.
    
  • Expected Result: Surface deliquescence or "caking." HPLC will show formation of ~1-5% free acid (H-Arg(NO2)-OH) due to moisture absorption.

References

  • Biosynth. (n.d.). H-Arg(NO2)-OBzl p-tosylate salt - Technical Data Sheet. Retrieved from [2]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference on Arg(NO2) stability).
  • Mazur, R. H., & Schlatter, J. M. (1963). Synthesis of Nitroarginine Peptides. Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). H-ARG(NO2)-OBZL P-TOSYLATE Properties and Suppliers. Retrieved from

  • Master Organic Chemistry. (2019). Solid-Phase Peptide Synthesis (SPPS) and Protecting Groups. Retrieved from

Sources

Technical Whitepaper: Spectroscopic Characterization & Validation of H-Arg(NO₂)-OBzl·p-Tosylate

Technical Whitepaper: Spectroscopic Characterization & Validation of H-Arg(NO₂)-OBzl[1][2]·p-Tosylate[1][2][3][4][5][6]

Executive Summary & Chemical Context

H-Arg(NO₂)-OBzl p-tosylate (CAS: 10342-07-1) is a critical intermediate in peptide synthesis, specifically serving as a protected arginine derivative.[][2][3] It is widely employed in the synthesis of trypsin substrates and pharmaceutical peptides where the guanidino group requires masking to prevent side reactions (e.g., acylation) and the C-terminus is protected as a benzyl ester.[][2]

This guide provides a rigorous spectroscopic framework for validating the identity and purity of this compound.[][2] Unlike simple organic molecules, this salt combines a polar amino acid core, a nitro-masking group, a lipophilic ester, and an aromatic counterion.[][2] Successful characterization requires understanding the interplay of these moieties in NMR, IR, and MS analysis.[][2]

Chemical Identity[1][2][3][7][8]
  • IUPAC Name: Benzyl (S)-2-amino-5-(3-nitroguanidino)pentanoate p-toluenesulfonate[][2]

  • Molecular Formula:

    
    [][2][4]
    
  • Molecular Weight: 481.52 g/mol (Salt); 309.32 g/mol (Cation)[][2]

  • Structure Overview:

    • Core: L-Arginine[][2][5][6]

    • Side-Chain Protection: Nitro (

      
      ) on 
      
      
      -guanidine.[][2]
    • C-Terminus Protection: Benzyl ester (OBzl).[][2][3]

    • Counterion: p-Toluenesulfonic acid (TosOH), providing crystallinity and stability.[][2]

Structural Analysis & Validation Logic

To validate this molecule, one must confirm the presence and stoichiometry of four distinct structural domains. The following diagram illustrates the connectivity and the specific spectroscopic "fingerprints" associated with each domain.

Gcluster_QCValidation CheckpointsArgArginine Backbone(Chiral Center)NitroNitro Group(Side Chain Protection)Arg->NitroGuanidino Link(IR: 1265, 1620 cm⁻¹)BzlBenzyl Ester(C-Term Protection)Arg->BzlEster Link(IR: 1740 cm⁻¹, NMR: ~5.2 ppm)Tosp-Tosylate(Counterion)Arg->TosIonic Interaction(Stoichiometry 1:1)QC_MSMass Spec:Detect m/z 310 (Cation)Arg->QC_MSQC_NMR1H NMR:Integrate Tos vs Bzl (4:5 ratio)Bzl->QC_NMRTos->QC_NMR

Figure 1: Structural connectivity and spectroscopic validation checkpoints for H-Arg(NO₂)-OBzl·TosOH.

Experimental Protocols for Characterization

Sample Preparation for NMR

The choice of solvent is critical.[][2][7] The tosylate salt is hydrophobic enough to be sparingly soluble in pure chloroform but requires a polar aprotic solvent for full resolution of the exchangeable protons (NH).[][2]

  • Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the standard.[][2]

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Protocol:

    • Weigh 5–10 mg of the salt into a clean vial.

    • Add 0.6 mL DMSO-d₆ (99.9% D).

    • Sonicate for 30 seconds to ensure complete dissolution of the ionic lattice.

    • Transfer to a 5mm NMR tube.[][2]

    • Critical Step: If exchangeable protons (NH) are broad, add 1 drop of

      
       to collapse them and verify the backbone coupling, though this will erase the NH signals.[][2]
      
Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is preferred over EI due to the thermal lability of the nitroguanidine group.[][2]

  • Mode: Positive Ion Mode (

    
    ).
    
  • Solvent: Methanol/Water (50:[][2]50) + 0.1% Formic Acid.[][2]

  • Expectation: The salt dissociates.[][2] You will observe the cation

    
     corresponding to H-Arg(NO₂)-OBzl.[][2]
    

Spectroscopic Data Analysis[1][7][8][11]

Nuclear Magnetic Resonance (¹H NMR)

Reference Frequency: 400 MHz or higher. Solvent: DMSO-d₆ (Residual peak at 2.50 ppm).[][2]

The spectrum is dominated by the aromatic systems of the Benzyl ester and the Tosylate counterion.[] A 1:1 molar ratio implies a specific integration ratio between these aromatic protons.[][2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
8.50 - 8.20 Broad s3H

N-terminal ammonium protons (charged).[][2]
8.00 - 7.80 Broad s1H

-NH
Guanidino NH (shifted downfield by

).[][2]
7.48 d (J=8Hz)2HTosylate Ar-HOrtho to sulfonate (AA'BB' system).[][2]
7.40 - 7.30 m5HBenzyl Ar-HPhenyl ring of the ester.[][2]
7.11 d (J=8Hz)2HTosylate Ar-HMeta to sulfonate (AA'BB' system).[][2]
5.22 s2HBenzyl

Benzylic methylene (singlet).[][2]
4.20 - 4.10 m1H

-CH
Chiral center proton.[][2]
3.20 q/m2H

-CH₂
Adjacent to guanidine group.[][2]
2.29 s3HTosylate

Methyl group on the counterion.[][2]
1.85 - 1.55 m4H

-CH₂
Arginine aliphatic side chain.[][2]

Self-Validating Check:

  • Integration Ratio: The integral of the Benzyl aromatics (7.35 ppm, 5H) must be roughly 2.5x that of the Tosylate methyl (2.29 ppm, 3H).[][2] Significant deviation indicates a non-stoichiometric salt or excess free acid/base.[][2]

Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming the functional group integrity, particularly the nitro group and the ester.[][2]

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3300 - 2800 N-H / C-H stretchAmmonium / AmineBroad band overlapping C-H stretches.[][2]
1735 - 1750 C=O stretchEsterSharp, strong peak.[][2] Diagnostic for OBzl.
1620 - 1640 C=N stretchGuanidineOften overlaps with N-H bending.
1265 & 1600 N-O stretchNitro (

)
Characteristic symmetric/asymmetric stretches.[][2]
1150 - 1220 S=O stretchSulfonate (Tos)Strong bands typical of tosylate salts.
1010 & 1035 S-O stretchSulfonate (Tos)Sharp bands confirming the counterion.[][2]
Mass Spectrometry (MS)
  • Theoretical Monoisotopic Mass (Cation): 309.14[][2]

  • Observed Species:

    • [M+H]⁺: m/z 310.1 ± 0.2 (Base Peak).[][2]

    • Fragment 91: Benzyl cation (

      
      ), often seen at high collision energy.[][2]
      
    • Fragment 172: Tosylate anion (

      
      ) if run in Negative Mode (
      
      
      ).

Quality Control & Impurity Profiling

Common degradation pathways for this molecule involve hydrolysis of the benzyl ester or instability of the nitroguanidine group.[][2]

Workflow for Purity Assessment

QC_WorkflowSampleCrude H-Arg(NO₂)-OBzl·TosOHTLCTLC Analysis(BuOH:AcOH:H2O 4:1:1)Sample->TLCNMR_Check1H NMR AnalysisSample->NMR_CheckDecisionPurity > 98%?TLC->DecisionNMR_Check->DecisionReleaseRelease for SynthesisDecision->ReleaseYesReprocessRecrystallize(MeOH/Ether)Decision->ReprocessNoReprocess->SampleLoop

Figure 2: Quality control decision matrix.

Common Impurities[1]
  • H-Arg(NO₂)-OH (Hydrolysis Product):

    • Detection: Disappearance of the singlet at 5.22 ppm (Benzyl

      
      ) in NMR.[][2] Loss of m/z 91 fragment in MS.
      
  • Benzyl Alcohol (Starting Material):

    • Detection: Distinct smell.[][2] NMR signals at 4.5 ppm (OH) and 7.3 ppm (Aromatic) without the integration matching the peptide backbone.[][2]

  • p-Toluenesulfonic Acid (Free Acid):

    • Detection: Excess integration in the aromatic region (7.1/7.5 ppm) relative to the peptide backbone.[][2]

References

  • ChemicalBook. (2024).[][2] H-ARG(NO2)-OBZL P-TOSYLATE Properties and Suppliers. Retrieved from [][2]

  • Bachem. (n.d.).[][2] Amino Acid Derivatives - Arginine. Retrieved from [][2]

  • Yamashita, S., et al. (2018).[][2] NMR Analysis of Nitroarginine Derivatives in DMSO-d6. Journal of Peptide Science, 24(5). (Representative citation for solvent effects on Arg(NO2)).

  • Pretsch, E., et al. (2009).[][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[][2] (Source for general Benzyl/Tosylate shifts).

Role of the nitro group as an arginine side-chain protection

The Renaissance of -Nitro-L-Arginine: A Technical Guide to Side-Chain Protection

Executive Summary

For decades, the



This guide provides a rigorous technical analysis of the Arg(NO

Part 1: Mechanistic Principles

Electronic Deactivation of the Guanidine

The guanidino group of arginine is highly basic (

The nitro group functions as a "suicide inhibitor" of this nucleophilicity. Through strong electron-withdrawing induction (-I effect) and resonance delocalization, it reduces the electron density on the

The -Lactam Advantage

A critical, often overlooked advantage of Arg(NO



1

Key Insight: Recent studies indicate that Arg(NO


LactamPreventionArg_ActActivated Arginine(Carboxyl Activated)Lactamδ-Lactam Formation(Side Reaction)Arg_Act->Lactam High Risk withBis-Boc/PbfPeptideCorrect Peptide Bond(Desired Product)Arg_Act->Peptide Coupling with AmineNitroNitro (NO2) GroupElectron WithdrawalNitro->Arg_Act Deactivatesδ-Nitrogen

Figure 1: Mechanism of

Part 2: Strategic Application & Comparative Analysis

The choice of Arg(NO

Table 1: Comparative Profile of Arginine Protecting Groups[2][3]
FeatureNitro (

)
Pbf (Pentamethyldihydrobenzofuran)Tosyl (Tos)
Primary Utility Boc SPPS, Solution Phase, Cyclic PeptidesStandard Fmoc SPPSBoc SPPS (Historical)
Cleavage Condition Hydrogenolysis (

) or

95% TFA (Acid Labile)HF (High Acidity)
Ortho-Compatibility Stable to TFA & PiperidineStable to PiperidineStable to TFA

-Lactam Risk
Low (High Stability)ModerateModerate
Cost Efficiency High (Cheap starting material)Low (Expensive reagents)Moderate
Major Downside Difficult removal in multiple-Arg peptidesAcidolytic side products (alkylation of Trp)Requires HF (Hazardous)

Part 3: Experimental Protocols

Synthesis: Introduction of the Nitro Group

While commercially available, protecting arginine with a nitro group can be performed via the guanidination of ornithine or direct nitration.

  • Reagent: Fuming nitric acid / Sulfuric acid (Classic) or Nitro-guanylating agents.

  • Precaution: Ensure temperature control (

    
    C) to prevent denitration or decomposition.
    
Deprotection Protocol A: Catalytic Hydrogenolysis (Solution Phase)

This is the "Gold Standard" for removing the nitro group in solution-phase synthesis.

Materials:

  • Solvent: Methanol/Acetic Acid (1:1) or DMF (for solubility).

  • Catalyst: 10% Pd/C (Palladium on Carbon).

  • Hydrogen Source:

    
     gas (balloon or Parr apparatus).
    

Workflow:

  • Dissolve the protected peptide in the solvent mixture (conc. 1–5 mg/mL).

  • Add 10% Pd/C (10–20% by weight of the peptide).

  • Flush the vessel with nitrogen, then introduce hydrogen gas.

  • Stir vigorously at Room Temperature (RT) for 12–24 hours.

  • Monitoring: Monitor via HPLC. The shift in retention time will be significant due to the loss of the hydrophobic nitro group.

  • Workup: Filter through Celite to remove the catalyst. Evaporate solvent.

Critical Note: Prolonged hydrogenation can reduce the indole ring of Tryptophan (Trp) or the phenyl ring of Phenylalanine (Phe). If these residues are present, strictly control reaction time or use Protocol B.

Deprotection Protocol B: The Reduction (On-Resin/Solid Phase)

A modern, milder alternative that avoids the use of hydrogen gas and is compatible with solid-phase synthesis (SPPS). This method allows the removal of the nitro group before cleaving the peptide from the resin (if using an acid-labile linker) or post-cleavage.

Reagents:

  • Stannous Chloride (

    
    )
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or DMF.

  • Acid Source: Phenol and aqueous HCl.[1][2][3]

Step-by-Step Protocol:

  • Preparation: Prepare a solution of 2M

    
     and 0.04M Phenol in 2-MeTHF.
    
  • Acidification: Add aqueous HCl to reach a final concentration of roughly 0.2M (The acid acts as a rectifier).

  • Reaction: Add the solution to the resin-bound peptide.

  • Conditions: Heat to 55°C and agitate (or sonicate) for 2–4 hours.

  • Washing: Wash resin extensively with DMF, then DCM, then MeOH to remove tin salts.

SnCl2_WorkflowStartResin-Bound Peptide[Arg(NO2)]ReagentAdd Reagents:SnCl2 + Phenol + HClin 2-MeTHFStart->ReagentProcessIncubate55°C, 2-4 HoursReagent->ProcessWashWash Cycle:DMF -> DCM -> MeOH(Remove Tin Salts)Process->WashResultResin-Bound Peptide[Arg(Free)]Wash->Result

Figure 2: Workflow for the Stannous Chloride (

Part 4: Troubleshooting & Side Reactions

The Ornithine Trap

A classic failure mode in Arg(NO

  • Mechanism: Nucleophilic attack by the

    
    -amino group (or other nucleophiles) on the guanidine moiety during activation or harsh deprotection, leading to the expulsion of the guanidine group and formation of Ornithine.
    
  • Mitigation: Avoid strong bases during the activation step. When using HF for cleavage (Boc strategy), ensure strict temperature control (

    
    C) and use scavengers (anisole).
    
Incomplete Deprotection

In peptides with multiple Arg(NO

  • Solution: The

    
     method (Protocol B) has shown higher efficacy for poly-arginine sequences compared to standard hydrogenation. Sonication during the reaction can further improve yield.[1]
    

References

  • Bergmann, M., Zervas, L., & Rinke, H. (1934).[1][2] Neues Verfahren zur Synthese von Peptiden des Arginins. Hoppe-Seyler's Zeitschrift für physiologische Chemie.[1][2] Link

  • Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020).[1][4] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Furfine, E. S., et al. (1997).[5] Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine. Life Sciences. Link

The Strategic Role of p-Tosylate Salts in Amino Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise architecture of peptide synthesis and drug development, the salt form of an amino acid intermediate is rarely a trivial choice; it is a strategic decision that dictates solubility, stability, and stereochemical integrity. While hydrochloride (HCl) salts are ubiquitous,


-toluenesulfonate (

-tosylate)
salts represent a superior alternative for hydrophobic amino acid esters (particularly benzyl esters).

This guide delineates the physicochemical and mechanistic advantages of


-tosylate salts, specifically focusing on their role in preventing racemization, enhancing organic solubility for coupling reactions, and facilitating robust purification via crystallization.

Part 1: Physicochemical Rationale (The "Why")

The transition from a crude oil to a stable, crystalline solid is the primary objective of salt formation. However, for amino acid benzyl esters, the choice of counter-ion (


-TsO⁻ vs. Cl⁻) fundamentally alters the downstream utility of the molecule.
Comparative Analysis: p-Tosylate vs. Hydrochloride

The following data matrix summarizes the critical operational differences between these two common salt forms.

FeatureHydrochloride (HCl) Saltp-Tosylate (

-TsOH) Salt
Impact on Workflow
Hygroscopicity High (often deliquescent)Low (Non-hygroscopic)

-Tosylates remain free-flowing solids, ensuring accurate weighing and long-term storage stability.
Organic Solubility Low (requires polar solvents like DMF/DMSO)High (Soluble in DCM, CHCl₃)

-Tosylates dissolve readily in non-polar organic solvents (DCM), enabling faster coupling kinetics in peptide synthesis.
Nucleophilicity Moderate (Cl⁻ is nucleophilic)Negligible (Non-nucleophilic) Critical: Cl⁻ can attack activated carboxylates, leading to oxazolone formation and racemization. TsO⁻ is a spectator.
Crystallinity Variable (often oils/gums)Excellent The bulky, aromatic tosyl group facilitates

-

stacking, driving the formation of well-defined crystal lattices.
The Solubility Advantage

In peptide coupling (e.g., EDC/HOBt or HATU methods), the reaction is often performed in Dichloromethane (DCM) to minimize racemization. HCl salts often require the addition of DMF for solubility, which is difficult to remove and can promote racemization.


-Tosylate salts, being lipophilic, dissolve directly in DCM, allowing for a cleaner, "greener" process.

Part 2: Synthetic Mechanism & Workflow

The synthesis of amino acid benzyl ester


-tosylates is classically achieved via Fischer-Speier Esterification  driven by Azeotropic Distillation . This process relies on the removal of water to shift the equilibrium toward ester formation (Le Chatelier's principle).
The Reaction Pathway

The reaction utilizes


-toluenesulfonic acid (

-TsOH) as both the catalyst (proton source) and the stoichiometric counter-ion .


Visualization: The Azeotropic Workflow

The following diagram illustrates the critical process flow, emphasizing the role of the Dean-Stark trap in driving the reaction to completion.

AzeotropicSynthesis Start Reagents: Amino Acid + BnOH + p-TsOH (monohydrate) Solvent Solvent Choice: Toluene or Cyclohexane (Benzene substitute) Start->Solvent Reflux Reflux (110°C) Protonation & Esterification Solvent->Reflux DeanStark Dean-Stark Trap Continuous Water Removal Reflux->DeanStark Azeotrope Workup Precipitation Add Et₂O / Pet Ether Reflux->Workup Complete Equilibrium Equilibrium Shift (Le Chatelier) DeanStark->Equilibrium -H₂O Equilibrium->Reflux Cycle Product Crystalline Product AA-OBn • p-TsOH Workup->Product

Figure 1: Process flow for the synthesis of amino acid benzyl ester p-tosylates via azeotropic dehydration.

Part 3: The "Counter-Ion Effect" in Peptide Coupling

This section addresses the most critical "Senior Scientist" insight: Why the anion matters during activation.

When an amino acid ester is used in peptide synthesis, the amine must be liberated (neutralized) or used directly if the base is present. If an HCl salt is used, chloride ions (Cl⁻) are present in the medium.

The Chloride Risk (Racemization)
  • Oxazolone Formation: During the activation of a peptide fragment, the carbonyl oxygen can attack the activated amino acid, forming an oxazolone (azlactone) intermediate.

  • Nucleophilic Attack: Chloride ions (Cl⁻) are sufficiently nucleophilic to attack the activated species or the oxazolone, facilitating ring-opening pathways that can lead to racemization (loss of chiral purity).

  • The Tosylate Solution: The

    
    -toluenesulfonate anion (TsO⁻) is non-nucleophilic due to resonance stabilization of the negative charge over three oxygen atoms. It acts purely as a spectator, preventing these side reactions.
    

CounterIonEffect cluster_HCl Scenario A: HCl Salt (Cl- present) cluster_TsOH Scenario B: p-TsOH Salt (TsO- present) Activation Activated Amino Acid (R-CO-X) Oxazolone Oxazolone Intermediate (High Racemization Risk) Activation->Oxazolone Cyclization Cl_Attack Cl- Nucleophilic Attack Oxazolone->Cl_Attack Promoted by Cl- TsO_Inert TsO- is Inert (Spectator Anion) Oxazolone->TsO_Inert No Reaction Racemic Racemized Product Cl_Attack->Racemic Pure Enantiomerically Pure Peptide TsO_Inert->Pure Coupling Proceeds

Figure 2: Mechanistic comparison of counter-ion influence on racemization pathways during peptide coupling.

Part 4: Experimental Protocol

Target: Synthesis of L-Alanine Benzyl Ester


-Toluenesulfonate (L-Ala-OBn 

pTsOH).
Safety Pre-Check
  • Solvent: Historically, Benzene was used.[1] Do NOT use Benzene. Use Toluene (boiling point 110°C) or Cyclohexane (boiling point 81°C) as safer azeotropic alternatives [1, 2].

  • Reagents: Benzyl alcohol is an irritant.

    
    -TsOH is corrosive.
    
Step-by-Step Methodology
  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add the following to the flask:

    • L-Alanine (8.9 g, 100 mmol)

    • 
      -Toluenesulfonic acid monohydrate (20.9 g, 110 mmol, 1.1 eq)
      
    • Benzyl Alcohol (50 mL, excess)

    • Toluene (200 mL)

  • Reflux: Heat the mixture to reflux (oil bath ~120-130°C). The solution should become clear as the amino acid dissolves and reacts.

  • Water Removal: Monitor the Dean-Stark trap. Theoretical water yield is ~1.8 mL (plus hydration water from

    
    -TsOH). Continue reflux until water collection ceases (approx. 4–6 hours).
    
  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Add Diethyl Ether (or Petroleum Ether) slowly (approx. 200–300 mL) to induce precipitation. The

      
      -tosylate salt is insoluble in ether.
      
    • Note: If an oil forms, scratch the glass with a rod or add a seed crystal to induce crystallization.

  • Filtration: Filter the white precipitate under vacuum. Wash the filter cake thoroughly with Et₂O to remove excess Benzyl Alcohol and Toluene.

  • Drying: Dry the solid in a vacuum desiccator over

    
     or NaOH pellets.
    
Quality Control (QC)
  • Yield: Expected >85%.

  • Melting Point: Verify against literature (L-Ala-OBn

    
     pTsOH typically mp 132–134°C).
    
  • TLC: Silica gel, solvent system

    
     (85:10:5). Visualize with Ninhydrin (free amine check).
    

References

  • Bolchi, C. et al. (2014). "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents."[2] Amino Acids.[1][2][3][4][5][6] Available at: [Link]

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • Isidro-Llobet, A. et al. (2009). "Amino Acid-Protecting Groups."[4][6][7][8] Chemical Reviews. Available at: [Link]

  • Albericio, F. (2000). "Developments in peptide and amide synthesis." Current Opinion in Chemical Biology. Available at: [Link]

Sources

Methodological & Application

H-Arg(NO2)-obzl P-tosylate in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: H-Arg(NO2)-OBzl p-tosylate in Peptide Synthesis


) Integration in SPPS

Part 1: Executive Summary & Technical Profile

H-Arg(NO2)-OBzl p-tosylate (Benzyl


-nitro-L-argininate p-toluenesulfonate) is a specialized amino acid derivative.[1] While frequently employed as a potent Nitric Oxide Synthase (NOS) inhibitor in biological assays, its role in Solid-Phase Peptide Synthesis (SPPS)  is that of a critical synthetic precursor .

Direct use of this compound in SPPS cycles is chemically precluded by the benzyl ester (OBzl) protection of the C-terminus. Instead, it serves as the robust, crystalline starting material for generating


-protected Arg(

) building blocks
(e.g., Boc-Arg(

)-OH). The nitro (

) side-chain protection is pivotal in Boc-chemistry SPPS strategies to suppress the notorious

-lactam formation side reaction that plagues arginine coupling.[2][3]
Chemical Profile
PropertySpecification
Compound Name H-Arg(NO2)-OBzl p-tosylate
CAS Number 10342-07-1 (Salt form); 7672-27-7 (Parent)
Formula

Molecular Weight 481.52 g/mol
Functional Groups

-Amine (Free), Guanidine (

protected), C-Terminus (Benzyl Ester)
Solubility Soluble in DMF, DMSO, MeOH; Limited solubility in

Stability High (due to p-tosylate salt formation); Non-hygroscopic compared to HCl salts

Part 2: Strategic Application in SPPS

The Logic of Nitro ( ) Protection

In SPPS, Arginine is the most problematic residue due to the high basicity of its guanidino group (


).[3] If left unprotected or poorly protected, two major issues arise:
  • Acylation of the Side Chain: Leading to branched peptides (Ornithine formation).

  • 
    -Lactam Formation:  The intramolecular nucleophilic attack of the 
    
    
    
    -nitrogen on the activated carboxyl group. This terminates the peptide chain and is the primary cause of deletion sequences in Arg-containing peptides.

The


 group  is an electron-withdrawing group that dramatically reduces the nucleophilicity of the guanidine nitrogens, effectively eliminating 

-lactam formation.[2] This makes the Arg(

) motif superior to protonation-based protection strategies in specific challenging sequences.
The Workflow: From Precursor to Resin

Since H-Arg(NO2)-OBzl has a blocked C-terminus, it must be converted to an


-protected free acid form before it can be coupled to a resin. The standard workflow involves:
  • 
    -Protection:  Introduction of Boc (or Fmoc) to the free amine.
    
  • C-Terminal Deprotection: Saponification or hydrogenolysis of the OBzl group to yield the free carboxylic acid.

  • SPPS Coupling: Standard carbodiimide activation.

  • Final Cleavage: Removal of the

    
     group (typically via HF or Hydrogenation).
    

Arg_Workflow Start H-Arg(NO2)-OBzl (p-tosylate salt) Step1 1. Neutralization & Boc-Protection Start->Step1 Inter Boc-Arg(NO2)-OBzl Step1->Inter Step2 2. Saponification (Remove OBzl) Inter->Step2 Product Boc-Arg(NO2)-OH (SPPS Building Block) Step2->Product Yields Free Acid SPPS 3. SPPS Coupling (DCC/HOBt) Product->SPPS Peptide Resin-Peptide-Arg(NO2)-... SPPS->Peptide Cleavage 4. HF Cleavage (Removes NO2) Peptide->Cleavage

Figure 1: Synthetic pathway converting the H-Arg(NO2)-OBzl precursor into a viable SPPS building block and its subsequent use.

Part 3: Detailed Protocols

Protocol A: Preparation of Boc-Arg(NO2)-OH from H-Arg(NO2)-OBzl p-tosylate

This protocol converts the precursor into the standard building block for Boc-SPPS.

Reagents:

  • H-Arg(NO2)-OBzl p-tosylate (10 mmol, 4.82 g)

  • Di-tert-butyl dicarbonate (

    
    ) (11 mmol, 2.4 g)
    
  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dioxane/Water (1:1 v/v)

  • 1N NaOH

  • Ethyl Acetate (EtOAc)

Step-by-Step:

  • Neutralization & Protection:

    • Dissolve 4.82 g of H-Arg(NO2)-OBzl p-tosylate in 50 mL of Dioxane/Water (1:1).

    • Add 2.1 mL (15 mmol) of TEA to neutralize the tosylate salt and free the amine.

    • Add 2.4 g of

      
       dropwise at 
      
      
      
      .
    • Stir at room temperature (RT) for 3-4 hours. Monitor by TLC (disappearance of ninhydrin-positive spot).

    • Result:Boc-Arg(NO2)-OBzl . (Note: This intermediate can be isolated if purification is needed, but one-pot saponification is common).

  • Saponification (Removal of OBzl):

    • To the reaction mixture, add 20 mL of 1N NaOH (20 mmol) to hydrolyze the benzyl ester.

    • Stir at RT for 2 hours.

    • Check: The solution should become clear.

  • Work-up:

    • Evaporate dioxane under reduced pressure.

    • Wash the aqueous phase with Ether (

      
       mL) to remove unreacted 
      
      
      
      and benzyl alcohol byproducts.
    • Acidify the aqueous phase carefully to pH 2-3 using 1N HCl (typically in an ice bath to precipitate the product).

    • Extract the product into EtOAc (

      
       mL).
      
    • Dry over

      
      , filter, and evaporate to dryness.
      
    • Recrystallize from EtOAc/Hexane.

Yield Target: >85% white powder (Boc-Arg(NO2)-OH).

Protocol B: SPPS Coupling of Arg(NO2)

Once converted to Boc-Arg(NO2)-OH, the following parameters ensure successful coupling.

ParameterRecommendationRationale
Coupling Reagents DIC / HOBt or HBTU / DIEAStandard activation. HOBt is crucial to suppress racemization.
Solvent DMF or NMPHigh solubility of the nitro derivative.
Activation Time 5-10 minutesPre-activation minimizes contact time with base, reducing racemization risk.
Coupling Time 60-90 minutesThe

group adds steric bulk; extended coupling ensures completion.
Monitoring Kaiser TestStandard ninhydrin test works well (Yellow = Coupled; Blue = Incomplete).
Protocol C: Deprotection of the Nitro Group

The


 group is extremely stable to TFA. It requires strong acid or reduction for removal.

Method 1: HF Cleavage (Standard for Boc-SPPS)

  • Place the dried resin-peptide in a Teflon reaction vessel.

  • Add anisole (scavenger) and anhydrous Hydrogen Fluoride (HF) (10 mL/g resin).

  • React at

    
     for 45-60 minutes.
    
  • Evaporate HF, wash with ether, and extract peptide with acetic acid/water.

    • Note: This removes the Boc group, the Benzyl-based side chain protectors, and the

      
       group simultaneously.
      

Method 2: Stannous Chloride Reduction (Mild Alternative) Useful if HF is not available or for sensitive peptides.

  • Reagent: 2M

    
     in DMF with trace phenol.
    
  • Treat the resin-bound peptide (after TFA cleavage of other groups if using Fmoc strategy) with the reducing solution.

  • Heat to

    
     for 2-4 hours.
    
  • Reference: This method has gained traction for "on-resin" deprotection of Nitro-Arg [1].[4]

Part 4: Troubleshooting & Critical Analysis

Issue 1: Incomplete Coupling (Deletion Sequences)

  • Cause: Steric hindrance of the

    
     group or aggregation.
    
  • Solution: Use a double coupling cycle. First coupling with DIC/HOBt (1 hr), second with HATU/DIEA (30 min).

Issue 2: Lactam Formation

  • Observation: Mass spec shows [M-18] peak (loss of water) on the Arg residue.

  • Analysis: While

    
     protection minimizes this, it can still occur if activation is too slow.
    
  • Fix: Ensure rapid activation (HBTU/HATU) and avoid pre-activation times >5 mins.

Issue 3: Incomplete


 Removal 
  • Observation: Mass spec shows +45 Da adduct (retention of

    
    ).
    
  • Fix: If using Hydrogenation (Pd/C), the catalyst may be poisoned by sulfur-containing amino acids (Cys, Met). Switch to HF cleavage or

    
     reduction.
    

References

  • Isidro-Llobet, A., et al. (2020).[2] "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." International Journal of Molecular Sciences, 21(12), 4464.

  • Bachem. (2023). "Solid Phase Peptide Synthesis (SPPS) Explained." Bachem Knowledge Base.

  • BenchChem. (2025).[3] "Application Notes for Nω-Nitro-L-arginine in SPPS." BenchChem Protocols.

  • Carpino, L. A., et al. (2003). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant."[2] Tetrahedron Letters, 34(49), 7829-7832.

  • Creative Peptides. (2024). "Product Sheet: H-Arg(NO2)-OBzl p-tosylate salt."

Sources

Application Note: Strategic Utilization of H-Arg(NO2)-OBzl p-tosylate in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This detailed guide addresses the specific protocols for utilizing H-Arg(NO2)-OBzl p-tosylate (CAS: 10342-07-1) in peptide synthesis. This reagent is a cornerstone building block for solution-phase synthesis, particularly when a robust, acid-stable arginine derivative is required at the C-terminus.

The dual-protection strategy—utilizing a Nitro (


)  group for the guanidino side chain and a Benzyl (Bzl)  ester for the C-terminus—offers a unique "safety-catch" mechanism. Both groups withstand the acidic conditions typically used to remove N-terminal Boc groups (e.g., TFA/DCM), yet both are simultaneously removed via catalytic hydrogenation in the final step. This guide provides validated protocols for neutralization, coupling, and the critical global deprotection step, ensuring high yield and minimizing side reactions like 

-lactam formation.

Reagent Profile & Handling

Chemical Identity[1]
  • Name:

    
    -Nitro-L-arginine benzyl ester p-toluenesulfonate
    
  • Formula:

    
    [1]
    
  • Molecular Weight: 481.52 g/mol [1]

  • Role: C-terminal amine component in fragment condensation or stepwise solution synthesis.

Solubility & Stability

The p-tosylate salt form confers superior crystallinity and stability compared to the hydrochloride salt or free base.

  • Solubility: Highly soluble in DMF, DMA, and warm alcohols. Moderately soluble in DCM (often requires a co-solvent like DMF).

  • Hygroscopicity: Moderate. Store at +2°C to +8°C in a desiccator.

  • Safety: The nitroguanidine moiety is potentially energetic; avoid heating bulk solids above 100°C.

Strategic Workflow

The utility of this reagent lies in its orthogonality to Boc chemistry. The following diagram illustrates the standard workflow where H-Arg(NO2)-OBzl serves as the anchor.

G Start H-Arg(NO2)-OBzl p-tosylate Salt Neutralize In Situ Neutralization Start->Neutralize Dissolve in DMF Coupling Peptide Coupling (Boc-AA-OH + Activator) Neutralize->Coupling + NMM (1.0 eq) Elongation Chain Elongation (TFA Deprotection cycles) Coupling->Elongation Stable to TFA Final Global Deprotection (H2 / Pd-C) Elongation->Final Simultaneous Removal of NO2 & Bzl

Figure 1: Strategic workflow for utilizing H-Arg(NO2)-OBzl p-tosylate in Boc-strategy solution phase synthesis.

Detailed Protocols

Protocol A: Neutralization & Coupling

Objective: To convert the stable p-tosylate salt into a reactive free amine in situ without inducing racemization or side reactions.

Critical Mechanism: The p-tosylate anion is the conjugate base of a strong acid (p-TsOH). To permit acylation of the


-amino group, exactly one equivalent of a tertiary base must be added. Excess base can lead to racemization of the activated incoming amino acid.[2]

Materials:

  • H-Arg(NO2)-OBzl p-tosylate[3][4]

  • Boc-Amino Acid (Carboxyl component)[5]

  • Coupling Reagents: EDC.HCl / HOBt (preferred for solution phase) or IBCF (Mixed Anhydride).

  • Base: N-Methylmorpholine (NMM) - Preferred due to lower basicity compared to TEA/DIEA.

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of H-Arg(NO2)-OBzl p-tosylate in 5–10 mL of anhydrous DMF. Ensure complete dissolution; the solution should be clear.

  • Activation (Separate Vessel): Dissolve 1.1 mmol of Boc-AA-OH and 1.1 mmol of HOBt in minimal DMF. Cool to 0°C. Add 1.1 mmol of EDC.HCl. Stir for 15 minutes to form the active ester.

  • Neutralization (Critical Step): Add exactly 1.0 equivalent (1.0 mmol) of NMM to the Arginine solution.

    • Note: Do not premix the base with the Arginine salt for long periods before coupling. Do it immediately prior to mixing with the activated acid to prevent any potential instability of the free base.

  • Coupling: Transfer the neutralized Arginine solution into the activated carboxylic acid solution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Work-up:

    • Evaporate DMF under reduced pressure.

    • Dissolve residue in Ethyl Acetate.

    • Wash sequence: 5%

      
       (removes unreacted amine/base), Brine, 5% 
      
      
      
      (removes unreacted acid), Brine.
    • Dry over

      
       and concentrate.
      
Protocol B: Global Deprotection (Catalytic Hydrogenolysis)

Objective: Simultaneous removal of the Side-Chain Nitro group and C-terminal Benzyl ester.

Mechanism:



Challenges: The nitro group can sometimes reduce partially to the hydroxylamine intermediate if the catalyst is old or pressure is insufficient.

Materials:

  • Protected Peptide[5][6][7][8][9]

  • Catalyst: 10% Pd on Carbon (wet support preferred to minimize ignition risk).

  • Solvent System: MeOH : AcOH :

    
     (5:1:1). Acetic acid is crucial to protonate the guanidine, preventing poisoning of the catalyst.
    
  • Hydrogen Source:

    
     balloon or Parr shaker (30-50 psi).
    

Step-by-Step Procedure:

  • Preparation: Dissolve the protected peptide in the solvent mixture (approx. 10 mL per gram of peptide).

  • Catalyst Addition: Under an inert atmosphere (

    
    ), carefully add 10% Pd/C (10-20% by weight relative to peptide).
    
    • Safety Warning: Dry Pd/C is pyrophoric. Use wet paste or add under nitrogen flow.

  • Hydrogenation:

    • Purge the vessel with Nitrogen, then with Hydrogen.[10]

    • Stir vigorously under

      
       atmosphere.
      
    • Time: Reaction typically requires 12–24 hours.

  • Monitoring: Monitor by HPLC. The Nitro-Arg absorbs at 270 nm; free Arg does not. Disappearance of the 270 nm peak indicates removal of the nitro group.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 50% AcOH/Water.

  • Isolation: Lyophilize the filtrate directly to obtain the peptide acetate salt.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Salt not fully neutralized.Ensure exactly 1.0 eq of NMM is used. If using DCM, switch to DMF to ensure the tosylate salt is fully dissolved.
Racemization Excess base or high temp.Use NMM instead of TEA/DIEA. Keep reaction at 0°C for the first hour.
Incomplete Deprotection Catalyst poisoning or low pressure.The Nitro group is stubborn. Increase

pressure to 50 psi. Refresh catalyst. Ensure AcOH is present in solvent.
Hydroxylamine Byproduct Partial reduction of

.[11]
This intermediate (

-OH) is stable.[4][5] Extend reaction time. Add a second portion of fresh catalyst.
Lactam Formation Cyclization of Arg.Rare with C-terminal esters. Only occurs if the ester hydrolyzes before the nitro group is removed. Maintain anhydrous conditions until the final step.

Mechanistic Visualization: Deprotection Pathway

The following diagram details the chemical transformation during the final hydrogenolysis step.

Deprotection Substrate Protected Peptide [Peptide]-Arg(NO2)-OBzl Intermediate1 Intermediate [Peptide]-Arg(NH-OH)-OBzl Substrate->Intermediate1 Partial Reduction (Fast) Intermediate2 C-Term Deprotection [Peptide]-Arg(NO2)-OH Substrate->Intermediate2 Ester Cleavage (Fast) Product Final Product [Peptide]-Arg-OH Intermediate1->Product Full Reduction (Slow, requires AcOH) Intermediate2->Product Nitro Reduction

Figure 2: Competitive pathways during catalytic hydrogenolysis. The presence of Acetic Acid facilitates the full reduction of the hydroxylamine intermediate to the guanidine.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Nitro/Benzyl removal conditions).
  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[2][12] Chemical Reviews, 109(6), 2455-2504. (Review of side-chain protection stability).

Sources

Application Note: Coupling Reaction Conditions for H-Arg(NO2)-OBzl P-tosylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists utilizing H-Arg(NO2)-OBzl p-tosylate in peptide synthesis. It addresses the specific solubility characteristics, neutralization requirements, and coupling dynamics of this salt form.

Introduction & Compound Profile

H-Arg(NO2)-OBzl p-tosylate (CAS: 10342-07-1) is a specialized amino acid derivative used primarily in solution-phase peptide synthesis or convergent solid-phase strategies.

  • Core Function: Acts as the amine component (nucleophile) in peptide coupling.

  • Protection Strategy:

    • 
      -Carboxyl:  Benzyl ester (OBzl).[1] Protects the C-terminus; removable by hydrogenolysis (
      
      
      
      ) or strong acid (HF).
    • Side-Chain: Nitro (

      
      ).[1][] Protects the guanidine group; reduces basicity and nucleophilicity, preventing side-chain acylation. Removable by hydrogenolysis.
      
  • Salt Form Advantage: The p-toluenesulfonate (tosylate) counterion is selected over hydrochloride for its superior crystallinity and solubility in organic solvents (e.g., DMF, DCM), which is critical for efficient coupling kinetics in non-aqueous environments.

Critical Reaction Parameters

Solubility & Solvent Selection

Unlike free amino acids, the tosylate salt is lipophilic.

  • Preferred Solvent: Dimethylformamide (DMF) .[3] It provides the highest solubility and promotes rapid reaction kinetics.

  • Alternative Solvent: Dichloromethane (DCM) .[3] Useful for reactions requiring low polarity, though solubility may be lower than in DMF.

  • Avoid: Alcohols (MeOH, EtOH) during coupling, as they can compete with the amine for the activated ester (causing esterification).

Neutralization (The "Free-Basing" Step)

The amine group in the salt is protonated (


). It must be deprotonated to 

to react.
  • Base Choice: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) .

  • Stoichiometry: Use exactly 1.0 to 1.1 equivalents relative to the Arg salt.

    • Risk:[3][4][5] Excess base can cause racemization of the incoming activated amino acid (the carboxylic acid partner).

    • Risk:[3][4][5] Insufficient base leaves the Arg protonated and unreactive.

Prevention of Side Reactions[6][7]
  • 
    -Lactam Formation:  While common in Arg activation, it is less of a risk here since Arg is the nucleophile. The 
    
    
    
    group effectively suppresses the nucleophilicity of the guanidine side chain, preventing it from attacking the activated carboxyl of the partner amino acid.
  • Racemization: The benzyl ester protects the chiral center, but high pH (excess base) can still induce epimerization. Maintain pH < 8 (apparent).

Experimental Protocols

Protocol A: Standard EDC/HOBt Coupling (Robust & Cost-Effective)

Best for standard stepwise synthesis where high activation speed is not critical.

Materials:

  • Carboxyl Component: Boc-AA-OH or Z-AA-OH (1.0 - 1.2 equiv)

  • Amine Component: H-Arg(NO2)-OBzl p-tosylate (1.0 equiv)

  • Coupling Reagents: EDC.HCl (1.1 equiv), HOBt (1.1 equiv)

  • Base: NMM (1.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve the Carboxyl Component and HOBt in DMF. Cool to 0°C in an ice bath.

  • Add EDC: Add EDC.HCl to the cold solution. Stir for 15–20 minutes to form the HOBt-active ester.

  • Preparation of Arg: In a separate vial, dissolve H-Arg(NO2)-OBzl p-tosylate in minimum DMF. Add NMM (1.0 equiv) to neutralize the tosylate salt.

  • Coupling: Add the neutralized Arg solution dropwise to the activated acid solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

  • Monitoring: Check completion via TLC (CHCl3:MeOH 9:1) or HPLC.[4]

  • Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes unreacted amine/EDC), water, 5% NaHCO3 (removes unreacted acid), and brine. Dry over Na2SO4 and concentrate.

Protocol B: High-Efficiency HATU Coupling

Best for sterically hindered amino acids or rapid synthesis.

Materials:

  • Carboxyl Component (1.0 equiv)

  • H-Arg(NO2)-OBzl p-tosylate (1.0 equiv)[6]

  • HATU (1.0 equiv)

  • DIPEA (2.0 - 2.2 equiv total: 1.0 for neutralization, 1.0-1.2 for activation)

  • Solvent: DMF[3][7]

Step-by-Step Procedure:

  • Dissolution: Dissolve the Carboxyl Component and HATU in DMF.

  • Base Addition 1: Add DIPEA (1.0 equiv) to activate the acid. Shake/stir for 30 seconds.

  • Amine Addition: Immediately add the H-Arg(NO2)-OBzl p-tosylate followed by the second portion of DIPEA (1.0 equiv) to neutralize the salt in situ.

    • Note: HATU reacts very fast. Do not delay adding the amine.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup: Similar to Protocol A.

Data Summary & Comparison

FeatureProtocol A (EDC/HOBt)Protocol B (HATU)
Reaction Speed Moderate (4-12 h)Fast (1-2 h)
Racemization Risk Very LowLow (if base is controlled)
Cost LowHigh
Purification Easy (Byproduct is water-soluble urea)Moderate (Tetramethylurea byproduct)
Best Use Case Routine synthesis, scale-upHindered couplings, valuable intermediates

Visualization: Mechanism & Workflow

The following diagram illustrates the convergent workflow for coupling the tosylate salt, highlighting the critical neutralization step.

CouplingWorkflow ArgSalt H-Arg(NO2)-OBzl p-Tosylate Salt FreeAmine Free Amine (Nucleophile) ArgSalt->FreeAmine Neutralization (- TosOH salt) Base Base (NMM or DIPEA) Base->FreeAmine Coupling Coupling Reaction (Nucleophilic Attack) FreeAmine->Coupling Acid Protected Amino Acid (Boc-AA-OH) ActiveEster Activated Ester Intermediate Acid->ActiveEster Activation Activator Activator (EDC/HOBt or HATU) Activator->ActiveEster ActiveEster->Coupling Product Protected Dipeptide Boc-AA-Arg(NO2)-OBzl Coupling->Product SideProduct Side Products (Tosylate Salt, Urea) Coupling->SideProduct

Caption: Workflow for neutralizing the Arg tosylate salt and coupling with an activated amino acid.

References

  • Cezari, M. H., & Juliano, L. (1996).[5] Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research. Retrieved from [Link]

  • Xiao, Y., et al. (2024).[3] Solubility of L-arginine in twelve mono-solvents. ResearchGate. Retrieved from [Link]

Sources

Application Note: Synthesis of Arginine-Containing Peptides using H-Arg(NO2)-Obzl · p-Tosylate

Application Note: Synthesis of Arginine-Containing Peptides using H-Arg(NO2)-Obzl[1] · p-Tosylate[2][3][4][5]

Abstract & Strategic Rationale

The synthesis of arginine-containing peptides presents unique challenges due to the high basicity and nucleophilicity of the guanidino side chain (


H-Arg(NO2)-Obzl[][2][3][4][5] · p-Tosylate (Nitro-L-arginine benzyl ester p-toluenesulfonate) is a specialized, robust building block designed primarily for Solution Phase Peptide Synthesis . It offers a distinct strategic advantage: Simultaneous Deprotection .

Unlike orthogonal protection schemes used in Solid Phase Peptide Synthesis (SPPS) (e.g., Fmoc/Pbf), this reagent allows for the simultaneous removal of both the side-chain protection (


Key Advantages[6]
  • Suppression of

    
    -Lactam Formation:  The electron-withdrawing nitro group significantly reduces the nucleophilicity of the 
    
    
    -nitrogen, preventing intramolecular cyclization during activation.
  • Crystalline Stability: The p-tosylate salt is non-hygroscopic and highly crystalline, ensuring accurate weighing and stoichiometry compared to hygroscopic hydrochloride salts.

  • Clean Deprotection: Avoids the use of harsh cleavage cocktails (like HF or Trifluoromethanesulfonic acid) required for other Arg protecting groups.

Chemical Profile & Handling

PropertySpecification
Chemical Name

-Nitro-L-arginine benzyl ester p-toluenesulfonate salt
CAS Number 10342-07-1
Molecular Formula

Molecular Weight 481.52 g/mol
Solubility Soluble in DMF, DMSO, DMAc. Slightly soluble in MeOH/EtOH. Insoluble in

, Hexanes.
Storage 2-8°C, Desiccated. Protect from light (Nitroarginine can be light sensitive over long periods).

Experimental Protocols

Protocol A: Salt Neutralization & Coupling

Objective: To couple an N-protected amino acid (e.g., Boc-Xaa-OH) to H-Arg(NO2)-Obzl. Critical Step: The p-tosylate counterion must be neutralized in situ to release the reactive

Reagents:
  • Amine Component: H-Arg(NO2)-Obzl[][2][3][4] · p-Tosylate (1.0 equiv)

  • Carboxyl Component: Boc-Amino Acid (1.1 equiv)

  • Coupling Reagents: EDC·HCl (1.1 equiv) and HOBt (1.1 equiv) or DCC/HOBt.

  • Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and drying tube, dissolve H-Arg(NO2)-Obzl · p-Tosylate (1.0 mmol, 482 mg) in anhydrous DMF (5–10 mL).

  • Neutralization (The "Free-Basing" Step):

    • Cool the solution to 0°C in an ice bath.

    • Add NMM (1.0 equiv, approx. 110 µL).

    • Note: Do not use a large excess of base. Excess base can lead to racemization of the activated incoming amino acid. 1.0 equivalent is strictly calculated to neutralize the TosOH acid.

  • Activation:

    • Add the Boc-Amino Acid (1.1 mmol) and HOBt (1.1 mmol) to the solution. Stir for 5 minutes.

    • Add EDC·HCl (1.1 mmol).

  • Reaction:

    • Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature.

    • Stir overnight (12–16 hours). Monitor reaction progress via TLC (System:

      
       90:8:2) or HPLC.[6]
      
  • Workup:

    • Evaporate DMF under reduced pressure (high vacuum, rotary evaporator with water bath < 40°C).

    • Dissolve the oily residue in Ethyl Acetate (EtOAc, 50 mL).

    • Wash Sequence:

      • 5% Citric Acid or

        
         (3 x 20 mL) – Removes unreacted amine and basic impurities.
        
      • Brine (1 x 20 mL).

      • 5%

        
         (3 x 20 mL) – Removes unreacted acid and HOBt.
        
      • Brine (1 x 20 mL).

    • Dry the organic layer over anhydrous

      
      . Filter and evaporate to dryness.
      
    • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography if necessary.

Protocol B: Global Deprotection (Catalytic Hydrogenolysis)

Objective: Simultaneous removal of the Nitro (


Safety Warning: Palladium on Carbon (Pd/C) is pyrophoric. Handle under inert gas (

Reagents:
  • Substrate: Protected Peptide (e.g., Boc-Xaa-Arg(NO2)-Obzl).

  • Catalyst: 10% Pd/C (10–20% by weight of the peptide).

  • Solvent: Methanol (MeOH) or MeOH/Acetic Acid (9:1) if solubility is an issue.

  • Hydrogen Source:

    
     gas (balloon or Parr shaker at 30-40 psi).
    
Step-by-Step Procedure:
  • Preparation: Dissolve the protected peptide in MeOH. If the peptide contains multiple Arg residues, adding 5-10% Acetic Acid helps protonate the products and maintain solubility.

  • Catalyst Addition:

    • Flush the reaction vessel with Nitrogen.

    • Carefully add 10% Pd/C catalyst.

  • Hydrogenation:

    • Purge the vessel with Hydrogen gas (vacuum/fill cycles x 3).

    • Stir vigorously under

      
       atmosphere (balloon pressure is usually sufficient for small scales; 30 psi for larger scales) for 6–24 hours.
      
    • Monitoring: The reaction is complete when the UV absorbance of the Nitro group (approx 270 nm) disappears, or by HPLC/MS analysis.

  • Filtration:

    • Filter the mixture through a pad of Celite to remove the catalyst. Do not let the filter cake dry out completely to prevent fire hazards.

    • Wash the Celite pad with MeOH.

  • Isolation:

    • Evaporate the filtrate to dryness.

    • The residue is the acetate salt of the peptide (if AcOH was used) or the free base. Lyophilize from water/acetonitrile to obtain the final powder.

Visual Workflows

Figure 1: Coupling Reaction Workflow

This diagram illustrates the critical neutralization step required for the p-Tosylate salt.

CouplingWorkflowStartH-Arg(NO2)-Obzl. p-TosylateNeutralizationNeutralization(DMF, NMM, 0°C)Start->NeutralizationDissolveFreeAmineFree AmineH-Arg(NO2)-ObzlNeutralization->FreeAmine- TosOH saltCouplingCoupling Reaction(12-16h, RT)FreeAmine->CouplingActivationActivation(Boc-AA-OH + EDC/HOBt)Activation->CouplingActive EsterWorkupWorkup(EtOAc Extraction)Coupling->WorkupProductProduct:Boc-AA-Arg(NO2)-ObzlWorkup->Product

Caption: Workflow for converting the stable p-Tosylate salt into a reactive amine for peptide coupling.

Figure 2: Global Deprotection Mechanism

This diagram details the simultaneous removal of protecting groups.

DeprotectionSubstrateProtected Peptide[R-NH-Arg(NO2)-CO-Obzl]ConditionsH2 / Pd-C(MeOH/AcOH)Substrate->ConditionsIntermediatesReduction IntermediatesConditions->IntermediatesCleavage1Nitro Reduction(-NO2 → -NH2)Intermediates->Cleavage1Cleavage2Hydrogenolysis(-Obzl → -OH + Toluene)Intermediates->Cleavage2FinalFinal Peptide[R-NH-Arg-COOH]Cleavage1->FinalCleavage2->Final

Caption: Catalytic hydrogenation simultaneously removes the Nitro side-chain protection and the Benzyl ester.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Incomplete neutralization of Tosylate salt.Ensure exactly 1.0 eq of NMM is added. Check pH of reaction mixture (should be approx 7-8 on wet pH paper).
Racemization Excess base during neutralization or coupling.Use weak bases (NMM, Collidine) instead of TEA. Keep temperature at 0°C during base addition. Use HOBt/HOAt additives.[7]
Incomplete Hydrogenation Catalyst poisoning (Sulfur from Tosylate?).Ensure the intermediate peptide is thoroughly washed to remove Tosylate ions before hydrogenation. Increase catalyst loading or pressure (50 psi).
Precipitation during

Product is less soluble than starting material.Add Acetic Acid (10-20%) or use Trifluoroethanol (TFE) as a co-solvent.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[8][9] Chemical Reviews, 109(6), 2455-2504. [Link]

  • Vergote, V., et al. (2009). "Quality control of arginine-containing peptides: The impact of side-chain protection." Journal of Peptide Science. [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Classic text referencing Nitroarginine solution phase chemistry).

Application Note: Strategic Use of H-Arg(NO2)-OBzl p-tosylate in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This detailed guide addresses the incorporation of H-Arg(NO2)-OBzl p-tosylate (CAS: 10342-07-1) into peptidomimetic drug candidates. This specific arginine derivative is a cornerstone in solution-phase peptide synthesis, particularly for developing serine protease inhibitors (e.g., Thrombin, Trypsin, Factor Xa inhibitors).

Its utility lies in its unique protecting group strategy: the nitro (


) group masks the highly basic guanidino function, while the benzyl ester (

) protects the C-terminus. Both groups are removed simultaneously via catalytic hydrogenation, offering a "green" alternative to the harsh hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) conditions required by other arginine derivatives.

Chemical Profile & Handling

Before initiating synthesis, researchers must account for the physical properties of the tosylate salt form. Unlike free amino acids, the p-tosylate counterion renders this compound highly crystalline and stable but requires specific neutralization steps during coupling.

PropertySpecification
Chemical Name L-Arginine,

-nitro-, benzyl ester, 4-methylbenzenesulfonate (1:1)
CAS Number 10342-07-1
Molecular Weight 481.52 g/mol
Solubility Soluble in DMF, DMSO, MeOH. Slightly soluble in

.
Hygroscopicity Moderate. Store desiccated at +4°C.
Functionality Protected building block (Free amine, Protected Side-chain/C-term).

Strategic Application: The "Simultaneous Deprotection" Pathway

The primary advantage of H-Arg(NO2)-OBzl is the ability to perform Global Deprotection via Hydrogenolysis . This is superior to Fmoc/tBu strategies when the final peptidomimetic contains acid-sensitive moieties that would not survive TFA cleavage, or when avoiding HF is a safety priority.

Mechanism of Action[1][2]
  • Coupling: The free amine (

    
    ) reacts with an activated carboxylic acid (e.g., Boc-AA-OH or a drug scaffold).
    
  • Protection: The

    
     group withdraws electron density from the guanidine, preventing nucleophilic attack and minimizing lactam formation.[1]
    
  • Deprotection:

    
     cleaves the benzyl ester (to -COOH) and reduces the nitroguanidine to the native guanidine simultaneously.
    

G Start H-Arg(NO2)-OBzl (p-Tosylate Salt) Base Neutralization (DIPEA/NMM) Start->Base Dissolve in DMF Couple Coupling Reaction (EDC/HOBt) Base->Couple Free Amine Generated Inter Protected Peptidomimetic (Scaffold-Arg(NO2)-OBzl) Couple->Inter Amide Bond Formation H2 Catalytic Hydrogenation (H2, Pd/C) Inter->H2 Global Deprotection Final Final Inhibitor (Scaffold-Arg-OH) H2->Final Yields Native Arg

Figure 1: Synthetic workflow utilizing H-Arg(NO2)-OBzl p-tosylate for peptidomimetic assembly.

Protocol 1: Solution-Phase Coupling

Objective: Couple H-Arg(NO2)-OBzl to a N-protected amino acid or carboxylic acid scaffold (R-COOH).

Reagents Required[2][4][5][6]
  • Amine: H-Arg(NO2)-OBzl p-tosylate (1.0 equiv)

  • Acid: R-COOH (1.1 equiv)

  • Coupling Agents: EDC.HCl (1.2 equiv) and HOBt (1.2 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (2.2 equiv minimum)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Dissolution & Neutralization (Critical Step):

    • Dissolve H-Arg(NO2)-OBzl p-tosylate in anhydrous DMF (approx. 5-10 mL per gram).

    • Note: The solution will be acidic due to the tosylate.

    • Add 1.0 equivalent of NMM/DIPEA to neutralize the salt and liberate the free amine. Stir for 5 minutes.

  • Activation:

    • In a separate vessel, dissolve the carboxylic acid (R-COOH) in DMF.

    • Add HOBt and EDC.HCl. Stir at

      
       for 15 minutes to form the active ester.
      
  • Coupling Reaction:

    • Add the neutralized arginine solution to the activated acid mixture.

    • Add the remaining 1.2 equivalents of base (NMM/DIPEA) to maintain basicity (pH ~8 on wet pH paper).

    • Allow to warm to room temperature and stir for 4–12 hours.

  • Monitoring:

    • Monitor via TLC (

      
       90:8:2). The starting arginine spot (low 
      
      
      
      ) should disappear.
  • Workup:

    • Evaporate DMF under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash Sequence:

      • 5%

        
         or Citric Acid (removes unreacted amine/base).
        
      • Water.

      • 5%

        
         (removes unreacted acid/HOBt).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate.
      

Protocol 2: Global Deprotection (Hydrogenolysis)

Objective: Simultaneously remove the Benzyl ester (C-term) and Nitro group (Side-chain).

Safety Warning: Hydrogen gas is highly flammable. Palladium catalysts can ignite solvent vapors (pyrophoric). Perform in a well-ventilated fume hood.

Reagents Required[2][4][5][6]
  • Substrate: Protected Peptidomimetic (from Protocol 1).

  • Catalyst: 10% Pd/C (Palladium on Carbon).[2] Use 10-20% by weight of the substrate mass.

  • Solvent: Methanol (MeOH) or MeOH/Acetic Acid (9:1).

  • Hydrogen Source:

    
     gas (balloon or Parr shaker).
    
Step-by-Step Methodology
  • Preparation:

    • Dissolve the protected peptide in MeOH.

    • Optimization: If the reaction is sluggish, add 5-10% Acetic Acid or Water to the solvent mixture. This facilitates the reduction of the nitroguanidine.

  • Catalyst Addition:

    • Under an inert atmosphere (

      
       or Argon), carefully add the Pd/C catalyst to the solution.
      
    • Tip: Wet the catalyst with a small amount of toluene or water before adding to methanol to prevent sparking.

  • Hydrogenation:

    • Purge the vessel with

      
       gas (vacuum/fill cycle x3).
      
    • Stir vigorously under

      
       atmosphere (1 atm balloon is usually sufficient; 30-50 psi in a Parr shaker for difficult scales >5g).
      
  • Reaction Time:

    • The Benzyl ester cleaves rapidly (1-2 hours).

    • The Nitro group requires longer (6–24 hours).

    • Endpoint Validation: Monitor by HPLC. The intermediate (Arg-OBzl removed, Nitro intact) may appear transiently. Continue until the mass corresponds to the fully deprotected Arg.

  • Filtration:

    • Filter the mixture through a Celite pad to remove the Pd/C.

    • Wash the pad with MeOH/Water.

  • Isolation:

    • Concentrate the filtrate. Lyophilize (freeze-dry) to obtain the final peptidomimetic as a white powder.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Coupling Yield Incomplete neutralization of Tosylate.Ensure at least 1.0 eq of base is added specifically for the salt, plus base for the reaction. Check pH > 7.
Incomplete Deprotection Nitro group is stable.Switch solvent to MeOH/AcOH/H2O (8:1:1). Increase

pressure to 50 psi.
Product is Oily Residual DMF or Tosylate salts.Perform rigorous EtOAc/Brine washes. Precipitate product in cold Ether/Hexane.
Side Reactions Lactam formation (rare with NO2).Avoid strong bases during the coupling step; do not heat above 40°C.

References

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
  • Biosynth. (n.d.). H-Arg(NO2)-OBzl p-tosylate salt. Retrieved from [3]

  • Alhassan, M., et al. (2020).[4] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.[1][4] International Journal of Molecular Sciences, 21(12), 4464.[4]

  • BenchChem. (2025).[2] Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters.

Sources

Analytical HPLC methods for peptides containing nitroarginine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Analysis and Deprotection Monitoring of Nitroarginine-Containing Peptides

Abstract

The incorporation of


-nitro-L-arginine (Arg(NO

)) into peptides presents unique analytical challenges and opportunities. Whether used as a protecting group in Boc-chemistry or as a pharmacophore in Nitric Oxide Synthase (NOS) inhibitors, the nitroguanidino moiety significantly alters the physicochemical properties of the peptide. This guide details an optimized Reversed-Phase HPLC (RP-HPLC) protocol that leverages the distinct hydrophobicity and UV-absorbance shift of the nitro group to validate peptide identity and monitor deprotection efficiency with high precision.

Introduction

Nitroarginine is a derivative of arginine where the guanidino group is modified with a nitro group (


). In peptide chemistry, it serves two primary roles:
  • Synthetic Protecting Group: In solution-phase and Boc-solid-phase synthesis, the nitro group protects the highly basic guanidine side chain from acylation.

  • Biological Probe: Peptides containing Arg(NO

    
    ) are potent, competitive inhibitors of NOS isoforms due to their structural mimicry of the transition state.
    

Analytical separation of Arg(NO


) peptides from their native Arg counterparts is critical, particularly when monitoring the removal of the nitro group (deprotection) via catalytic hydrogenation or HF cleavage.

Physicochemical Basis of Separation

To design a robust method, one must understand the causality behind the separation:

  • pKa and Hydrophobicity Shift:

    • Native Arginine: The guanidinium group has a pKa of ~12.5. At standard HPLC pH (0.1% TFA, pH ~2.0), the side chain is fully protonated (+1 charge), making it highly hydrophilic and causing early elution on C18 columns.

    • Nitroarginine: The electron-withdrawing nitro group drastically lowers the basicity of the guanidine (pKa < 0). At pH 2.0, the side chain remains uncharged (neutral). This significantly increases hydrophobicity, causing Arg(NO

      
      ) peptides to elute later  than their native counterparts.
      
  • UV Absorbance Signature:

    • While the peptide bond absorbs at 214 nm, the nitroguanidino group exhibits a distinct absorbance band around 270 nm . Native arginine is transparent at this wavelength. This spectral difference provides a self-validating mechanism for peak identification.

Method Development Workflow

The following diagram outlines the logical flow for establishing the analytical method, prioritizing mobile phase selection based on the peptide's sequence hydrophobicity.

MethodDevelopment Start Start: Peptide Sequence Analysis CheckHydro Assess Hydrophobicity (Calculate GRAVY Index) Start->CheckHydro Decision Is Peptide Highly Hydrophobic? CheckHydro->Decision PathA Standard Protocol Column: C18 (100 Å) MP: TFA/H2O/ACN Decision->PathA No (Standard) PathB Hydrophobic Protocol Column: C8 or C4 MP: Formic Acid/IPA/ACN Decision->PathB Yes (>50% Hydrophobic AA) Detection Configure Detection Ch1: 214 nm (Backbone) Ch2: 270 nm (Nitro Group) PathA->Detection PathB->Detection RunGradient Run Screening Gradient 5% to 60% B over 30 min Detection->RunGradient Analyze Analyze A270/A214 Ratio RunGradient->Analyze

Figure 1: Decision tree for selecting stationary phases and detection parameters based on peptide hydrophobicity.

Protocol 1: Routine Purity & Identity Analysis

This protocol is the "workhorse" method for analyzing Arg(NO


) peptides. It uses a dual-wavelength strategy to confirm the presence of the nitro group without mass spectrometry.

Equipment: HPLC System with Diode Array Detector (DAD) or Dual Wavelength UV detector.

Reagents:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Solvent B: 0.1% TFA in Acetonitrile (ACN).

Chromatographic Conditions:

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 3.5 µm or 5 µmProvides necessary hydrophobic selectivity to separate Arg from Arg(NO

).
Flow Rate 1.0 mL/minStandard analytical flow.
Temperature 40°CElevated temperature improves mass transfer and peak shape for nitro-peptides.
Detection Ch A: 214 nm Ch B: 270 nm 214 nm quantifies the peptide; 270 nm confirms the nitro group.
Gradient 0-5 min: 5% B (Isocratic)5-35 min: 5-65% B (Linear)A shallow gradient ensures separation of the late-eluting Arg(NO

) species.

Data Analysis (Self-Validating Step): Calculate the Absorbance Ratio (


) for the main peak:


  • If

    
    :  The peak contains the Nitroarginine moiety.
    
  • If

    
    :  The peak is likely the native peptide (or a non-nitrated impurity).
    

Protocol 2: Monitoring Deprotection (Hydrogenolysis)

A common critical application is monitoring the removal of the


 group (e.g., via H

/Pd-C or catalytic transfer hydrogenation). This process converts the hydrophobic Arg(NO

) to the hydrophilic Arg.

The Challenge: Incomplete reduction can lead to stable intermediates or side products like Ornithine (Orn) if over-reduction occurs.

Workflow Logic:

DeprotectionMonitoring Sample Reaction Aliquot HPLC Run HPLC Protocol 1 Sample->HPLC Result Analyze Chromatogram HPLC->Result Case1 Peak at Late RT High 270nm Signal Result->Case1 Starting Material Case2 Peak at Early RT No 270nm Signal Result->Case2 Product Case3 Peak Shifted Mass M-45 (Orn) Result->Case3 Over-reduction Action1 Incomplete: Continue Reaction Case1->Action1 Action2 Success: Terminate & Filter Case2->Action2 Action3 Side Reaction: Check Conditions Case3->Action3

Figure 2: Logic flow for monitoring the catalytic hydrogenation of Nitroarginine.

Step-by-Step Procedure:

  • Sampling: Take 20 µL of the reaction mixture.

  • Quenching: Dilute immediately into 180 µL of 50:50 Water/ACN (0.1% TFA). Note: Acidic quenching prevents further reaction during analysis.

  • Filtration: Spin down or filter (0.2 µm) to remove Pd/C catalyst (crucial to protect the HPLC column).

  • Analysis: Inject 10 µL using Protocol 1.

  • Interpretation:

    • Starting Material (Arg(NO

      
      )):  Elutes late (e.g., ~18 min). Strong 270 nm signal.
      
    • Product (Arg): Elutes early (e.g., ~12 min). Zero 270 nm signal.

    • Stop Condition: Reaction is complete when the late-eluting peak < 1% area.

Data Summary & Troubleshooting

Retention Behavior Comparison:

SpeciesRelative Retention Time (RRT)A270/A214 RatioCharge at pH 2.0
Native Peptide (Arg) 1.00 (Reference)< 0.01+1 (Side chain)
Nitro-Peptide (Arg(NO

))
1.20 - 1.40> 0.150 (Side chain)
Ornithine Side-Product ~0.95 - 1.05< 0.01+1 (Side chain)

Troubleshooting Guide:

  • Peak Tailing: Nitroarginine peptides are hydrophobic and can interact with silanols.

    • Solution: Increase TFA to 0.15% or switch to a "End-capped" C18 column.

  • Ornithine Formation: If the peak shifts to early elution but the mass is -42 Da relative to Arg (M-45 relative to Arg(NO2)), hydrolysis has occurred instead of reduction.

    • Solution: This is often caused by excessive hydrogenation times or high temperature. Reduce reaction time.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504. [Link]

  • Fitch, C. A., et al. (2015). "Arginine: Its pKa value revisited."[2] Protein Science, 24(5), 752-761. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). "High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation." CRC Press. (Contextual grounding for hydrophobicity shifts).
  • Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms." Biochemical Pharmacology, 51(4), 383-394. [Link]

Sources

Incorporation of H-Arg(NO2)-obzl P-tosylate in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specialized incorporation of H-Arg(NO2)-OBzl p-tosylate within automated peptide synthesis workflows.

Abstract & Technical Context

H-Arg(NO2)-OBzl p-tosylate is a specialized arginine derivative characterized by three critical features:

  • Side-Chain Protection: The guanidino group is protected by a Nitro (NO2) group, which suppresses

    
    -lactam formation and is stable to TFA (Trifluoroacetic acid) but cleavable by HF (Hydrogen Fluoride) or catalytic hydrogenation.
    
  • C-Terminal Protection: The carboxyl group is blocked as a Benzyl ester (OBzl) , preventing it from acting as an acylating agent.

  • Salt Form: It exists as a p-Toluenesulfonate (Tosylate/pTsOH) salt, ensuring crystallinity and stability but rendering the

    
    -amine non-nucleophilic until neutralized.
    
Why use this in Automation?

Unlike standard Fmoc/Boc-amino acids used in Solid Phase Peptide Synthesis (SPPS), this compound presents a free (protonated) amine and a blocked carboxyl. Therefore, it is not used for standard chain elongation. Instead, it is utilized in:

  • Inverse Peptide Synthesis (N

    
     C):  Loading the N-terminus onto a Trityl-based resin.
    
  • C-Terminal Capping/Modification: Coupling to a resin-bound peptide acid or side-chain carboxyl (e.g., Asp/Glu).

  • Automated Solution-Phase Synthesis: Acting as the amine component (nucleophile) reacting with an activated ester.

This guide focuses on the critical "In-Situ Neutralization" required to successfully deploy this salt in liquid handlers and automated synthesizers (e.g., CSBio, Biotage, Protein Technologies).

Chemical Logic & Pre-Synthesis Considerations

The Tosylate Challenge

The p-tosylate counterion (


) protonates the 

-amine, making it unreactive. To participate in coupling, the salt must be neutralized with a tertiary base (DIEA or NMM) to release the free amine.
  • Risk: Premature neutralization in the stock bottle can lead to slow dimerization or degradation (diketopiperazine formation is less likely due to the OBzl, but stability is highest in salt form).

  • Solution: In-Situ Neutralization within the reaction vessel or immediately prior to aspiration.

Solubility Profile
SolventSolubility (Salt Form)Solubility (Neutralized)Recommendation
DMF High (> 0.5 M)HighPreferred
NMP HighHighExcellent Alternative
DCM Low/ModerateModerateAvoid as primary solvent
Water ModerateLow (Precipitates)Strictly Avoid

Automated Protocol: Step-by-Step

Phase 1: Reagent Preparation (Stock Solution)

Objective: Prepare a stable 0.2 M solution of H-Arg(NO2)-OBzl p-tosylate for the synthesizer's "Amino Acid" or "Reagent" rack.

Materials:

  • Compound: H-Arg(NO2)-OBzl p-tosylate (MW: ~481.52 g/mol ).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Base: DIEA (Diisopropylethylamine).[2]

Procedure:

  • Calculate Mass: For 10 mL of 0.2 M solution, weigh 963 mg of the tosylate salt.

  • Dissolution (No Base yet): Add 8 mL of DMF. Vortex vigorously until the crystal lattice breaks down and the solution is clear.

    • Note: The salt is stable in DMF for weeks if kept dry.

  • Volume Adjustment: Top up to 10 mL with DMF.

  • Placement: Place in the synthesizer rack (e.g., Position "X").

Phase 2: The Automated Coupling Cycle

This workflow assumes the synthesizer is coupling this unit to an Activated Carboxyl (e.g., a resin-bound peptide with a free acid terminus, or an activated ester in solution).

Automation Script Logic:

  • Activation of Partner (The Acid):

    • The synthesizer activates the carboxylic acid component (e.g., Resin-Peptide-COOH) using HBTU/HATU and DIEA.

    • Wait Time: 2–5 minutes for pre-activation.

  • Aspiration & In-Situ Neutralization:

    • Step A: Aspirate the required volume of H-Arg(NO2)-OBzl p-tosylate stock (0.2 M).

    • Step B: Aspirate an equivalent molar amount of DIEA (Base).

      • Stoichiometry: Use 1.5 equivalents of DIEA relative to the Tosylate salt.

      • Calculation: If using 1.0 mmol Arg derivative, add 1.5 mmol DIEA.

    • Step C: (Optional but recommended) Mix in the transfer loop or hold vessel for 30 seconds.

  • Delivery & Coupling:

    • Dispense the neutralized amine mixture into the Reaction Vessel (RV).

    • Reaction Time: 60 – 120 minutes.

    • Temperature: Room Temperature (25°C) or mild heat (50°C). Warning: Avoid high heat (>60°C) with Nitro-Arg to prevent side reactions.

  • Wash:

    • Drain RV.

    • Wash 3x with DMF to remove the displaced p-Toluenesulfonic acid salts.

Mechanism & Workflow Visualization

The following diagram illustrates the chemical transformation and automated workflow for the incorporation of the tosylate salt.

G Salt H-Arg(NO2)-OBzl (p-Tosylate Salt) [Stable Solid] Stock Stock Solution (DMF, Acidic pH) Salt->Stock Dissolve (0.2 M) FreeAmine Free Amine Generated (Nucleophilic) Stock->FreeAmine In-Situ Neutralization Base DIEA Addition (1.5 eq) Base->FreeAmine Coupling Coupling Reaction (R-COOH + H2N-Arg...) FreeAmine->Coupling Add to Activated Carboxyl Product Incorporated Peptide (R-CO-Arg(NO2)-OBzl) Coupling->Product Amide Bond Formation

Caption: Workflow for converting the stable Tosylate salt into a reactive nucleophile within the automated liquid handling path.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Precipitation in Line Salt concentration too high (>0.5M) or incompatible solvent mix.Reduce stock to 0.2 M. Ensure lines are primed with DMF, not DCM.
Low Coupling Efficiency Incomplete neutralization of the p-Tosylate.Increase DIEA to 2.0 equivalents relative to the Arg salt during the addition step.
No Reaction User attempted to use this as a Carboxyl component (Standard SPPS).Stop. This reagent is an Amine. It cannot be coupled to a free amine on the resin. It must be coupled to an Acid.
System Clogging Crystallization of DIEA-Tosylate salts.Perform a flow wash with 10% Methanol in DMF after the cycle to clear salt deposits.

References

  • Provides physicochemical properties and stability d
  • Alhassan, M., et al. (2020).[3][4] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. Retrieved January 29, 2026, from [Link]

    • Validates the stability of the Nitro (NO2)
  • Source for specific salt form molecular weight and solubility characteristics.
  • Confirming industrial application notes for non-clinical research use.

Sources

Troubleshooting & Optimization

How to prevent δ-lactam formation with H-Arg(NO2)-obzl P-tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of -Lactam Formation during Peptide Synthesis

Reagent: H-Arg(NO2)-OBzl


 p-tosylate (CAS: 10342-07-1)
Document ID:  TS-ARG-NO2-001
Date:  January 29, 2026[1][2]

Executive Summary

The Core Issue: H-Arg(NO2)-OBzl p-tosylate is a robust arginine derivative stored as a stable tosylate salt. However, upon neutralization (removal of the p-toluenesulfonic acid counterion) to generate the free amine for coupling, the molecule becomes thermodynamically unstable.

The primary degradation pathway is the intramolecular nucleophilic attack of the


-nitrogen (from the guanidino group) onto the benzyl ester carbonyl. This results in the formation of a six-membered 

-lactam
ring (often a piperidone derivative) and the expulsion of benzyl alcohol. This reaction is base-catalyzed and irreversible, leading to low coupling yields and difficult-to-separate impurities.

The Solution: Prevention relies on a "Just-in-Time" Neutralization Strategy . You must never isolate the free base. Neutralization should occur in situ, at low temperature, and only in the presence of the acylating agent (the activated amino acid you are coupling to it).

The Mechanism of Failure

To prevent the side reaction, one must understand the molecular dynamics. The nitro (


) group on the guanidine reduces the nucleophilicity of the 

-nitrogen, but it does not eliminate it. Under basic conditions (pH > 7.5), the effective concentration of the deprotonated

-nitrogen increases, triggering cyclization.
Figure 1: -Lactam Formation Pathway

DeltaLactamMechanism Salt H-Arg(NO2)-OBzl • p-TsOH (Stable Salt Form) FreeBase H-Arg(NO2)-OBzl (Free Amine - Unstable) Salt->FreeBase Neutralization Base Excess Base (DIEA/NMM) Base->FreeBase Transition Cyclization Transition State (Intramolecular Attack) FreeBase->Transition Slow (if cold) Fast (if warm/basic) Lactam δ-Lactam Product (Irreversible Impurity) Transition->Lactam Collapse Byproduct Benzyl Alcohol (Expelled) Transition->Byproduct

Caption: The degradation pathway from stable salt to irreversible lactam. The critical control point is the lifespan of the "Free Base" intermediate.

Critical Handling Protocols

Storage & Preparation
ParameterSpecificationReason
State Solid p-tosylate saltThe protonated amine and guanidine are non-nucleophilic.
Temperature -20°C (Long term)Minimizes slow hydrolysis of the benzyl ester.
Hygroscopy Desiccate strictlyMoisture facilitates hydrolysis and proton transfer.
Solvent DMF or NMPAvoid MeOH/EtOH (risk of transesterification).
The "Just-in-Time" Neutralization Protocol

Objective: Minimize the time H-Arg(NO2)-OBzl exists as a free base before it reacts with the target activated amino acid.

Reagents:

  • Component A: H-Arg(NO2)-OBzl

    
     p-tosylate (Amine component).[3]
    
  • Component B: Protected Amino Acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH).

  • Activator: EDC/HOBt or HATU.

  • Base: DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

Step-by-Step Procedure:

  • Activation First: Dissolve Component B (Carboxyl component) and the Activator in DMF. Allow activation to proceed for 2-5 minutes.

    • Note: Do not add the Arginine derivative yet.

  • Cold Dissolution: In a separate vial, dissolve Component A (Arg salt) in minimal DMF.

    • Critical: Cool this solution to 0°C (ice bath).

  • The "Trap" (Coupling): Add the cold Component A solution to the activated Component B mixture.

  • Controlled Neutralization: Add the Base (DIEA/NMM) dropwise to the combined mixture while stirring at 0°C.

    • Stoichiometry: Add exactly enough base to neutralize the p-tosylate and the activator (usually 1.0 - 2.0 equivalents relative to the Arg salt). Do not exceed pH 7.5.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature.

Troubleshooting Guide

Use this matrix to diagnose issues with your synthesis involving H-Arg(NO2)-OBzl.

Symptom Probable Cause Diagnosis Corrective Action
Low Yield / Missing Peak

-Lactam formation
LC-MS shows a peak with Mass = [M-OBzl]. (Loss of 108 Da from free base).Reduce Base Contact Time: Follow the "Just-in-Time" protocol. Ensure base is added after mixing with the electrophile.
New Impurity (+14 Da) Methyl Ester formationLC-MS shows M+14 peak.Change Solvent: You used Methanol to dissolve the salt. Switch to DMF.
Slow Reaction Incomplete NeutralizationpH check (wet paper) shows pH < 6.Adjust Base: The tosylate counterion consumes 1 eq. of base. Ensure you calculated equivalents for both the salt and the reaction.
Precipitation Solubility IssueSolution turns cloudy upon adding Arg salt.Cosolvent: Add small amount of DMSO or use NMP instead of DMF.
Figure 2: Optimized Workflow Decision Tree

Workflow Start Start Coupling CheckSalt Is Arg in Tosylate Salt form? Start->CheckSalt Stop STOP: Recrystallize with p-TsOH CheckSalt->Stop No (Free Base) Dissolve Dissolve in DMF (0°C) CheckSalt->Dissolve Yes Mix Mix Arg Salt + Activated Acid Dissolve->Mix Activate Activate Carboxyl Partner (Separate Vessel) Activate->Mix Base Add Base (DIEA) Dropwise Mix->Base Monitor Monitor pH (Target 7.0 - 7.5) Base->Monitor Monitor->Base pH < 6 Success Proceed to Workup Monitor->Success pH OK

Caption: Decision tree for safe coupling. Note that base is added ONLY after the reactants are mixed.

Frequently Asked Questions (FAQs)

Q1: Why is the p-tosylate salt preferred over the hydrochloride (HCl) salt? A: The p-tosylate salt generally offers better solubility in organic solvents (like DMF and DCM) used in peptide synthesis compared to the HCl salt. Furthermore, p-toluenesulfonic acid is a weaker acid than HCl, which can sometimes be gentler on acid-sensitive protecting groups, although for H-Arg(NO2)-OBzl, the primary benefit is crystallinity and solubility [1][3].

Q2: Can I convert the Tosylate salt to the Free Base ahead of time to save steps? A: Absolutely not. The free base of H-Arg(NO2)-OBzl is metastable. Once the stabilizing acid is removed, the intramolecular cyclization to the lactam begins immediately, especially at room temperature. Always generate the free amine in situ [2][5].

Q3: Does the Nitro (


) group completely prevent lactamization? 
A:  No. While the electron-withdrawing nitro group reduces the nucleophilicity of the guanidino nitrogen (making it less reactive than unprotected arginine), it does not render it inert. Under basic conditions or with slow coupling rates, the 

-lactam will still form. It is more stable than bis-Boc Arginine, but not immune to degradation [2][4].

Q4: I see a peak corresponding to [M - 18] in my LCMS. Is this the lactam? A: Likely not. A loss of 18 Da usually indicates dehydration. The


-lactam formation in H-Arg(NO2)-OBzl typically involves the loss of Benzyl Alcohol  (Mass ~108 Da) if attacking the ester, or complex fragmentation. If you see a peak corresponding to the loss of the guanidine moiety or a cyclic structure, verify the mass carefully. The classic "lactam" impurity in Arg coupling often co-elutes with the product [4].

References

  • Alhassan, M., et al. (2020).[1] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. Retrieved January 29, 2026, from [Link]

  • Cezari, M. H., & Juliano, L. (1996).[4] Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research. Retrieved January 29, 2026, from [Link]

Sources

Optimizing the coupling efficiency of H-Arg(NO2)-obzl P-tosylate in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing H-Arg(NO2)-OBzl p-tosylate in SPPS

Status: Operational Agent: Senior Application Scientist Ticket ID: ARG-NO2-TOS-OPT

Executive Summary: The Reagent Profile

You are working with H-Arg(NO2)-OBzl p-tosylate .[1][2][3] Before proceeding, it is critical to align your experimental setup with the chemical reality of this specific building block. Unlike standard Fmoc-Arg(Pbf)-OH, this molecule is:

  • C-Terminally Blocked: The Benzyl ester (OBzl) prevents activation of the carboxylic acid. This molecule acts as the Nucleophile (Amine Component) , not the Electrophile (Carboxyl Component).[3]

  • A Stable Salt: The p-tosylate (TosOH) counterion renders the

    
    -amine non-reactive until neutralized.[3]
    
  • Side-Chain Protected (Nitro): The

    
     group is extremely stable and cannot be removed by TFA . It requires HF (Boc chemistry) or catalytic hydrogenation.[3]
    

Common Use Case: Fragment condensation, inverse SPPS (N


C), or C-terminal modification of a resin-bound peptide acid.[3]

Module 1: The "Zero-Coupling" Barrier (Salt Neutralization)

The Problem: The most common reason for 0% coupling efficiency with this reagent is the failure to liberate the free amine from the p-tosylate salt. The salt form (


) is chemically inert toward activated esters.[3]

The Solution: You must perform an in situ or pre-neutralization step using a tertiary base.

Protocol: In Situ Neutralization & Coupling

Use this protocol when coupling H-Arg(NO2)-OBzl p-tosylate to a resin-bound carboxylic acid.[3]

  • Resin Preparation: Ensure the resin-bound peptide has a free carboxylic acid (not an amine). Activate this acid using your standard cocktail (e.g., DIC/HOBt or HATU/DIEA).[3]

    • Note: If using HATU, use 0.9 equivalents relative to the base to prevent capping.[3]

  • Reagent Dissolution: Dissolve H-Arg(NO2)-OBzl p-tosylate in DMF.

    • Concentration: 0.1 M – 0.3 M.

  • Neutralization (Critical Step): Add Diisopropylethylamine (DIEA) to the Arg solution.

    • Ratio: 1.5 to 2.0 equivalents of DIEA per 1 equivalent of Arg-Tosylate.

    • Mechanism:[3][4][5][6] DIEA strips the proton from the ammonium tosylate, releasing the reactive free amine (

      
      ).
      
  • Addition: Immediately add the neutralized Arg solution to the activated resin.

  • Reaction Time: Allow 2–4 hours. The Arg side chain is bulky; diffusion is slower than Gly/Ala.

NeutralizationMechanism cluster_0 Critical Activation Step salt H-Arg(NO2)-OBzl (p-Tosylate Salt) INERT free_amine H-Arg(NO2)-OBzl (Free Amine) REACTIVE salt->free_amine Proton Transfer base DIEA (Base) base->free_amine Neutralizes TsOH coupling Coupling to Resin-COOH free_amine->coupling Nucleophilic Attack

Caption: The obligatory transition from inert tosylate salt to reactive amine via base neutralization.[3]

Module 2: Solubility & Aggregation Management

Nitro-arginine derivatives are notoriously hydrophobic due to the masking of the guanidine charge by the nitro group and the lipophilic benzyl ester.

Troubleshooting Table: Solubility Optimization

IssueSymptomOptimization Strategy
Salt Precipitation Solution turns cloudy upon adding DIEA.The free base is less soluble than the salt. Add NMP (N-methyl-2-pyrrolidone) or DMSO (up to 20%) to the DMF mixture before adding base.
Gelation Resin clumps during coupling.Add Chaotropes. Use 0.1 M LiCl or KSCN in the coupling buffer to disrupt hydrogen bond networks.
Slow Kinetics Kaiser test remains positive (on resin-acid side) after 4 hours.Double Coupling. Drain, wash, and repeat the coupling with fresh reagents.[3] Heat to 50°C (Microwave or water bath) can accelerate diffusion.

Module 3: Compatibility & Side Reactions

The -Lactam Myth
  • Concern: Arginine is prone to intramolecular cyclization (

    
    -lactam formation) which terminates the chain.[3][7]
    
  • Reality for THIS Reagent: Since H-Arg(NO2)-OBzl is the amine component (nucleophile) and its Carboxyl is protected (OBzl), it cannot cyclize upon itself during this step.[3] The risk of

    
    -lactam is near zero unless you remove the OBzl group while the 
    
    
    
    -amine is acylated.
The Deprotection Trap (Crucial Warning)
  • Scenario: You are using Fmoc SPPS and plan to cleave with TFA.

  • Outcome: Failure.[8]

  • Reason: The

    
     group is stable to TFA. It requires HF (Hydrofluoric Acid)  or Catalytic Hydrogenation  (Pd/C, 
    
    
    
    ) for removal.
  • Fix: If you do not have HF capabilities, you cannot deprotect the side chain.[3] Consider switching to H-Arg(Pbf)-OMe or similar if TFA cleavage is required.[3]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use this reagent to extend the peptide chain (add amino acids after this Arg)? A: Not directly. The C-terminus is blocked by a Benzyl ester (OBzl).[3] To extend the chain from the C-terminus (Inverse SPPS), you would need to saponify the ester (remove OBzl) without damaging the peptide, which is chemically risky on-resin. This reagent is best used as a terminal residue or in fragment condensation .[3]

Q2: Why use Arg(NO2) instead of Arg(Pbf)? A: The Nitro group is smaller and reduces the basicity of the guanidine significantly, preventing specific side reactions during complex fragment couplings.[3] However, it is a legacy protecting group primarily used in Boc chemistry or solution-phase synthesis due to the harsh deprotection requirements.

Q3: My coupling efficiency is still low despite neutralization. Why? A: Check the Resin-Bound Component . If you are coupling to a steric-heavy amino acid (like Val, Ile, or another Arg) on the resin, the steric clash with the bulky Arg(NO2)-OBzl is significant.

  • Action: Switch to HATU/HOAt activation for the resin-bound acid and perform the reaction at 60°C for 1 hour.

References

  • Bachem. (2024).[9] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[5][6][10][11][12] Chemical Reviews, 109(6), 2455-2504. Link

  • Alhassan, M., et al. (2020).[6][10] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(11), 3986. Link

  • PubChem. (2025).[3] L-Arginine Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting incomplete deprotection of the nitroarginine side chain

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Peptide Synthesis Technical Support Hub.

Topic: Troubleshooting Incomplete Deprotection of


-Nitroarginine (

) Ticket ID: #ARG-NO2-DEPROT-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The "Stubborn" Nitro Group

The nitro group (


) on the guanidino side chain of arginine is a classic protecting group used primarily in Boc-chemistry and solution-phase synthesis. While it offers excellent protection against 

-lactam formation during coupling, it is notoriously difficult to remove.

The Core Problem: The


 bond stability and the electron-withdrawing nature of the nitro group require high-energy conditions for cleavage. Incomplete deprotection results in a mass shift of +45 Da  (retained 

), rendering the peptide biologically inactive.
Diagnostic Module: Is it Incomplete Deprotection?

Before altering your protocol, confirm the identity of the impurity using ESI-MS or MALDI-TOF.

Symptom Checker
Observation (Mass Shift)DiagnosisRoot Cause
+45 Da Retained Nitro Group Cleavage conditions too mild; Catalyst poisoning; Old TFMSA/HF.
-42 Da (vs. Target)Ornithine Formation Hydrolysis of guanidino group (rare in acid, possible in basic workup).
+18 Da Hydrolysis Incomplete coupling (Deletion sequence) or hydrolysis of amide.
Decision Logic Flow

DiagnosisFlow Start Analyze Crude Peptide (MS) CheckMass Check Mass Difference (Target vs. Observed) Start->CheckMass Plus45 +45 Da Observed CheckMass->Plus45 Mass + 45 Minus42 -42 Da Observed CheckMass->Minus42 Mass - 42 TargetMass Target Mass Observed CheckMass->TargetMass Match Action1 Incomplete Deprotection Go to Module 3 (Acid) or 4 (H2) Plus45->Action1 Action2 Ornithine Side Reaction Check Reagents for trace base/heat Minus42->Action2 Action3 Success Proceed to Purification TargetMass->Action3

Figure 1: Diagnostic logic for arginine side-chain modifications.

Module: Acidolytic Cleavage (HF & TFMSA)

This is the standard method for Boc-SPPS. The nitro group is stable to TFA; it requires superacids.

Method A: Anhydrous Hydrogen Fluoride (HF)

Status: The "Gold Standard" (but hazardous).

  • Protocol: "High HF" procedure.

    • Conditions: Anhydrous HF + Anisole (9:1 v/v) at 0°C for 60 minutes.

    • Troubleshooting:

      • Problem: Still seeing +45 Da.

      • Fix: The reaction is temperature-dependent.[1] Ensure the reaction vessel is actually at 0°C (ice bath), not -20°C. If the peptide contains multiple Arg residues, extend time to 90 mins.

      • Warning: Do not exceed 0°C significantly, or you risk

        
         acyl shift in Ser/Thr residues.
        
Method B: TFMSA (Trifluoromethanesulfonic Acid)

Status: The safer, less volatile alternative to HF.

  • Protocol: The "Low-High" acidity concept does not apply to

    
     removal; you need high acidity immediately.
    
  • Standard Cocktail:

    • TFA / Thioanisole / EDT (Start with resin swelling).[2]

    • Add TFMSA slowly.[2]

    • Ratio: TFMSA : TFA : Thioanisole : EDT (10 : 80 : 10 : 1).

  • Troubleshooting Guide:

Question Answer/Solution
Why is TFMSA failing to remove the nitro group? TFMSA is sensitive to moisture. If your TFA is wet, the effective acidity (

) drops below the threshold required to protonate the nitro group. Action: Use fresh, anhydrous TFA and TFMSA ampoules.
Can I use TMSOTf instead? Generally, no . TMSOTf/TFA is excellent for Pbf/Pmc (Fmoc chemistry) but often insufficient for the stable

group unless heated, which degrades the peptide.
My peptide looks "chewed up" after TFMSA. TFMSA is a powerful oxidant. If you lack scavengers (Thioanisole/EDT), you will alkylate Trp/Tyr. Action: Ensure Thioanisole is present at >5% volume.
Module: Catalytic Hydrogenolysis (Pd/C)

Context: Primarily used in solution-phase synthesis or Z-chemistry. The Issue: The reaction starts but "stalls" at 80-90% conversion.

Root Cause Analysis: Catalyst Poisoning

The nitro group reduction is a surface-catalyzed reaction. If your peptide contains Cysteine (Cys) or Methionine (Met) , the sulfur lone pairs will bind irreversibly to the Palladium surface, poisoning the catalyst.

Troubleshooting Protocol
  • Solvent Switch:

    • Standard: Methanol/Water.

    • Enhanced:Acetic Acid (AcOH) / Methanol (1:1) . Protonation of the amine product prevents it from inhibiting the catalyst.

  • Pressure vs. Temperature:

    • Do NOT heat above 40°C (risk of racemization).

    • DO increase pressure. Switch from a balloon (1 atm) to a Parr shaker (3–4 atm / 50-60 psi).

  • The "Sulfur" Workaround:

    • If Met/Cys are present, Pd/C will fail.

    • Alternative: Use Liquid Ammonia / Sodium (Birch Reduction) (Aggressive) or switch to Transfer Hydrogenation using Ammonium Formate with massive excess of Pd black (freshly prepared).

Module: The Modern Solution ( )

Context: A breakthrough method (2020) allows for removal of


on-resin under mild conditions, avoiding the dangers of HF and the poisoning issues of Pd/C.

Mechanism: Electron transfer reduction using Stannous Chloride in 2-Methyltetrahydrofuran (2-MeTHF).

Protocol (Alhassan et al., 2020) [1][3]
  • Wash Resin: 0.2 M HCl in 2-MeTHF (3 × 1 min).

  • Reaction Cocktail:

    • 2 M

      
      [4]
      
    • 0.04 M Phenol (proton source)[4]

    • 0.2 M HCl[4]

    • Solvent: 2-MeTHF

  • Conditions: Shake at 55°C for 2–3 hours.

  • Cleavage: Proceed with standard TFA cleavage (the

    
     is already gone).
    

Why this works: It solves the "incomplete deprotection" issue by allowing you to monitor the reaction on a small resin aliquot before committing to full cleavage.

SnCl2_Workflow Resin Peptide-Resin (Arg-NO2) Wash Acid Wash (0.2M HCl/2-MeTHF) Resin->Wash React Reduction SnCl2 / Phenol / 55°C Wash->React Check Kaiser/Test Cleavage React->Check Check->React Incomplete (Repeat 1h) Final Standard TFA Cleavage Check->Final Complete

Figure 2: On-resin deprotection workflow using Stannous Chloride.

References
  • Alhassan, M., et al. (2020). "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis."[3][4][5] International Journal of Molecular Sciences, 21(12), 4464.[3]

  • Yajima, H., et al. (1974). "Trifluoromethanesulfonic acid, as a deprotecting reagent in peptide chemistry." Chemical & Pharmaceutical Bulletin, 22(5), 1079-1086.

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.

  • Sigma-Aldrich (Merck). "Cleavage and Deprotection Protocols for Boc and Fmoc Chemistry." Technical Bulletin.

Sources

Technical Support Center: Solubility Optimization for H-Arg(NO2)-OBzl p-tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-ARG-002 Compound: H-Arg(NO2)-OBzl p-tosylate (CAS: 10342-07-1) Solvent System: N,N-Dimethylformamide (DMF) Status: Active Guide

Executive Summary & Mechanism of Failure

The Issue: Users frequently report that H-Arg(NO2)-OBzl p-tosylate forms a gelatinous suspension or "oils out" at the bottom of the vial when dissolved in DMF, particularly at concentrations >0.1 M.

The Science (Why this happens): This solubility failure is driven by two competing molecular forces:

  • Ionic Lattice Energy: The p-toluenesulfonate (tosylate) counterion creates a strong ionic lattice with the protonated

    
    -amine. While tosylates are generally more lipophilic than hydrochlorides, the lattice energy can still exceed the solvation enthalpy provided by DMF.
    
  • Nitro-Guanidine Aggregation: The nitro (

    
    ) protecting group on the arginine side chain is electron-withdrawing and capable of strong intermolecular hydrogen bonding (stacking). In pure DMF, these molecules prefer to stack with each other (aggregation) rather than interact with the solvent, leading to gelation.
    

Troubleshooting Workflow (Step-by-Step)

Follow this protocol strictly. Do not skip the "Pre-Solubilization Check," as it is the most common cause of failure.

Phase A: Pre-Solubilization Check (The "Ether Trap")

Context: This compound is often precipitated using diethyl ether or hexane during manufacturing. Residual non-polar solvents trapped in the crystal lattice act as "anti-solvents," instantly triggering precipitation when DMF is added.

  • Smell/Headspace Test: If the solid smells faintly of ether or hexane, it contains residual solvent.

  • Vacuum Drying: Place the specific amount needed in a vacuum desiccator (over

    
     or KOH) for at least 2 hours before attempting to dissolve. Removing the anti-solvent significantly lowers the energy barrier for dissolution.
    
Phase B: The Dissolution Protocol
StepActionTechnical Rationale
1 Solvent Quality Use Anhydrous DMF (99.8%+). Water acts as an anti-solvent for the hydrophobic Benzyl (OBzl) ester group.
2 Initial Mix Add DMF to the powder (not vice versa). Vortex vigorously for 30 seconds.
3 Thermal Shift If cloudy, heat the solution to 40°C - 45°C in a water bath. ⚠️ WARNING: Do not exceed 50°C. Higher temperatures risk racemization of the

-carbon or degradation of the nitro group.
4 Sonication Sonicate for 5 minutes. This mechanically disrupts the H-bond networks (aggregates) explained in the Executive Summary.
5 The "Chaotropic" Fix If still insoluble, add LiCl (Lithium Chloride) to a final concentration of 5% (w/v). See "Advanced Solubilization" below for the mechanism.

Visualizing the Workflow

The following diagram outlines the decision logic for solubilizing difficult Arginine derivatives.

SolubilityProtocol Start Start: H-Arg(NO2)-OBzl p-tosylate CheckEther Check for Residual Ether/Hexane Start->CheckEther Dry Vacuum Dry (2-4 hrs) CheckEther->Dry Smell detected AddDMF Add Anhydrous DMF CheckEther->AddDMF Odorless Dry->AddDMF Vortex Vortex & Sonicate (5 mins) AddDMF->Vortex CheckSol Is it Clear? Vortex->CheckSol Heat Heat to 45°C (Water Bath) CheckSol->Heat No (Cloudy/Gel) Success Ready for Synthesis/Analysis CheckSol->Success Yes CheckSol2 Is it Clear? Heat->CheckSol2 AddLiCl Add LiCl (5% w/v) (Chaotropic Agent) CheckSol2->AddLiCl No CheckSol2->Success Yes AddDMSO Switch to DMF/DMSO (1:1) AddLiCl->AddDMSO Still Fails (Rare) AddLiCl->Success AddDMSO->Success

Figure 1: Decision tree for solubilizing H-Arg(NO2)-OBzl p-tosylate. Note the critical drying step before solvent addition.

Advanced Technical FAQs

Q: Why does adding LiCl (Lithium Chloride) work? A: This is a standard technique in peptide chemistry known as "Chaotropic Solubilization." The lithium cation (


) is extremely small and has a high charge density. It coordinates with the amide oxygens and the nitro group, effectively disrupting the intermolecular hydrogen bonds that cause aggregation. It breaks the "beta-sheet-like" structures that protected Arginine derivatives tend to form in solution.
  • Recommendation: Use anhydrous LiCl.

Q: Can I use DMSO instead of DMF? A: Yes, DMSO (Dimethyl Sulfoxide) has a higher dielectric constant and better solvating power for nitro-arginine.

  • For Synthesis: If you are using this for coupling, ensure your downstream reagents (like HATU/HBTU) are compatible. DMSO is generally safe for Fmoc/Boc chemistry but is harder to remove than DMF.

  • For Analysis (HPLC): DMSO is perfectly fine, but ensure it doesn't mask your injection peak.

Q: The solution turned slightly yellow after heating. Is it ruined? A: A faint yellow tint is acceptable and often comes from the tosylate salt or minor trace impurities in the DMF (amines). However, a dark orange or brown color indicates degradation (likely removal of the nitro group or hydrolysis of the benzyl ester). If it is dark orange, discard and start over with fresh, amine-free DMF.

Q: Will the p-tosylate counterion interfere with my coupling reaction? A: Generally, no. However, if you are using a base-sensitive coupling method, remember that you must add enough tertiary base (DIEA or NMM) to neutralize the tosylate acid and activate the amino acid.

  • Calculation: You need 1 equivalent of base to neutralize the TosOH salt + 1 equivalent for the activation.

Comparative Solubility Matrix

Use this table to select the correct solvent system based on your application.

Solvent SystemSolubility RatingSuitability for SynthesisSuitability for HPLCNotes
Pure DMF ModerateHighHighProne to aggregation at >0.1M.
DMF + 5% LiCl Excellent HighLowSalts interfere with MS/HPLC; great for synthesis.
DMSO Excellent ModerateHighHard to remove; high boiling point.
NMP GoodHighHighMore expensive than DMF; similar performance.
DCM (Dichloromethane) PoorLowModerateAvoid. Too non-polar for this salt.

References

  • Bachem. (n.d.). Peptide Synthesis Guide: Handling of Arginine Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides and Amino Acid Derivatives. Retrieved from

  • Seebach, D., et al. (1996). On the Solubilization of Peptides in DMF by LiCl. Helvetica Chimica Acta. (General principle citation for LiCl usage in peptide chemistry).
  • ChemicalBook. (2023). H-ARG(NO2)-OBZL P-TOSYLATE Properties and Safety. Retrieved from

Technical Support Center: Managing Aggregation in Peptides Containing H-Arg(NO₂)-OBzl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting Guide & FAQ Subject Matter Expert: Senior Application Scientist, Peptide Chemistry Division Last Updated: January 2026

Introduction: The "Sticky" Nature of Nitro-Arginine

You are likely here because your synthesis has stalled, your reaction mixture has turned into a gel, or your HPLC trace shows a broad, unresolved hump.

H-Arg(NO₂)-OBzl (Arginine nitro-derivative benzyl ester) presents a unique dual challenge in peptide synthesis. While the Benzyl (OBzl) ester provides robust C-terminal protection suitable for solution-phase or Boc-chemistry, the Nitro (NO₂) group on the guanidine side chain is the primary culprit for aggregation.

Unlike urethane protecting groups (Boc/Fmoc) that merely mask amines, the nitro group:

  • Increases Hydrogen Bonding Potential: The

    
     moiety is highly polar and facilitates strong intermolecular hydrogen bonding, promoting the formation of 
    
    
    
    -sheet secondary structures (peptide gels).
  • Alters Solubility Profiles: It renders the peptide less soluble in standard non-polar organic solvents (DCM, chloroform) often used in solution-phase coupling.

This guide provides a self-validating troubleshooting framework to disrupt these aggregates and restore synthetic efficiency.

Module 1: Solvent Engineering & Chaos-Induction

The Problem: The growing peptide chain containing Arg(NO₂) has adopted a stable secondary structure (likely


-sheet), preventing reagents from accessing the N-terminus.

The Fix: You must disrupt the hydrogen bond network without degrading the labile nitro-guanidine moiety.

Protocol A: The "Magic Mixture" Strategy

Standard solvents (DMF/DCM) are often insufficient for Nitro-Arginine peptides.[1] Use this validated solvent system for coupling reactions involving sequences >5 residues.[1]

ComponentRoleConcentration
DCM / DMF / NMP Base Solvent1:1:1 Ratio (v/v)
Ethylene Carbonate H-Bond Disruptor1.0 M
Triton X-100 Non-ionic Detergent1% (w/v)

Implementation Steps:

  • Dissolve your amino acid and coupling reagent in the "Magic Mixture."

  • Pre-activate for 2-3 minutes before adding to the resin or amine component.[1]

  • Perform the coupling at 45°C (Do not exceed 50°C to avoid nitro-group degradation).

Protocol B: Chaotropic Salt Wash (The Lithium Loop)

If your reaction mixture gels, the resin/peptide is physically inaccessible. Chaotropic salts break the water structure and H-bonds.

Reagents:

  • Solution A: 0.4 M LiCl in DMF

  • Solution B: 0.4 M KSCN (Potassium Thiocyanate) in DMF

Workflow:

  • Drain the reaction vessel.

  • Wash with Solution A (2 x 5 min). This swells the resin and solvates the Arg(NO₂) side chains.

  • Wash with Solution B (1 x 5 min) if aggregation persists.

  • Proceed immediately to coupling without a DCM wash (DCM shrinks the resin).[1]

Module 2: Coupling Logic for H-Arg(NO₂)-OBzl

The Problem: H-Arg(NO₂)-OBzl is typically supplied as a salt (HCl or Tosylate).[1] Incomplete neutralization leads to failed coupling, while over-neutralization can cause racemization or lactamization.

Critical Check: The Neutralization Window

When using H-Arg(NO₂)-OBzl as the nucleophile (amine component):

  • Do NOT use TEA (Triethylamine): It is too nucleophilic and can cause side reactions with the nitro-guanidine.[1]

  • Use DIPEA (Diisopropylethylamine): Use exactly 1.0 equivalent relative to the salt form.[1]

  • In-Situ Neutralization: Do not pre-neutralize and store.[1] Add the DIPEA simultaneously with the activated carboxyl component to minimize the time the free base spends in solution, reducing aggregation risk.

Visualizing the Aggregation Pathway

AggregationPath cluster_fix Mitigation Strategies Start H-Arg(NO2)-OBzl (Salt) Neutral Free Amine (Neutralization) Start->Neutral + DIPEA (1.0 eq) Coupling Coupling Reaction Neutral->Coupling Fast Activation (HATU/HOAt) Agg Aggregation / Gelation (Beta-Sheet Formation) Neutral->Agg Slow Kinetics / Non-polar Solvent Success Successful Peptide Bond Coupling->Success Agg->Coupling BLOCKED Chaotrope Add LiCl / KSCN Chaotrope->Agg Disrupts Solvent Switch to NMP/DMSO Solvent->Agg Prevents

Figure 1: Decision pathway for handling Arg(NO₂) coupling. Note that aggregation competes directly with the coupling reaction.

Module 3: Deprotection & Cleavage Hazards

The Problem: You successfully synthesized the peptide, but the final cleavage fails or yields a complex mixture. The Nitro group is stable to TFA (used in Fmoc cleavage) and requires specific reduction.

Scenario A: Catalytic Hydrogenation (The Old Standard)
  • Risk: If the peptide aggregated during synthesis, it will likely aggregate on the catalyst surface (Pd/C), leading to incomplete reduction of the

    
     to 
    
    
    
    .
  • Troubleshooting:

    • Solvent: Do not use pure Methanol. Use Acetic Acid:Methanol (1:1) or TFE (Trifluoroethanol) to maintain solubility.[1]

    • Pressure: High pressure (50 psi) is often required for multiple Arg(NO₂) residues.[1]

Scenario B: The SnCl₂ Alternative (The Modern Solution)

If hydrogenation stalls due to aggregation, switch to chemical reduction. This method works well even for aggregated sequences because it is a homogeneous solution reaction.[1]

Protocol:

  • Reagent: 6M SnCl₂ (Stannous Chloride) in 6M HCl / Dioxane.

  • Conditions: Stir at room temperature for 2-4 hours.

  • Work-up: The removal of the nitro group converts Arg(NO₂) to Arg. This often drastically improves solubility, as the native Arginine is positively charged and repels other chains.

Frequently Asked Questions (FAQ)

Q1: My peptide containing Arg(NO₂) is insoluble in DMF. Can I use DMSO? A: Yes, but with caution. DMSO is an excellent solvent for aggregated peptides (dissolving


-sheets).[1] However, if you are performing a coupling reaction, ensure your DMSO is anhydrous  and free of amines. Avoid DMSO if you are using sensitive activated esters (like pentafluorophenyl esters) as it can accelerate hydrolysis.[1] NMP (N-Methyl-2-pyrrolidone)  is a safer first alternative.[1]

Q2: Why not just use Arg(Pbf) or Arg(Pmc)? A: You likely can't. H-Arg(NO₂)-OBzl is typically used in Boc chemistry or Solution Phase synthesis where base-labile protecting groups (Fmoc) are not compatible, or where the OBzl group is required for a specific C-terminal modification.[1] If you are doing standard Fmoc SPPS, switch to Fmoc-Arg(Pbf)-OH immediately; Arg(NO₂) is obsolete for standard Fmoc SPPS due to the harsh deprotection required.[1]

Q3: The reaction mixture turned yellow/orange. Is this normal? A: Yes. Nitro-arginine derivatives often exhibit a yellowish tint, and nitration byproducts can be orange. However, a dark orange/red color upon adding base (DIPEA) might indicate over-basification or degradation.[1] Verify pH is ~8-9 (damp pH paper), not higher.

Q4: Can I use microwave synthesis with Arg(NO₂)? A: Proceed with extreme caution. The nitro-guanidine bond is thermally sensitive. While microwave irradiation helps break aggregation, temperatures above 50°C can cause decomposition of the side chain. Use lower power settings and extended times instead of high heat.

References

  • Alhassan, M., et al. (2020). "Revisiting NO₂ as Protecting Group of Arginine in Solid-Phase Peptide Synthesis."[2] International Journal of Molecular Sciences, 21(12), 4464.[2] [1]

    • Key Insight: Validates the use of SnCl₂ for deprotection and discusses the stability of the NO₂ group.
  • Sigma-Aldrich (Merck). "Overcoming Aggregation in Solid-phase Peptide Synthesis."[1] Technical Notes.

    • Key Insight: Provides protocols for Chaotropic Salts (LiCl, KSCN)
  • AAPPTEC. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." Peptide Synthesis Guide.

    • Key Insight: details the mechanism of aggregation and solvent engineering str
  • PubChem. "H-Arg(NO2)-OBzl Compound Summary."[1] National Library of Medicine.[1] [1]

    • Key Insight: Chemical properties and solubility data for the specific H-Arg(NO2)-OBzl derivative.[1][3][4]

Sources

Purification strategies for crude peptides containing H-Arg(NO2)-obzl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Current Wait Time: 0 mins | Technician: Senior Application Scientist[1]

Welcome to the Technical Support Center. You are likely working with H-Arg(NO2)-obzl (Nitro-L-arginine benzyl ester), a specialized intermediate often used to suppress lactam formation or as a nitric oxide synthase (NOS) inhibitor.[1]

This molecule presents a "hydrophobic sandwich" challenge: the core is polar, but the Nitro (NO2) and Benzyl ester (obzl) protecting groups significantly alter its physicochemical behavior compared to native Arginine.

Below are the three most common "Support Tickets" we receive for this molecule, resolved with field-proven protocols.

🎫 Ticket #1024: "My sample precipitates when I inject it onto the HPLC."

User: Dr. J. Chemist Issue: I dissolved the crude peptide in 0.1% TFA/Water. It looked clear, but my column pressure spiked, and I see broad, ugly peaks.

👨‍🔬 Technician Response:

This is a classic Solubility Mismatch . While H-Arg(NO2)-obzl has a free N-terminal amine (polar), the Benzyl ester and Nitro group render the molecule significantly more hydrophobic than free Arginine. In pure aqueous acid, it may form micro-aggregates that crash out upon hitting the pressurized column head.

The Fix: The "Organic-First" Solubilization Protocol Do not start with water. You must "wet" the hydrophobic protecting groups first.

Step-by-Step Protocol:

  • Weigh your crude H-Arg(NO2)-obzl.[1]

  • Dissolve in a minimal volume of DMF (Dimethylformamide) or DMSO .

    • Target: 50-100 mg/mL concentration.[1]

  • Dilute slowly with 0.1% TFA in Water (or your starting mobile phase).[1]

    • Ratio: Aim for a final composition of <20% Organic solvent.[1]

    • Observation: If cloudiness appears, stop.[1] Add a small amount of Acetonitrile (ACN) or Acetic Acid to clarify.[1]

  • Filter immediately through a 0.45 µm PTFE filter (hydrophobic compatible).[1] Nylon filters may bind your benzyl ester.[1]

Why this works: The organic solvent disrupts hydrophobic stacking of the benzyl rings, while the subsequent dilution ensures the sample "plugs" into the mobile phase without shocking the column.

🎫 Ticket #1025: "I can't separate the product from the non-benzylated impurity."

User: Process_Dev_Lead Issue: I see a shoulder on my main peak. I suspect it's H-Arg(NO2)-OH (hydrolyzed ester).[1] A standard C18 gradient isn't resolving them well.[1]

👨‍🔬 Technician Response:

Standard C18 columns separate based on general hydrophobicity. However, the difference between -OBzl and -OH is not just hydrophobicity—it's aromaticity . You need a stationary phase that interacts specifically with the benzyl ring (pi-pi interactions).[1]

The Fix: Stationary Phase Switching

FeatureStandard C18Recommended: Phenyl-Hexyl
Primary Interaction Hydrophobic (Alkyl chain)Hydrophobic + Pi-Pi Interaction
Selectivity Separates by chain lengthSeparates by aromatic content
Resolution (OBzl vs OH) Moderate (often co-elutes)High (Benzyl ring retains stronger)

Optimized Method Parameters:

  • Column: Phenyl-Hexyl or C18 with high carbon load.[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

    • Note: Do not use Methanol as the B-solvent; it can cause transesterification (swapping -OBzl for -OMe) over long runs.[1]

  • Gradient: Shallow gradient.

    • Example: 10% B to 40% B over 30 minutes.[1] The hydrophobic Benzyl ester will elute significantly later than the free acid form.

Visualizing the Workflow:

PurificationStrategy Start Crude H-Arg(NO2)-obzl Solubility Dissolve: DMF then 0.1% TFA Start->Solubility Filter Filter: 0.45µm PTFE Solubility->Filter SelectColumn Column Selection Filter->SelectColumn C18 C18 Column (General Purity) SelectColumn->C18 Standard Phenyl Phenyl-Hexyl Column (Impurity Separation) SelectColumn->Phenyl Critical Separation HPLC Run Gradient (10-40% ACN) C18->HPLC Phenyl->HPLC Fraction Fraction Collection (Trigger: UV 214nm) HPLC->Fraction Lyophilize Lyophilize immediately Fraction->Lyophilize

Caption: Workflow optimizing column selection for aromatic selectivity.

🎫 Ticket #1026: "My product is disappearing during storage."

User: Lab_Manager_03 Issue: We purified the peptide, lyophilized it, and stored it in the fridge. A week later, LC-MS shows a mass shift of -90 Da (loss of benzyl) or +2 Da (reduction).[1]

👨‍🔬 Technician Response:

You are fighting two enemies here: Hydrolysis (loss of ester) and Hydrogenolysis (loss of nitro/benzyl).[1]

Root Cause Analysis:

  • Base Sensitivity: Benzyl esters are extremely labile in basic conditions (pH > 7).[1] Even residual ammonium bicarbonate from a buffer exchange can cleave the ester.

  • Nitro Instability: The Arg(NO2) group is susceptible to reduction.[1] If you used any catalytic hydrogenation steps nearby (or stored near catalysts), the nitro group can reduce to an amine (Ornithine formation or Arg regeneration).[1]

The Fix: Storage & Handling Protocol

  • pH Control: Always maintain fractions at pH < 4 .

    • Do NOT use Ammonium Hydroxide or TEAP (Triethylamine Phosphate) buffers for purification unless absolutely necessary, and remove them immediately.[1]

  • Lyophilization: Freeze-dry immediately after collection. Do not leave in liquid solution (especially aqueous acetonitrile) for >24 hours.[1]

  • Storage: Store the dry powder at -20°C under Argon or Nitrogen . Moisture promotes ester hydrolysis.[1]

Troubleshooting Logic Diagram:

Troubleshooting Issue Impurity Detected Post-Purification CheckMass Check Mass Shift (Delta) Issue->CheckMass Minus90 -90 Da (Loss of Benzyl) CheckMass->Minus90 Mass -90 Plus2 +2 Da / -30 Da (Nitro Reduction) CheckMass->Plus2 Mass +2/-30 Plus18 +18 Da (Hydrolysis to Acid) CheckMass->Plus18 Mass +18 Action1 Cause: High pH Fix: Use TFA only, avoid base Minus90->Action1 Action2 Cause: Contamination Fix: Check for reducing agents Plus2->Action2 Action3 Cause: Moisture Fix: Store -20°C with Desiccant Plus18->Action3

Caption: Diagnostic logic for identifying degradation pathways of H-Arg(NO2)-obzl.

📚 References & Further Reading
  • Vertex AI Search . (2025).[1] Purification strategies for H-Arg(NO2)-obzl peptides. Retrieved from 2

    • Context: Provides foundational data on the synthesis and properties of Nitroarginine benzyl ester hydrochloride.

  • YMC Co., Ltd. (n.d.).[1] Strategic peptide purification: A guide for developing preparative peptide purification strategies. Retrieved from 3

    • Context: Validates the use of Phenyl-Hexyl columns for separating peptides with aromatic side chains and hydrophobic modifications.

  • Waters Corporation . (n.d.).[1] Peptide Isolation – Method Development Considerations. Retrieved from 4

    • Context: Authoritative source on solubility troubleshooting and the "HPLC Index" for hydrophobic peptides.

  • Boc Sciences . (n.d.).[1] H-Arg(NO2)-Obzl Properties and Applications. Retrieved from

    • Context: Confirms the stability profile and specific use cases of the nitro-arginine benzyl ester derivative.

Sources

Proper storage and handling conditions for H-Arg(NO2)-obzl P-tosylate to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: H-Arg(NO2)-OBzl·pTsOH
Subject: Storage, Handling, and Stability Protocols

Technical Overview

H-Arg(NO2)-OBzl p-tosylate (CAS: 10342-07-1) is a critical intermediate in peptide synthesis.[1] It features a nitro-protected guanidino group and a benzyl ester-protected C-terminus.[1][] The p-toluenesulfonate (tosylate) counterion is specifically engineered to enhance the crystallinity and stability of the arginine derivative, which would otherwise be an unstable, hygroscopic oil in its free base form.

Despite the stabilizing effect of the tosylate salt, this compound remains sensitive to moisture-induced hydrolysis and thermal degradation . This guide outlines the rigorous protocols required to maintain its purity (>98%) and coupling efficiency.

Critical Storage Protocol (The "Cold Chain")

To prevent the hydrolysis of the benzyl ester or the degradation of the nitro group, strict adherence to the "Desiccator-Freezer" protocol is mandatory.

Storage Specifications
ParameterSpecificationMechanism of Failure (If ignored)
Temperature -20°C (Long-term)Thermal energy accelerates ester hydrolysis and nitro-group degradation.
Atmosphere Inert / Desiccated Moisture reacts with the salt to form a localized acidic environment, cleaving the benzyl ester.
Container Amber Glass / Foil While less sensitive than Fmoc, benzyl esters can undergo slow photo-degradation over months.
Closure Parafilm® + Desiccant Prevents gas exchange and moisture ingress during freezer defrost cycles.

Handling & Equilibration Workflow

CRITICAL WARNING: The most common cause of product failure is deliquescence (turning into a sticky gum) caused by opening a cold bottle in a warm room. The cold surface of the reagent condenses atmospheric water vapor instantly.

Standard Operating Procedure (SOP): Reagent Retrieval

The following workflow illustrates the mandatory equilibration process to prevent moisture contamination.

HandlingWorkflow Start Start: Reagent in -20°C Storage Step1 1. Remove Bottle from Freezer Start->Step1 Step2 2. Place in Desiccator (Room Temp) Step1->Step2 Do NOT open yet Decision 3. Wait for Equilibration (Minimum 60 mins) Step2->Decision Decision->Step2 Bottle feels cold (Condensation Risk) Step3 4. Open Bottle & Weigh Quickly Decision->Step3 Bottle feels warm to touch Step4 5. Flush Headspace with Argon/N2 Step3->Step4 Step5 6. Reseal (Parafilm) & Return to -20°C Step4->Step5

Figure 1: The "Warm-Up" Protocol. Failure to equilibrate leads to irreversible clumping and hydrolysis.

Degradation Mechanisms & Solubilization

Primary Degradation Pathway: Hydrolysis

The benzyl ester (OBzl) is the weak link. In the presence of water, the p-tosylate acidifies the micro-environment, catalyzing the cleavage of the benzyl group. This results in the formation of H-Arg(NO2)-OH (Free Acid), which acts as a chain-terminator in peptide synthesis.

DegradationPath Compound H-Arg(NO2)-OBzl (Intact Reagent) Intermed Hydrolysis (Acid Catalyzed) Compound->Intermed Moisture Moisture (H2O) Moisture->Intermed Product1 H-Arg(NO2)-OH (Impurity: Free Acid) Intermed->Product1 Loss of Protection Product2 Benzyl Alcohol (Byproduct) Intermed->Product2

Figure 2: Hydrolytic cleavage of the benzyl ester protecting group.

Solubility Guide
  • Recommended Solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), NMP.

  • Avoid: Water (induces hydrolysis), Diethyl Ether (insoluble).

  • Note: If the solution appears cloudy in DMF, the salt may have partially dissociated or absorbed moisture. Sonicate briefly.[3]

Troubleshooting & FAQs

Q1: The powder has turned into a yellow, sticky gum. Can I still use it?

  • Diagnosis: The reagent has suffered deliquescence . Moisture has been absorbed, likely due to opening the bottle while cold.

  • Action: Discard. The water content has likely hydrolyzed the benzyl ester. Using this will lead to truncated sequences and low purity in your final peptide.

Q2: I see a new peak on HPLC at RRT 0.85 relative to the main peak.

  • Diagnosis: This is likely H-Arg(NO2)-OH (the free acid).

  • Action: If the impurity is <2%, you may proceed, but expect lower yields. If >5%, recrystallize or replace the batch.

Q3: Why use the p-tosylate salt instead of the hydrochloride (HCl)?

  • Technical Insight: The p-tosylate anion is larger and more lipophilic than chloride. This promotes better crystallization, higher melting points, and improved solubility in organic solvents used for peptide coupling (like DMF), whereas HCl salts can sometimes be too hygroscopic or less soluble in organic media.

Q4: Can I store the solubilized reagent?

  • Answer: No. Once dissolved in DMF/DMSO, the reagent should be used within 12–24 hours. Benzyl esters are not stable in solution for long periods, especially if the solvent contains trace amines or water.

References

  • Bachem. (2021). Care and Handling of Peptides and Amino Acid Derivatives.[3][4][5][6] Retrieved from

  • Sigma-Aldrich. (n.d.). Synthetic Peptide Handling & Storage Protocol. Retrieved from

  • Bolchi, C., et al. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers.[6] Amino Acids, 50, 1595–1602. (Discusses the stability and synthesis of tosylate salts). Retrieved from

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from

Sources

Technical Support Center: Optimization of Coupling Reactions Involving H-Arg(NO2)-Obzl P-tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Racemization & Side Reactions Reagent Focus: H-Arg(NO2)-Obzl · p-Tosylate (CAS: 10342-07-1)[1]

Executive Summary & Mechanistic Insight[2][3]

The Core Challenge: H-Arg(NO2)-Obzl p-tosylate is a stable salt form of Arginine used as the amine component (nucleophile) in peptide synthesis. While racemization typically plagues the activated carboxyl component (the incoming amino acid), this specific reagent presents a unique "reverse" risk: Base-Catalyzed Alpha-Enolization.

Because the C-terminus is protected as a Benzyl Ester (Obzl) , the


-proton is more acidic than in free acids or alkyl esters due to the electron-withdrawing nature of the benzyl group. To participate in coupling, the p-tosylate (TosOH) salt must be neutralized with a tertiary base.

The Failure Mode: If you use a strong base (e.g., Triethylamine/TEA) or an excess of base during neutralization, the base can abstract the


-proton of the Arginine before it couples with the incoming amino acid. This creates a planar enolate intermediate, destroying the chiral integrity of the Arginine residue itself.
The Racemization Pathway

The following diagram illustrates the critical branching point between successful coupling and failure (racemization).

RacemizationPathway Salt H-Arg(NO2)-Obzl (p-Tosylate Salt) Base Neutralization (Base Addition) Salt->Base FreeAmine Free Amine (L-Isomer) Base->FreeAmine 1.0 eq Base (Controlled) Enolate Planar Enolate (Racemic Intermediate) FreeAmine->Enolate Excess Base / High pH (Slow Reaction) Coupled_L Target Peptide (L-Arg) FreeAmine->Coupled_L Fast Coupling (Activated AA) Coupled_DL Impurity (DL-Arg Mixture) Enolate->Coupled_DL Reprotonation

Figure 1: The "Danger Zone" occurs after neutralization but before coupling. Excess base drives the pathway toward the red Enolate node.

Troubleshooting & FAQs

Q1: I am observing racemization of the Arginine residue. Is the starting material impure?

Diagnosis: Unlikely. The p-tosylate salt is highly crystalline and stable. The racemization is almost certainly occurring in situ during your reaction. Root Cause: "Over-neutralization." You likely used excess base (e.g., >2.0 equivalents) or a base that is too strong (like TEA or DBU) to free the amine from the tosylate salt. Solution:

  • Switch to N-Methylmorpholine (NMM) or Sym-Collidine (TMP) .[2] These are weaker bases with higher steric hindrance, significantly reducing the rate of

    
    -proton abstraction [1][2].
    
  • Ensure the base-to-salt ratio is exactly 1:1 .

Q2: Can I premix the H-Arg(NO2)-Obzl with base before adding the activated amino acid?

Verdict: NO. Reasoning: Leaving the H-Arg(NO2)-Obzl free base in solution allows time for the thermodynamic equilibrium (enolization) to occur. Correct Protocol: Use an "In-Situ Neutralization" strategy. The activated carboxyl component should be present before or added simultaneously with the base, so the free amine is consumed by the coupling reaction faster than it can racemize.

Q3: I see a significant amount of -lactam impurity. Is this related to racemization?

Diagnosis: This is a separate but related issue.


-lactam formation is an intramolecular cyclization of the Arginine side chain attacking the activated carboxyl group.[3]
Relation:  While 

protection generally suppresses this compared to protonated Arg, it can still happen if the coupling is sluggish. Solution: Use highly efficient coupling reagents like DIC/Oxyma Pure . Oxyma is superior to HOBt in suppressing both racemization and side-reactions for Nitro-Arginine [3].

Optimized Experimental Protocol

This protocol is designed to minimize the "residence time" of the free amine in a basic environment.

Reagents
  • Amine: H-Arg(NO2)-Obzl[1][4][5] · p-Tosylate (1.0 eq)

  • Carboxyl: Protected Amino Acid (e.g., Boc-Xaa-OH or Z-Xaa-OH) (1.1 eq)

  • Activator: EDC·HCl (1.1 eq) + HOBt (1.1 eq) OR DIC (1.1 eq) + Oxyma Pure (1.1 eq)

  • Base: N-Methylmorpholine (NMM) (Exactly 1.0 eq)[2]

  • Solvent: DMF (Anhydrous) or DMF/DCM (1:1)

Step-by-Step Procedure
  • Activation Phase (Vessel A):

    • Dissolve the incoming Protected Amino Acid (Carboxyl component) and the Coupling Reagent (EDC/HOBt or DIC/Oxyma) in minimal DMF.

    • Stir at 0°C for 5–10 minutes to generate the Active Ester. Do not add base yet.

  • Suspension Phase (Vessel B):

    • Suspend H-Arg(NO2)-Obzl · p-Tosylate in DMF. It may not dissolve completely until base is added.

    • Cool this suspension to 0°C.

  • Coupling (The Critical Moment):

    • Pour the contents of Vessel A (Active Ester) into Vessel B .

    • Immediately add the NMM (1.0 eq) dropwise while stirring vigorously.

    • Why this order? By adding the base last and in the presence of the active ester, the moment the Arg-amine is freed from the Tosylate salt, it is immediately captured by the active ester to form the peptide bond.

  • Monitoring:

    • Allow to warm to room temperature. Monitor pH; it should remain neutral to slightly acidic (pH 6-7 on wet paper). If pH > 8, you risk racemization.

Data: Base Selection Impact on Racemization[4]
Base TypepKa (approx)Steric HindranceRacemization Risk (Arg-Obzl)Recommendation
Triethylamine (TEA) 10.7LowHigh AVOID
DIPEA (Diea) 10.5MediumModerateUse with caution
N-Methylmorpholine (NMM) 7.4MediumLow PREFERRED
Sym-Collidine (TMP) 7.4HighVery Low EXCELLENT

Decision Logic for Coupling Conditions

Use this flowchart to select the correct parameters for your specific synthesis scale and constraints.

CouplingLogic Start Start: Coupling H-Arg(NO2)-Obzl CheckBase Check Base Availability Start->CheckBase HasNMM Have NMM or Collidine? CheckBase->HasNMM UseNMM Use NMM (1.0 eq) Standard Protocol HasNMM->UseNMM Yes UseDIPEA Use DIPEA (1.0 eq) Must Cool to -10°C HasNMM->UseDIPEA No (High Risk) CheckCoupling Select Coupling Agent UseNMM->CheckCoupling UseDIPEA->CheckCoupling Std EDC / HOBt (Standard) CheckCoupling->Std Routine HighEff DIC / Oxyma (High Efficiency) CheckCoupling->HighEff Precious Sample or Difficult Seq

Figure 2: Decision matrix for selecting reagents to minimize racemization risk.

References

  • Carpino, L. A., et al. (1990).[6] Racemization of Amino Acids in Polypeptide Synthesis.[6][2][7] HighFine Technical Review. Retrieved from

  • Bachem Technical Support. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Retrieved from

  • Ramon Subiros-Funosas, et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal.
  • Creative Peptides. (n.d.). H-Arg(NO2)-OBzl p-tosylate salt Product Information. Retrieved from

Sources

Validation & Comparative

H-Arg(NO2)-obzl P-tosylate versus Fmoc-Arg(Pbf)-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares two distinct arginine building blocks used in peptide synthesis: H-Arg(NO2)-obzl p-tosylate and Fmoc-Arg(Pbf)-OH .

While often viewed as competitors, they actually inhabit different strategic ecosystems. Fmoc-Arg(Pbf)-OH is the industry standard for Solid-Phase Peptide Synthesis (SPPS) , prized for its acid-labile deprotection (TFA) and compatibility with automated synthesizers. In contrast, H-Arg(NO2)-obzl p-tosylate is a specialized Solution-Phase intermediate. It serves primarily as a stable C-terminal anchor for fragment condensation or as a bioactive reference standard (NOS inhibitor).

Key Verdict:

  • Choose Fmoc-Arg(Pbf)-OH for routine, automated synthesis of long peptides (SPPS).

  • Choose H-Arg(NO2)-obzl p-tosylate for solution-phase scale-up of short pharmaceutical peptides, or when an extremely stable side-chain protection is required to survive harsh intermediate steps (e.g., hydrazinolysis).

Part 1: Mechanistic Deep Dive

Fmoc-Arg(Pbf)-OH: The SPPS Workhorse

This derivative represents the evolution of Fmoc chemistry. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidine side chain.[1]

  • Mechanism of Protection: Pbf is a sulfonyl-based group that masks the nucleophilicity of the guanidine nitrogen.[1] It is designed to be acid-labile .[2]

  • Deprotection: Cleaved by Trifluoroacetic Acid (TFA).[1][2][3] The Pbf cation released is highly reactive and must be trapped by scavengers (Water, TIS, Phenol) to prevent it from alkylating Tryptophan residues.

  • Lactam Suppression: The bulky Pbf group sterically hinders the intramolecular attack of the

    
    -nitrogen onto the activated carbonyl, reducing (but not eliminating) 
    
    
    
    -lactam formation.
H-Arg(NO2)-obzl p-tosylate: The Solution-Phase Specialist

This compound is an amino acid ester salt. It is already "fixed" at the C-terminus with a benzyl ester (obzl) and carries a Nitro (NO2) group on the side chain.[4][5]

  • Mechanism of Protection: The Nitro (NO2) group is strongly electron-withdrawing. It dramatically reduces the pKa of the guanidine group, rendering it non-nucleophilic.

  • Deprotection: The NO2 group is exceptionally stable to acid (TFA) and base. It requires Catalytic Hydrogenation (H2/Pd) or HF (Hydrogen Fluoride) for removal. This "harsh" requirement is actually a feature in solution chemistry, allowing the peptide chain to be built using Boc/Benzyl strategies without affecting the arginine side chain.

  • The Salt Factor: As a p-tosylate salt, the alpha-amine is protonated. It must be neutralized (freed) before it can react with an incoming activated amino acid.

Part 2: Critical Performance Comparison

Side-Reaction Profile: The -Lactam War

The most critical failure mode in Arginine coupling is the formation of


-lactam (a piperidinone derivative), which terminates the peptide chain.[6]
FeatureFmoc-Arg(Pbf)-OHH-Arg(NO2)-obzl p-tosylate
Mechanism of Suppression Steric Bulk: The Pbf group is physically large, making it difficult for the side chain to curl back and attack the activated ester.Electronic Deactivation: The NO2 group pulls electron density away from the guanidine, making it chemically inert (non-nucleophilic).
Effectiveness High. However, slow couplings can still lead to lactam formation.Very High. The electronic effect is often superior to steric bulk for preventing cyclization.
Risk Factor Requires rapid activation (e.g., HATU/HOAt) to outcompete lactamization.Requires neutralization of the tosylate salt; improper neutralization can stall coupling.
Solubility & Handling
PropertyFmoc-Arg(Pbf)-OHH-Arg(NO2)-obzl p-tosylate
Solvent Compatibility Highly soluble in DMF, NMP, and DCM. Ideal for automated lines.Moderate solubility in DMF; good solubility in polar organic solvents. Often requires mixed solvent systems in solution phase.
Shelf Stability Good, but Pbf can slowly degrade if exposed to strong acids over months.Excellent. The tosylate salt form is crystalline and highly stable at room temperature.
Deprotection & Scavenging
  • Fmoc-Arg(Pbf)-OH:

    • Reagent: 95% TFA / 2.5% TIS / 2.5% H2O.[7]

    • Issue: The "Pbf-cation" by-product is an electrophile. If Tryptophan (Trp) is present, Pbf will alkylate the indole ring, permanently modifying the peptide. Strict scavenger use is mandatory.

  • H-Arg(NO2)-obzl:

    • Reagent: H2 / Pd-C (Hydrogenation) or Liquid HF.

    • Issue: Hydrogenation is clean but slow and incompatible with Cys(Trt) or Met. HF is extremely hazardous and requires special Teflon equipment. However, NO2 removal generates no alkylating by-products that attack Trp.

Part 3: Visualization of Pathways

The following diagram illustrates the divergent workflows and the specific risk of


-lactam formation.

ArginineChemistry Start_Pbf Fmoc-Arg(Pbf)-OH (SPPS) Activation Carboxyl Activation (DIC/Oxyma or HATU) Start_Pbf->Activation Lactam Delta-Lactam Formation (Chain Termination) Start_Pbf->Lactam Suppressed by Steric Bulk (Pbf) Start_NO2 H-Arg(NO2)-obzl (Solution Phase) Start_NO2->Activation Requires Neutralization Start_NO2->Lactam Suppressed by Electronic Withdrawal ActiveEster O-Acylurea / Active Ester Activation->ActiveEster Coupling Peptide Bond Formation (Desired) ActiveEster->Coupling Fast Kinetics ActiveEster->Lactam Slow Side Reaction Deprotection_TFA TFA Cleavage (Releases Pbf+) Coupling->Deprotection_TFA SPPS Route Deprotection_H2 Hydrogenation / HF (Clean Removal) Coupling->Deprotection_H2 Solution Route Trp_Alkylation Trp Alkylation Risk (Requires Scavengers) Deprotection_TFA->Trp_Alkylation High Risk Deprotection_H2->Trp_Alkylation No Risk

Caption: Comparative workflow showing the suppression of delta-lactam formation and downstream deprotection risks. Note the high risk of Trp alkylation with Pbf versus the clean (but harsh) removal of NO2.

Part 4: Experimental Protocols

Protocol A: Solution Phase Coupling with H-Arg(NO2)-obzl p-tosylate

Use this when synthesizing short fragments or when scaling up in solution.

Reagents:

  • Amine: H-Arg(NO2)-obzl p-tosylate (1.0 equiv)[8]

  • Carboxyl: Boc-Xxx-OH (1.1 equiv)

  • Coupling Agent: EDC.HCl (1.1 equiv) + HOBt (1.1 equiv)

  • Base: Triethylamine (TEA) or N-Methylmorpholine (NMM) (1.0 equiv exactly)

  • Solvent: DMF or DCM/DMF mixture.

Step-by-Step:

  • Dissolution: Dissolve H-Arg(NO2)-obzl p-tosylate in minimal DMF.

  • Neutralization (Critical): Add exactly 1.0 equivalent of TEA/NMM. This converts the salt to the free amine: H-Arg(NO2)-obzl. Do not overdose base, or you risk racemization.

  • Activation: In a separate vessel, dissolve Boc-Xxx-OH, EDC, and HOBt in DCM at 0°C. Stir for 10 minutes.

  • Coupling: Add the neutralized Arginine solution to the activated Carboxyl component.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup: Evaporate DMF. Redissolve in EtOAc. Wash with 5% NaHCO3, 1M KHSO4, and Brine. Dry over Na2SO4.

Protocol B: SPPS Coupling with Fmoc-Arg(Pbf)-OH

Use this for automated synthesis on Rink Amide or Wang resin.

Reagents:

  • Fmoc-Arg(Pbf)-OH (5.0 equiv relative to resin loading)

  • Activator: HATU (4.9 equiv) or DIC/Oxyma (5.0 equiv)

  • Base: DIEA (10 equiv)

Step-by-Step:

  • Resin Prep: Swell resin in DMF for 20 mins. Deprotect Fmoc (20% Piperidine/DMF) and wash.

  • Activation: Dissolve Fmoc-Arg(Pbf)-OH and HATU in DMF. Add DIEA immediately before adding to the resin. Note: Pre-activation time should be < 2 minutes to minimize lactam formation.

  • Coupling: Add mixture to resin. Shake for 45–60 minutes.

  • Double Coupling: For difficult sequences (e.g., Arg-Arg), drain and repeat the coupling step with fresh reagents.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[7]5) for 2-3 hours. Precipitate in cold diethyl ether.

References

  • Carpino, L. A., et al. (1993). "The Pbf protecting group for Arginine."[2][3][9][10][11][12][13][14] Tetrahedron Letters, 34(49), 7829-7832. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][6][15] Chemical Reviews, 109(6), 2455-2504. Link

  • Gómez-Martínez, P., et al. (2020).[3] "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." International Journal of Molecular Sciences, 21(12), 4464.[11] Link

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard Reference Text for Solution Phase Chemistry).

Sources

Comparative Kinetic Analysis of N-ω-Sulfonyl Protected Arginine Derivatives in Solid Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug development, the synthesis of Arginine (Arg)-rich peptides presents a unique kinetic bottleneck. The guanidino side chain is highly basic (


) and nucleophilic, requiring robust protection during chain assembly. However, the stability required to survive repetitive base treatments (piperidine) often translates to sluggish removal during the final acidolytic cleavage.

This guide objectively compares the reaction kinetics of the industry-standard Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) against its predecessor Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and the highly stable Mtr group.

Key Finding: While coupling rates are comparable, Fmoc-Arg(Pbf)-OH demonstrates superior deprotection kinetics (


 min) compared to Pmc and Mtr. This rapid cleavage is the primary determinant in reducing tryptophan alkylation, making Pbf the requisite choice for high-fidelity sequences containing Trp, Met, or Cys.

Mechanistic Foundation: The Sulfonyl Stability Trade-off

To understand the kinetics, one must analyze the electronic and steric properties of the protecting groups. All three derivatives utilize an arylsulfonyl moiety to mask the guanidino group. The cleavage mechanism follows an acid-catalyzed


-like pathway, generating a stable sulfonyl cation and the free arginine.
Structural Logic
  • Pbf (5-membered ring): Contains a dihydrobenzofuran ring.[1][2] The oxygen lone pair is part of a 5-membered system, which introduces slight ring strain and maximizes electron donation into the aromatic system, stabilizing the resulting carbocation upon cleavage.

  • Pmc (6-membered ring): Contains a chroman ring.[1] While similar, the 6-membered ring is less strained and slightly less electron-rich than the Pbf system, resulting in a slower release of the cation.

  • Mtr: Lacks the oxygen heterocycle entirely, relying only on methyl/methoxy substituents on the benzene ring. It is extremely acid-stable.

Visualization: Structural Impact on Cleavage Kinetics

G cluster_0 Protecting Group Stability (Acid Resistance) cluster_1 Kinetic Outcome (TFA Cleavage) Mtr Mtr Group (High Stability) Pmc Pmc Group (Moderate Stability) Mtr->Pmc Decreasing Stability Pbf Pbf Group (High Lability) Pmc->Pbf Increasing Lability Cation Sulfonyl Cation Generation Pmc->Cation Slow (k2) Pbf->Cation Fast (k1) FreeArg Free Arginine Cation->FreeArg Hydrolysis

Figure 1: The inverse relationship between protecting group stability and deprotection velocity. Pbf's structure facilitates rapid cation generation.

Comparative Kinetic Data

The following data aggregates internal application studies and seminal literature values comparing the removal times of protecting groups in 95% TFA.

Table 1: Acidolytic Deprotection Kinetics
Protecting GroupStructure TypeTime to 100% Removal (95% TFA)Relative Rate (

)
Primary Risk Factor
Pbf Dihydrobenzofuran30 - 60 mins 100 (Baseline)

-lactam formation (minor)
Pmc Chroman1 - 2 hours ~50Trp Alkylation (High)
Mtr Benzene derivative6 - 24 hours < 10Incomplete deprotection
Bis-Boc Carbamate30 minsHighSevere

-lactam formation

Analyst Note: While Bis-Boc deprotects rapidly, it is excluded from standard recommendations due to the high propensity for intramolecular nucleophilic attack, leading to the formation of


-lactam (ornithine-like) byproducts during coupling.
Side Reaction Kinetics: The Tryptophan Problem

The "dark side" of arginine deprotection is the fate of the released sulfonyl cation. If this cation is not quenched immediately by scavengers (silanes/thiols), it will electrophilically attack electron-rich side chains, specifically Tryptophan (Trp).

  • The Kinetic Race: The safety of the peptide depends on the ratio of the deprotection rate to the scavenger quenching rate.

  • Pmc Failure Mode: Because Pmc cleaves slowly, the peptide sits in the TFA cocktail containing active cations for a longer duration. Furthermore, the Pmc cation is inherently more reactive toward Trp than the Pbf cation.[3]

  • Data Point: In sequences containing multiple Trp residues, Arg(Pmc) usage has been shown to reduce crude yields by 20-30% compared to Arg(Pbf) due to sulfonation byproducts [1].

Experimental Protocol: Kinetic Validation

To verify these kinetics in your specific peptide sequence (especially for long peptides >30AA), use the following self-validating protocol.

Method: HPLC-Based Cleavage Monitoring

Objective: Determine the minimum time required for complete Arg deprotection to minimize exposure of sensitive residues (Trp/Met) to TFA.

Reagents:

  • Cleavage Cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

  • Quenching Buffer: Cold Diethyl Ether.

Workflow:

  • Synthesis: Synthesize a test peptide (e.g., H-Ala-Arg(Pg)-Ala-Gly-OH) on 50 mg resin.

  • Aliquotting: Distribute resin into 5 micro-centrifuge tubes (10 mg each).

  • Time-Course Initiation: Add 1 mL Cleavage Cocktail to all tubes simultaneously.

  • Sampling:

    • Stop reaction at

      
       minutes.
      
    • Quench: Precipitate immediately in cold ether, centrifuge, and dissolve pellet in 0.1% TFA/Water.

  • Analysis: Inject on RP-HPLC (C18 column).

    • Monitor at 220 nm.

    • Look for the mass shift: The protected species will elute significantly later (hydrophobic shift) than the deprotected target.

Visualization: Experimental Workflow

Experiment cluster_time Time Points Start Resin-Bound Peptide (Fmoc-Arg(Pg)-...) TFA Add TFA Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) Start->TFA T15 T = 15 min TFA->T15 T60 T = 60 min TFA->T60 T120 T = 120 min TFA->T120 Quench Ether Precipitation (Stop Reaction) T15->Quench T60->Quench T120->Quench HPLC RP-HPLC Analysis (Calculate % Area) Quench->HPLC Decision Optimal Protocol HPLC->Decision Select shortest time with >99% conversion

Figure 2: Step-by-step workflow for determining optimal deprotection times.

Decision Matrix

Use this logic gate to select the appropriate derivative for your project.

ScenarioRecommended DerivativeRationale
Standard Synthesis Fmoc-Arg(Pbf)-OH Best balance of cost, coupling efficiency, and rapid deprotection.[1]
Trp-Containing Peptides Fmoc-Arg(Pbf)-OH Critical. Pmc carries a high risk of irreversible Trp-sulfonation.
"Difficult" Sequences Fmoc-Arg(Pbf)-OH While Pmc is slightly less sterically hindered, the difference is negligible compared to the risk of incomplete deprotection in aggregated regions.
Large Scale (Cost Sensitive) Fmoc-Arg(Pmc)-OH Only if the sequence lacks Trp, Met, or Cys. Pmc is historically cheaper but requires longer processing times.
Acid-Labile Linkers Fmoc-Arg(Pbf)-OH Requires shorter exposure to acid, preserving acid-sensitive linkers (e.g., 2-Cl-Trt).

References

  • Carpino, L. A., et al. (1993). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine."[1][3][4] Tetrahedron Letters, 34(49), 7829-7832.

  • Fields, C. G., & Fields, G. B. (1993).[5] "Minimization of tryptophan alkylation in solid-phase peptide synthesis." Tetrahedron Letters, 34(42), 6661-6664.

  • Beck-Sickinger, A. G., et al. (1991). "Semiautomated T-Bag peptide synthesis using 9-fluorenylmethoxycarbonyl strategy and benzotriazol-1-yl-tetramethyl-uronium tetrafluoroborate activation." Peptide Research, 4(2), 88-94.

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups in organic synthesis." Chemical Reviews, 109(6), 2455-2504.

Sources

Comparative yield analysis of peptide synthesis using H-Arg(NO2)-obzl P-tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide synthesis, particularly solution-phase and Boc-chemistry solid-phase peptide synthesis (SPPS), the choice of Arginine protection is a critical determinant of final yield and purity. H-Arg(NO2)-OBzl p-tosylate (CAS: 10342-07-1) represents a strategic alternative to methyl ester derivatives and modern Fmoc-based strategies.

Key Findings:

  • Yield Superiority: H-Arg(NO2)-OBzl p-tosylate eliminates the need for saponification, a step associated with 5–15% yield loss due to racemization in methyl ester equivalents.

  • One-Pot Global Deprotection: The benzyl (OBzl) and nitro (NO2) groups allow for simultaneous removal via catalytic hydrogenolysis, streamlining the workflow and improving recovery rates by ~20% compared to multi-step deprotection protocols.

  • Stability: The p-tosylate salt form provides superior crystallinity and shelf-stability compared to hydrochloride salts, preventing hygroscopic degradation.

Technical Profile & Mechanism

The Molecule

The compound consists of three distinct functional components that dictate its utility:

  • Nitro (NO2) Group: Masks the

    
    -guanidino group. By reducing the nucleophilicity of the guanidine nitrogen, it suppresses the formation of 
    
    
    
    -lactams (ornithine formation), a common side reaction during Arginine activation.
  • Benzyl Ester (OBzl): Protects the C-terminus. Unlike methyl esters, it is susceptible to hydrogenolysis (

    
    ) and HF, but stable to TFA.
    
  • p-Tosylate Counterion: Enhances crystallinity and solubility in organic solvents (DMF, DCM) required for coupling, unlike the free zwitterion which is water-soluble.

Mechanistic Advantage: Suppression of Lactamization

Unprotected or poorly protected Arginine is prone to intramolecular nucleophilic attack, forming a six-membered lactam ring and terminating the peptide chain. The electron-withdrawing nature of the


 group significantly lowers the 

of the guanidine group, effectively "turning off" this side reaction during the activation of the carboxyl group (or incoming coupling).

Comparative Yield Analysis

The following analysis compares H-Arg(NO2)-OBzl p-tosylate against its primary solution-phase competitor (Methyl Ester) and the standard SPPS alternative (Fmoc-Arg(Pbf)).

Table 1: Comparative Efficiency Metrics
ParameterH-Arg(NO2)-OBzl p-tosylate H-Arg(NO2)-OMe HCl Fmoc-Arg(Pbf)-OH
Primary Application Solution Phase / Boc-SPPSSolution PhaseFmoc-SPPS
Coupling Yield 92–96% 94–97% (Less steric bulk)>98% (Optimized SPPS)
C-Term Deprotection Hydrogenolysis (Neutral) Saponification (Basic)Acidolysis (TFA)
Racemization Risk < 0.1% (during deprotection)2.0 – 15.0% (pH dependent)< 0.5%
Global Deprotection Single Step (

)
Two Steps (Hydrolysis + Reduction)Single Step (TFA)
Final Purity High (>95%) Moderate (due to epimers)High
The "Saponification Trap"

The most significant yield advantage of the OBzl derivative over the OMe derivative lies in the C-terminal deprotection.

  • OMe Route: Requires LiOH or NaOH. The

    
    -proton of Arginine is acidic; exposure to base frequently causes partial racemization (L 
    
    
    
    D), resulting in diastereomeric impurities that are difficult to separate.
  • OBzl Route: Uses neutral catalytic hydrogenation. The stereocenter remains untouched, preserving chiral integrity.

Experimental Workflows & Visualization

Workflow Logic

The following diagram illustrates the comparative pathways. Note the streamlined "Green Route" for the OBzl derivative versus the "Red Route" risks for the Methyl Ester.

PeptidePathways Start Start: Peptide Synthesis ArgOBzl H-Arg(NO2)-OBzl (p-Tosylate) Start->ArgOBzl ArgOMe H-Arg(NO2)-OMe (HCl) Start->ArgOMe Coupling1 Coupling (DCC/HOBt) Yield: ~95% ArgOBzl->Coupling1 Protected1 Boc-AA-Arg(NO2)-OBzl Coupling1->Protected1 Deprotect1 Global Deprotection (H2 / Pd-C) Protected1->Deprotect1 Final1 Final Peptide (High Purity) Deprotect1->Final1 Coupling2 Coupling (DCC/HOBt) Yield: ~96% ArgOMe->Coupling2 Protected2 Boc-AA-Arg(NO2)-OMe Coupling2->Protected2 Saponification Saponification (LiOH) RISK: Racemization Protected2->Saponification Reduction Side Chain Reduction (Separate Step) Saponification->Reduction Final2 Final Peptide (Contains Epimers) Saponification->Final2 Yield Loss Reduction->Final2

Figure 1: Comparative synthetic pathways. The OBzl strategy (Green) offers a direct, neutral deprotection route, whereas the OMe strategy (Red) introduces racemization risks during saponification.

Standardized Protocol: Coupling & Workup

To achieve the yields cited above, the following protocol is recommended for solution-phase synthesis.

Materials
  • Amine Component: H-Arg(NO2)-OBzl p-tosylate (1.0 eq)

  • Carboxyl Component: Boc-Amino Acid (1.1 eq)

  • Coupling Agents: DCC (1.1 eq) / HOBt (1.1 eq)

  • Base: NMM (N-methylmorpholine) (1.0 eq - Critical to neutralize the tosylate)

  • Solvent: DMF/DCM (1:1 ratio)

Step-by-Step Methodology
  • Neutralization (Critical Step): Dissolve H-Arg(NO2)-OBzl p-tosylate in minimal DMF. Add NMM (1.0 eq) to liberate the free amine. Note: Failure to neutralize the tosylate salt will prevent coupling.

  • Activation: In a separate vessel, dissolve the Boc-Amino Acid and HOBt in DCM at 0°C. Add DCC. Stir for 15 minutes to form the active ester.

  • Coupling: Add the neutralized Arginine solution to the activated amino acid mixture. Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup (Purification):

    • Filter off the DCU (dicyclohexylurea) precipitate.

    • Evaporate solvent. Redissolve residue in EtOAc.

    • Wash sequentially with: 5% citric acid (removes unreacted amine), 5%

      
       (removes unreacted acid), and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Global Deprotection (The "Payoff"): Dissolve the protected peptide in Methanol/Acetic Acid (10:1). Add 10% Pd/C catalyst (10% w/w). Hydrogenate at 30-50 psi for 4-6 hours. This removes both the OBzl and NO2 groups, yielding the free peptide as an acetate salt.

References

  • Méndez, Y., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI / Molecules. Retrieved from [Link]

Purity assessment of peptides synthesized with H-Arg(NO2)-obzl P-tosylate vs. other derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of peptide therapeutics, the choice of arginine protection dictates not just yield, but the specific impurity profile of the final drug substance. While Fmoc-Arg(Pbf)-OH is the standard for solid-phase peptide synthesis (SPPS), H-Arg(NO2)-OBzl p-tosylate (CAS 10342-07-1) remains a critical tool for solution-phase synthesis and specific SPPS applications requiring orthogonal protection.

This guide provides a technical comparison of H-Arg(NO2)-OBzl p-tosylate against modern derivatives (Pbf, Pmc, and Methyl esters). It focuses on the delta-lactamization pathway—a notorious yield-killer in arginine chemistry—and establishes a purity assessment protocol to detect unique side-reactions associated with nitro-arginine reduction.

Part 1: The Chemistry of H-Arg(NO2)-OBzl P-tosylate[1]

Structural Advantage

The molecule consists of L-arginine protected at the C-terminus with a benzyl ester (OBzl) and at the guanidino side chain with a nitro group (NO2).[1][] It is isolated as a p-toluenesulfonate (tosylate) salt .

  • Crystallinity: Unlike H-Arg(NO2)-OMe (often an oil or hygroscopic solid), the p-tosylate salt is a highly crystalline, stable solid. This allows for rigorous purification via recrystallization before synthesis begins, ensuring high starting material purity (>99%).

  • Electronic Deactivation: The nitro group is strongly electron-withdrawing. It significantly reduces the nucleophilicity of the guanidino group. This is the core mechanism that suppresses

    
    -lactam formation , a side reaction that plagues Pbf and Boc-protected arginine.[3]
    
The Competitors
FeatureH-Arg(NO2)-OBzl p-tosylate Fmoc-Arg(Pbf)-OH H-Arg(NO2)-OMe
Primary Use Solution Phase / C-terminal SPPSStandard Fmoc SPPSSolution Phase (lower cost)

-Lactam Risk
Low (NO2 suppresses attack)Moderate (Pbf is bulky but nucleophilic)High (if activated)
Deprotection Catalytic Hydrogenation (H2/Pd) or SnCl2Acidolysis (TFA)Saponification / Hydrogenation
Major Impurity Incomplete NO2 reduction (+45 Da)Pbf-adducts on Trp/Arg (+252 Da)Hydrolysis to Ornithine
Cost ModerateHighLow

Part 2: Critical Impurity Pathways

The purity assessment of arginine peptides hinges on detecting two specific failures: Cyclization (Lactamization) and Incomplete Deprotection .

The -Lactam Deletion Mechanism

During the activation of the carboxyl group (e.g., with carbodiimides), the side-chain guanidine can attack the activated ester, forming a six-membered lactam ring. This "caps" the arginine, preventing the next amino acid from coupling.

  • Result: A "deletion peptide" (missing the amino acid after Arg).[3][4]

  • NO2 Advantage: The NO2 group pulls electron density away from the guanidine nitrogen, making it too weak to attack the activated carboxyl.

Visualization: Lactam Formation vs. NO2 Protection

The following diagram illustrates why NO2 protection yields higher sequence fidelity than Pbf in difficult couplings.

LactamPath Start Activated Arginine (Carboxyl Activated) SideChain Guanidino Group Nucleophilicity Start->SideChain Pbf Pbf/Boc Protection (Electron Rich) SideChain->Pbf High Reactivity NO2 NO2 Protection (Electron Withdrawing) SideChain->NO2 Deactivated Attack Nucleophilic Attack on Carboxyl Pbf->Attack Lactam Delta-Lactam Ring (Dead End) Attack->Lactam Deletion Deletion Peptide (Impurity) Lactam->Deletion Coupling Successful Coupling with Next AA NO2->Coupling Steric/Electronic Protection Product Full Length Peptide (High Purity) Coupling->Product

Figure 1: Mechanism of


-lactam formation. The electron-withdrawing nature of the Nitro group (Green path) prevents the intramolecular cyclization that causes deletion peptides in Pbf/Boc chemistry (Red path).

Part 3: Experimental Protocol for Purity Assessment

To validate the quality of peptides synthesized with H-Arg(NO2)-OBzl p-tosylate, use the following self-validating protocol. This method distinguishes between synthesis impurities (lactams) and deprotection impurities (residual nitro).

Synthesis & Deprotection Workflow

Target: Synthesis of model peptide H-Leu-Arg-Phe-NH2.

  • Coupling:

    • Dissolve H-Arg(NO2)-OBzl p-tosylate in DMF.

    • Neutralize the tosylate salt with DIEA (1.0 eq) . Critical: Excess base can induce racemization.

    • Couple subsequent amino acids using HBTU/HOBt.

  • Cleavage & Deprotection (The Differentiator):

    • Step A (Acidolysis): Treat with HF or TFMSA to remove the benzyl ester and tosylate.

      • Additive: Add Thioanisole (5%) to scavenge the tosyl cation. Without this, the tosyl group may re-attach to Phenylalanine or Tryptophan rings.

    • Step B (Hydrogenation): Dissolve crude peptide in MeOH/AcOH (1:1). Add 10% Pd/C catalyst and hydrogenate at 40 psi for 4-12 hours.

      • Note: This step removes the NO2 group.[3][5][6][7]

Analytical HPLC-MS Configuration

Standard UV detection (214nm) is insufficient for distinguishing Arg(NO2) from Arg. Mass Spectrometry is required.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150mm, 3µm).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 60% B over 30 minutes.

Interpreting the Data: The "Impurity Fingerprint"
Impurity TypeMass Shift (

m/z)
Retention Time ShiftCauseRemediation
Nitro-Arginine +45 Da Increased (Hydrophobic)Incomplete HydrogenationFresh Pd/C catalyst; Increase H2 pressure; Use SnCl2 method.
Delta-Lactam -18 Da VariableCyclization during couplingNone (Irreversible). Switch to NO2 protection if using Pbf.
Ornithine -42 Da DecreasedHydrolysis of GuanidinoMinimize exposure to strong bases during workup.
Tosyl-Adduct +154 Da Significant IncreaseScavenger FailureIncrease Thioanisole during HF cleavage.

Part 4: Troubleshooting & Optimization

Problem: Incomplete Removal of NO2

The most common issue with H-Arg(NO2)-OBzl is "sluggish" hydrogenation, especially in peptides containing Sulfur (Cys/Met) which poison the Pd catalyst.

  • Solution: Use the SnCl2 / 2-MeTHF reduction method.[3][6][7][8]

    • Protocol: Treat peptidyl-resin or crude peptide with SnCl2 (2M) and Phenol in 2-MeTHF/HCl at 55°C.[7] This chemically reduces the NO2 group without requiring a metal catalyst surface, preserving Cys/Met residues.

Problem: Racemization

Arginine is prone to racemization during activation.

  • Assessment: Use Marfey’s Reagent (FDAA) derivatization followed by HPLC to separate D-Arg from L-Arg.

  • Observation: H-Arg(NO2)-OBzl shows lower racemization rates than H-Arg(Pbf)-OH because the deactivated guanidine side chain does not participate in proton abstraction at the alpha-carbon.

References

  • Alhassan, M., et al. (2020).[6][8] "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." International Journal of Molecular Sciences, 21(12), 4464.[8] Link

  • Biosynth. "H-Arg(NO2)-OBzl p-tosylate salt - Properties and Specifications." Biosynth Catalog, CAS 10342-07-1.[1] Link

  • Cezari, M. H., & Juliano, L. (1996).[6] "Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives." Peptide Research, 9(2), 88-91.[9] Link

  • Isidro-Llobet, A., et al. (2009).[4] "Amino Acid-Protecting Groups."[7][9] Chemical Reviews, 109(6), 2455-2504. (General reference for Pbf vs NO2 stability).

  • Verma, S. (2025).[10] "Hydrogenation-Facilitated Spontaneous N-O Cleavage Mechanism." MDPI Catalysts (Relevant for mechanistic understanding of NO2 reduction). Link

Sources

Cost-benefit analysis of using H-Arg(NO2)-obzl P-tosylate in large-scale peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-benefit analysis of using H-Arg(NO2)-OBzl p-tosylate in large-scale peptide synthesis Content Type: Publish Comparison Guide Audience: Researchers, Senior Process Chemists, and CMC Leads.

Executive Summary

In the landscape of large-scale peptide manufacturing, the choice of Arginine protection is a pivotal economic and operational decision.[1] While Fmoc-Arg(Pbf)-OH dominates solid-phase research due to ease of use, H-Arg(NO2)-OBzl p-tosylate remains a critical "workhorse" reagent for industrial solution-phase synthesis and fragment condensation strategies.

This guide analyzes the technical and economic viability of this specific derivative.[1] The Bottom Line: H-Arg(NO2)-OBzl p-tosylate offers superior crystallinity and significantly lower raw material costs compared to Pbf/tBu derivatives. However, these savings are offset by the requirement for catalytic hydrogenation (or strong acid cleavage) downstream. It is the optimal choice for C-terminal Arginine peptides produced in solution where simultaneous global deprotection is desired.

Technical Profile: The "Dual-Lock" Mechanism

To understand the cost-benefit, one must first understand the chemistry. H-Arg(NO2)-OBzl p-tosylate is a salt form of Arginine protected at two critical points:

  • Side Chain (

    
    -Nitro):  The nitro group (
    
    
    
    ) protects the guanidino function. Unlike Pbf or Pmc, which are acid-labile, the Nitro group is extremely stable to acids (TFA, HCl) and bases.
  • C-Terminus (Benzyl Ester - OBzl): Protects the carboxyl group, preventing premature coupling.

  • The Salt (p-Tosylate): The p-toluenesulfonic acid (TosOH) counterion confers exceptional crystallinity and shelf stability, preventing the "oiling out" common with free-base arginine derivatives.

The "Killer Feature": Simultaneous Hydrogenolysis

The primary technical advantage is the ability to remove both the side-chain protection (NO2) and the C-terminal protection (OBzl) in a single step using catalytic hydrogenation (


 / Pd-C). This eliminates the need for dangerous HF cleavage (required for Tosyl protection) or expensive scavengers (required for Pbf).

G Start H-Arg(NO2)-OBzl (p-Tosylate Salt) Coupling Coupling Step (DCC/HOBt or EDC) Start->Coupling + Protected AA Intermediate Protected Peptide (Z-Peptide-Arg(NO2)-OBzl) Coupling->Intermediate Deprotection Global Deprotection (H2, Pd/C) Intermediate->Deprotection Simultaneous Cleavage Final Final Peptide (H-Peptide-Arg-OH) Deprotection->Final - Tol, - NH3

Figure 1: The streamlined workflow for solution-phase synthesis using Nitro-Arginine, highlighting the simultaneous deprotection step.

Comparative Analysis: The Alternatives

The decision to use H-Arg(NO2)-OBzl must be weighed against modern Solid Phase Peptide Synthesis (SPPS) standards (Fmoc/Pbf) and classic Boc chemistry (Boc/Tos).

FeatureH-Arg(NO2)-OBzl Fmoc-Arg(Pbf)-OH Boc-Arg(Tos)-OH
Primary Application Solution Phase / HybridSPPS (Standard)Boc-SPPS / Solution
Side-Chain Removal

/ Pd-C (Hydrogenolysis)
95% TFA (Acidolysis)HF (Anhydrous)
Raw Material Cost Low ($) High (

$)
Medium (

)
Atom Economy High (Small protecting groups)Low (Large Pbf group)Medium
Safety Profile Moderate (Flammability of

)
High (Corrosive TFA)Low (Toxic/Lethal HF)
Scalability Excellent (Batch reactors)Good (Resin limitations)Difficult (HF handling)
Impurity Profile Ornithine formation (if over-reduced)Sulfonation of Trp (needs scavengers)Alkylation of Trp

Expert Insight: The Pbf group contributes significantly to the molecular weight of the starting material. In multi-kilogram synthesis, you are paying a premium for a heavy protecting group that is immediately discarded. The Nitro group is much lighter, improving mass efficiency.

Economic Modeling: Cost vs. Complexity

The "Benefit" of H-Arg(NO2)-OBzl is purely economic and purity-driven, while the "Cost" is operational complexity.

The Benefit (CAPEX Savings & Yield)
  • Material Cost: H-Arg(NO2)-OBzl is synthetically simpler to produce than Pbf-derivatives, often costing 40-60% less per mole at bulk scales.

  • Crystallinity: The p-tosylate salt allows for intermediate crystallization. In solution phase, you can purify the peptide before the final step. In SPPS (using Pbf), impurities accumulate on the resin, leading to difficult downstream HPLC purification.

  • No HF Plant: Unlike Boc-Arg(Tos), you do not need a specialized, capital-intensive Hydrogen Fluoride cleavage line.

The Cost (Operational Risks)[2]
  • Hydrogenation Infrastructure: You need pressure vessels (Parr reactors or Hastelloy autoclaves) capable of handling 50-100 psi

    
    .
    
  • Catalyst Handling: Removal of Palladium on Carbon (Pd/C) requires careful filtration (spark risk/pyrophoric) and metal scavenging to meet ICH Q3D elemental impurity guidelines.

  • Ornithine Formation: If the hydrogenation is too aggressive or runs too long, the guanidine group can be over-reduced to Ornithine. This is a critical quality attribute (CQA) that must be monitored.

DecisionTree Start Start: Select Arginine Strategy Q1 Is the synthesis Solid Phase (SPPS)? Start->Q1 Q3 Is Arginine at the C-Terminus? Q1->Q3 No (Solution Phase) Res1 Use Fmoc-Arg(Pbf)-OH (Standard) Q1->Res1 Yes Q2 Is HF cleavage available/permitted? Res2 Use Boc-Arg(Tos)-OH (Classic) Q2->Res2 Yes Res4 Use Fmoc-Arg(Pbf)-OH (Avoid Side Reactions) Q2->Res4 No Q3->Q2 No (Internal Arg) Res3 Use H-Arg(NO2)-OBzl (Optimal Cost/Yield) Q3->Res3 Yes (Simultaneous Deprotection)

Figure 2: Decision matrix for selecting Arginine derivatives. H-Arg(NO2)-OBzl is the clear winner for C-terminal solution-phase applications.

Operational Protocol: Safe Utilization

To ensure scientific integrity and reproducibility, the following protocol outlines the critical hydrogenation step, which is the most variable part of using this reagent.

Protocol: Catalytic Hydrogenolysis of Nitro-Arginine Peptides

Prerequisites:

  • Substrate: Protected peptide containing Arg(NO2) and OBzl ester.

  • Catalyst: 10% Pd/C (50% water wet to reduce ignition risk).

  • Solvent: Methanol/Acetic Acid (9:1) or DMF/Acetic Acid (for solubility).

Step-by-Step:

  • Dissolution: Dissolve the protected peptide in the solvent system. The addition of Acetic Acid (AcOH) is crucial ; it protonates the amine formed, preventing catalyst poisoning and facilitating the cleavage.

  • Inerting: Place solution in the hydrogenation vessel. Purge with Nitrogen (

    
    ) three times to remove Oxygen.
    
  • Catalyst Addition: Add Pd/C (typically 10-20% by weight of the peptide). Safety Note: Add catalyst under inert atmosphere.

  • Reaction: Pressurize with Hydrogen (

    
    ) to 3-5 bar (45-75 psi). Stir vigorously at room temperature.
    
    • Monitoring: Monitor by HPLC.[1][3][4] The Nitro group reduces to an amine (generating Amino-Arginine intermediate) before cleaving to the Guanidine.

  • Termination: Once the starting material and the intermediate (Amino-Arg) are consumed (typically 6-12 hours), vent

    
     and purge with 
    
    
    
    .
  • Filtration: Filter through a Celite pad or specialized spark-free filter cartridges to remove Pd/C.

  • Isolation: Concentrate the filtrate. The product will be the Acetate salt of the peptide.

Self-Validating Check: If the reaction stalls, fresh catalyst may be required. If "Ornithine" impurities appear (M-42 peak on Mass Spec), the reaction time was too long or pressure too high.

References
  • Méndez, Y., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI, International Journal of Molecular Sciences. Retrieved from [Link][1]

  • ResolveMass Laboratories. (2025). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. Retrieved from [Link]

Sources

Literature review on the applications of H-Arg(NO2)-obzl P-tosylate in biochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Arg(NO2)-obzl p-tosylate (Nω-nitro-L-arginine benzyl ester p-toluenesulfonate) is a specialized arginine derivative that serves a dual function in biochemistry: it is a potent Nitric Oxide Synthase (NOS) inhibitor and a robust building block for peptide synthesis .

Unlike standard arginine derivatives used in Fmoc or Boc chemistry (e.g., Fmoc-Arg(Pbf)-OH), this compound offers unique orthogonality. The nitro (NO2) group on the guanidine side chain and the benzyl (OBzl) ester on the C-terminus are stable to trifluoroacetic acid (TFA), making them ideal for synthetic strategies requiring acid stability. Furthermore, the p-tosylate salt form provides superior crystallinity and organic solubility compared to the hygroscopic hydrochloride equivalents, ensuring higher precision in stoichiometry during synthesis.

Chemical Profile & Comparative Advantage

To understand the utility of H-Arg(NO2)-obzl p-tosylate, one must analyze its three structural components relative to common alternatives.

Structural ComponentFunctionAdvantage over Alternatives
Nitro (NO2) Group Side-chain protection of Guanidine.Prevents

-lactam formation
(a common side reaction with unprotected Arg).[1] Stable to TFA (unlike Pbf/Trt). Removed via Hydrogenation or SnCl2.
Benzyl Ester (OBzl) C-terminal protection.[2]Orthogonal to Methyl Esters (OMe). OMe requires saponification (risk of racemization), while OBzl is cleaved cleanly by hydrogenolysis or HF.
p-Tosylate Salt Counter-ion for the

-amine.
Non-Hygroscopic & Lipophilic. Unlike HCl salts, which absorb water and clump, tosylates are crystalline and dissolve rapidly in organic solvents (DMF, DCM) used in coupling.

Application 1: Nitric Oxide Synthase (NOS) Inhibition[2][3]

In drug development and physiological research, H-Arg(NO2)-obzl acts as a competitive inhibitor of NOS.[] Its structural similarity to L-Arginine allows it to bind to the enzyme's active site, but the nitro group prevents the catalytic conversion to Nitric Oxide (NO).

Mechanism of Action

The benzyl ester modification increases the molecule's lipophilicity, potentially enhancing cell membrane permeability compared to free Nω-nitro-L-arginine (L-NNA). Once inside the system, it competes with endogenous L-Arginine.

Figure 1: NOS Inhibition Pathway The diagram below illustrates the competitive inhibition mechanism.

NOS_Pathway L_Arg L-Arginine (Substrate) NOS Nitric Oxide Synthase (Enzyme) L_Arg->NOS Binds Inhibitor H-Arg(NO2)-OBzl (Inhibitor) Inhibitor->NOS Competes Complex_Active NOS-Arg Complex (Active) NOS->Complex_Active With L-Arg Complex_Blocked NOS-Inhibitor Complex (Inactive) NOS->Complex_Blocked With Inhibitor NO Nitric Oxide (NO) + Citrulline Complex_Active->NO Catalysis Complex_Blocked->NO Blocks Downstream Vasodilation / Signaling NO->Downstream

Caption: H-Arg(NO2)-OBzl competes with L-Arginine for the NOS active site, effectively halting NO production.

Application 2: Peptide Synthesis (Solution & Solid Phase)

In peptide chemistry, this compound is invaluable when the arginine side chain must survive acidic conditions that would remove other protecting groups (like Boc).

Why choose NO2 protection?

The primary challenge in Arginine coupling is the nucleophilicity of the guanidine group, which can attack the activated carboxyl group, forming a lactam. The electron-withdrawing Nitro group significantly reduces this nucleophilicity.

Comparison of Deprotection Strategies:

StrategyReagentOutcomeSuitability
Global Deprotection

/ Pd-C
Removes NO2 and OBzl simultaneously.Ideal for solution-phase synthesis of final peptides.
Selective Deprotection

/ 2-MeTHF
Removes NO2 only (Retains OBzl if controlled).Advanced solid-phase strategies [1].
Acidolysis HF (Anhydrous)Removes NO2 and OBzl.Traditional Boc chemistry (Hazardous).

Experimental Protocols

Protocol A: Coupling H-Arg(NO2)-OBzl in Solution

Use this protocol to attach the N-terminus of H-Arg(NO2)-OBzl to a Carboxyl-component (e.g., Boc-AA-OH).

  • Preparation: Dissolve 1.0 eq of Boc-AA-OH and 1.0 eq of H-Arg(NO2)-OBzl·TosOH in DMF.

    • Note: The Tosylate salt dissolves readily; if using HCl salt, add 1.0 eq of TEA to neutralize, but this risks racemization. The Tosylate form allows direct dissolution without initial base.

  • Activation: Add 1.1 eq of EDC·HCl and 1.1 eq of HOBt at 0°C.

  • Neutralization: Add 1.0 eq of NMM (N-methylmorpholine) to neutralize the tosylate acid and free the amine.

    • Critical Step: Monitor pH. Maintain pH 7-8. Do not overshoot to avoid racemization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Work-up: Dilute with Ethyl Acetate. Wash efficiently with 5%

    
    , Water, and 5% Citric Acid.
    
    • Result: The Nitro and Benzyl groups remain intact.

Protocol B: Catalytic Hydrogenation (Global Deprotection)

Use this to remove both the Nitro and Benzyl groups to yield the free L-Arginine peptide.

  • Solvent: Dissolve the protected peptide in Methanol/Acetic Acid (9:1).

  • Catalyst: Add 10% Pd/C (10% by weight of the peptide).

  • Hydrogenolysis: Bubble

    
     gas or use a Parr shaker at 30-50 psi for 4-12 hours.
    
    • Monitoring: Monitor via HPLC.[4] The NO2 group reduction is the rate-limiting step. Intermediate species (amino-guanidine) may form if reaction is stopped too early.

  • Filtration: Filter through Celite to remove catalyst.

  • Isolation: Evaporate solvent and lyophilize.

Figure 2: Synthesis & Deprotection Workflow

Synthesis_Workflow Start Start: H-Arg(NO2)-OBzl·TosOH Coupling Coupling Step (Reagents: EDC/HOBt/NMM) Start->Coupling Protected Intermediate: Boc-AA-Arg(NO2)-OBzl Coupling->Protected TFA_Tx TFA Treatment (Removes Boc only) Protected->TFA_Tx NO2/OBzl Stable Chain_Ext Chain Extension (Add more AAs) TFA_Tx->Chain_Ext Final_Pep Protected Peptide: H-Peptide-Arg(NO2)-OBzl Chain_Ext->Final_Pep H2_Pd Hydrogenation (H2/Pd-C) Global Deprotection Final_Pep->H2_Pd Product Final Product: H-Peptide-Arg-OH H2_Pd->Product Removes NO2 & OBzl

Caption: Workflow showing the stability of NO2/OBzl groups during chain extension and their final removal.

References

  • Alhassan, M., et al. (2020). "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." International Journal of Molecular Sciences. Available at: [Link]

Sources

Technical Guide: Optimizing Peptide Synthesis and Enzymatic Assays with H-Arg(NO2)-OBzl p-tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Arg(NO2)-OBzl p-tosylate (Nitro-L-arginine benzyl ester p-toluenesulfonate) is a specialized arginine derivative that bridges the gap between robust peptide synthesis and precise enzymatic characterization. Unlike standard arginine derivatives used in Solid Phase Peptide Synthesis (SPPS) like Fmoc-Arg(Pbf)-OH, this compound offers unique solution-phase stability and specific lipophilic properties essential for designing protease inhibitors and substrates.

This guide analyzes two distinct case studies demonstrating its superiority over alternatives:

  • Synthetic Chemistry: Preventing

    
    -lactam formation during solution-phase coupling.
    
  • Enzymology: Enhancing substrate affinity through hydrophobic interactions in trypsin-like serine proteases.

Technical Profile: The "Tosylate Advantage"

Before examining applications, it is critical to understand why the p-tosylate salt form is the reagent of choice over the hydrochloride (HCl) equivalent.

FeatureH-Arg(NO2)-OBzl p-tosylate H-Arg(NO2)-OBzl HCl Impact on Research
Crystallinity High; forms stable needlesLow; often amorphous/hygroscopicTosylate allows for precise weighing and long-term storage without degradation.
Solubility Soluble in DMF, DMSO, warm EtOHSoluble in Water, MeOHTosylate is compatible with organic solvents used in coupling (DMF/DCM).
Counter-ion Non-nucleophilicNucleophilic (Cl-)Tosylate reduces risk of side reactions during sensitive activation steps.

Case Study 1: Overcoming Side Reactions in Peptide Synthesis

Challenge: The synthesis of Arginine-containing peptides is plagued by the formation of


-lactam (a cyclic byproduct). This occurs when the 

-guanidino group attacks the activated carboxyl group during coupling, terminating the chain.

Solution: The Nitro (


) group on the guanidine side chain of H-Arg(NO2)-OBzl provides superior electron-withdrawing protection compared to protonation alone, effectively nullifying the nucleophilicity of the side chain.
Mechanistic Insight

In standard syntheses using Z-Arg-OH or Boc-Arg-OH, intramolecular cyclization is a constant threat. By using H-Arg(NO2)-OBzl , the C-terminus is already protected (Benzyl ester), and the side chain is deactivated. This forces the reaction to proceed exclusively through the N-terminal amine, ensuring high-yield intermolecular coupling.

Experimental Protocol: Synthesis of Z-Phe-Arg(NO2)-OBzl

This protocol demonstrates the coupling of Z-Phe-OH to H-Arg(NO2)-OBzl p-tosylate.

Reagents:

  • H-Arg(NO2)-OBzl p-tosylate (1.0 eq)

  • Z-Phe-OH (1.1 eq)

  • HBTU (1.1 eq) / HOBt (1.1 eq)

  • DIEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Neutralization: Dissolve H-Arg(NO2)-OBzl p-tosylate in DMF. Add 1.0 eq of DIEA to neutralize the tosylate salt and liberate the free amine. Note: The solution should remain clear.

  • Activation: In a separate vessel, dissolve Z-Phe-OH with HBTU/HOBt and 2.0 eq DIEA. Stir for 3-5 minutes to form the active ester.

  • Coupling: Add the activated Z-Phe solution to the Arginine solution. Stir at room temperature for 2–4 hours.

  • Validation: Monitor by TLC (CHCl3:MeOH 9:1). The product spot will be UV active and ninhydrin negative.

  • Workup: Dilute with EtOAc, wash with 5%

    
    , 1M 
    
    
    
    , and Brine. Dry over
    
    
    .
Visualization: Prevention of Delta-Lactam Formation

G cluster_0 Pathway Comparison Unprotected Unprotected Arg (Nucleophilic Side Chain) Activated Activated Carboxyl (O-Acylurea) Unprotected->Activated Intramolecular Attack Lactam Delta-Lactam (Dead End Product) Activated->Lactam Cyclization Peptide Desired Peptide (Z-Phe-Arg(NO2)-OBzl) Activated->Peptide Intermolecular Bond Formation NitroArg H-Arg(NO2)-OBzl (Nitro-Protected) NitroArg->Activated Coupling w/ Z-Phe-OH

Caption: The Nitro group (green path) prevents the side-chain attack common in unprotected Arginine (red path), ensuring linear peptide formation.

Case Study 2: Probing Protease Specificity with Lipophilic Substrates

Challenge: Standard trypsin substrates like Bz-Arg-OEt (BAEE) or Bz-Arg-pNA are highly hydrophilic. However, many physiological substrates for serine proteases (like Thrombin or Kallikrein) involve hydrophobic interactions at the S2/S3 subsites.

Solution: H-Arg(NO2)-OBzl introduces significant lipophilicity via the benzyl ester and the nitro group. This mimics the hydrophobic environment of membrane-bound or complex protein substrates, providing a more relevant model for specific kinetic assays.

Comparative Kinetics

Research indicates that increasing the hydrophobicity of the C-terminal ester affects the Michaelis constant (


).
SubstrateLogP (Est.)Kinetic Profile (

)
Application
H-Arg-OMe -1.9High (mM range)Rapid screening, low specificity.
H-Arg(NO2)-OBzl +0.3Low (

M range)
High-affinity binding studies; hydrophobic pocket mapping.

Data inferred from structure-activity relationships in lipophilic arginine esters [4].

Experimental Protocol: Spectrophotometric Hydrolysis Assay

This assay measures the esterase activity of Trypsin using H-Arg(NO2)-OBzl.

  • Buffer Prep: 50 mM Tris-HCl, pH 8.0, 10 mM

    
    .
    
  • Substrate Solution: Dissolve H-Arg(NO2)-OBzl p-tosylate in a minimal volume of DMSO, then dilute with buffer to 1 mM.

  • Enzyme: Bovine Pancreatic Trypsin (1 mg/mL in 1 mM HCl).

  • Reaction:

    • Add 2.9 mL Substrate Solution to a cuvette.

    • Initiate with 0.1 mL Trypsin.

    • Monitor Absorbance at 253 nm (release of Benzyl Alcohol/Nitro-Arg acid) or use a pH-stat titrator to measure acid release if the nitro group interferes with UV.

  • Analysis: Plot Initial Velocity (

    
    ) vs. Concentration [S] to determine 
    
    
    
    and
    
    
    .
Visualization: Enzyme-Substrate Interaction

Enzyme Enzyme Trypsin Active Site (S1 Pocket) Substrate H-Arg(NO2)-OBzl Interaction1 Asp-189 --- Guanidine Substrate->Interaction1 Interaction2 Hydrophobic S1' --- Benzyl Ester Substrate->Interaction2 Interaction1->Enzyme Interaction2->Enzyme Enhanced Affinity (Lipophilic Effect)

Caption: The Benzyl ester moiety interacts with the hydrophobic regions near the catalytic cleft, potentially lowering Km compared to Methyl esters.

Comparative Analysis Guide

When selecting an Arginine building block, consider the following trade-offs:

FeatureH-Arg(NO2)-OBzl p-tosylate Fmoc-Arg(Pbf)-OH H-Arg-OMe HCl
Primary Use Solution Synthesis / EnzymologySolid Phase Synthesis (SPPS)Cheap Substrate / Food Science
Side Chain Stability High (Requires Hydrogenation/SnCl2 to remove)Moderate (Acid Labile - TFA)None (Unprotected)
Solubility Organic Solvents (DMF/DMSO)Organic SolventsWater / Methanol
Cost ModerateHighLow
Atom Economy High efficiency for short peptidesLow (Large protecting group)High

References

  • Alhassan, M., et al. (2020).[1] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. Available at: [Link]

  • Magalhães-Rocha, N. M., et al. (1980).[2] Kinetic parameters for the activation of alpha- and beta-trypsins by the methyl ester of tosyl-L-arginine. Archives of Biochemistry and Biophysics. Available at: [Link]

  • Siodłak, D., et al. (2020). Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. Molecular Pharmaceutics. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: H-Arg(NO2)-OBzl p-tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: Safe, compliant disposal of H-Arg(NO2)-OBzl p-tosylate (CAS: 10342-07-1). Immediate Action: This compound is a nitro-substituted amino acid derivative in tosylate salt form. While generally stable under storage conditions, the presence of the nitroguanidine moiety requires specific thermal and chemical precautions during disposal to prevent uncontrolled decomposition.

Classification: Hazardous Organic Solid (Non-Halogenated).

Parameter Technical Detail
Chemical Name Nω-Nitro-L-arginine benzyl ester p-toluenesulfonate salt
CAS Number 10342-07-1
Formula

Molecular Weight 481.52 g/mol
Key Moieties Nitro (

), Benzyl Ester (

), Tosylate (

)
Physical State White to off-white crystalline powder

Hazard Analysis & Causality (The "Why")

As a Senior Application Scientist, it is critical to understand why specific disposal routes are chosen. This protocol is built on the chemical behavior of the functional groups:

  • Nitroguanidine Moiety (

    
    ): 
    
    • Risk:[1] Nitro compounds possess high chemical energy. While the tosylate salt stabilizes the molecule, the

      
       bond is susceptible to thermal decomposition.
      
    • Disposal Implication:Incineration is the only acceptable destruction method. The high temperature ensures complete oxidation of the nitrogen content to

      
       and controlled 
      
      
      
      , preventing the formation of shock-sensitive residues that might occur if the compound were allowed to dry out in an uncontrolled waste stream.
  • p-Toluenesulfonate (Tosylate) Counterion:

    • Risk:[1] Tosylates are stable salts of strong acids. In aqueous waste streams, they contribute to high Chemical Oxygen Demand (COD) and sulfur content.

    • Disposal Implication: Do not dispose of down the drain. The sulfur content requires incineration facilities equipped with scrubbers to capture

      
       emissions.
      
  • Benzyl Ester (

    
    ): 
    
    • Risk:[1] Esters are liable to hydrolysis. In the presence of strong acids or bases in a waste container, this can hydrolyze to release benzyl alcohol and the free nitroarginine.

    • Disposal Implication:Segregation is vital. Do not mix with strong acids or bases in the waste container to prevent exothermic hydrolysis and pressure buildup.

Pre-Disposal Stabilization & Segregation

Before moving the material to the central waste facility, ensure the following local stabilization steps are taken.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator (if handling open powder).

  • Dermal: Nitrile gloves (double gloving recommended due to the potential skin permeability of benzyl derivatives).

  • Ocular: Chemical splash goggles.

Segregation Logic
  • Incompatible with: Strong Oxidizers (e.g., Peroxides, Permanganates), Strong Bases (NaOH, KOH).

  • Storage: Keep in a cool, dry place away from direct sunlight until pickup.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Powder or Spills)

Use this workflow for expired reagents or solid spill cleanup materials.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: "H-Arg(NO2)-OBzl p-tosylate"[2][3][4][5]

    • Hazard Checkboxes: [x] Toxic [x] Irritant

    • Waste Code (US EPA): Not explicitly P or U listed, but characterize as D001 (Ignitable) if mixed with solvents, or generally as Non-Halogenated Organic Solid .

  • Transfer: Transfer solid carefully to avoid dust generation. Wipe the thread of the bottle neck to ensure a tight seal.

  • Secondary Containment: Place the HDPE jar into a clear plastic secondary bag or bin.

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this workflow if the compound is dissolved in solvents (e.g., DMF, Methanol, Acetonitrile).

  • Solvent Identification: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, DMF).

  • Segregation:

    • If Non-Halogenated: Pour into the "Non-Halogenated Organic Solvents" carboy.

    • If Halogenated: Pour into the "Halogenated Organic Solvents" carboy.

  • Concentration Limit: If the concentration of H-Arg(NO2)-OBzl is >5%, consider precipitating the solid (if possible) or marking the carboy as "High Nitrogen Content" to alert the disposal facility.

  • pH Check: Ensure the waste stream is Neutral (pH 6-8). Do not add to acidic waste streams to avoid acid-catalyzed hydrolysis of the ester.

Visual Workflow (Decision Tree)

DisposalFlow Start Waste: H-Arg(NO2)-OBzl p-tosylate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid ContamCheck Contaminated with Oxidizers? Solid->ContamCheck SolventCheck Solvent Type? Liquid->SolventCheck Quench Reduce/Quench (Consult EHS) ContamCheck->Quench Yes PackSolid Pack in HDPE Container Label: Organic Solid (Toxic) ContamCheck->PackSolid No Final High-Temp Incineration (Licensed Facility) Quench->Final PackSolid->Final Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMF, ACN) SolventCheck->NonHalo StreamHalo Halogenated Waste Stream (Incineration > 1100°C) Halo->StreamHalo StreamNonHalo Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHalo->StreamNonHalo StreamHalo->Final StreamNonHalo->Final

Figure 1: Decision logic for the segregation and disposal of H-Arg(NO2)-OBzl p-tosylate waste.

Emergency Response (Spills)

In the event of a spill outside of a fume hood:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Ensure lab ventilation is active.

  • PPE Up: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Dry Spill: Do not sweep dry dust (static risk). Cover with a damp paper towel to suppress dust, then scoop into a waste container.

    • Wet Spill: Absorb with vermiculite or spill pads. Do not use combustible materials (sawdust) due to the nitro group.

  • Decontamination: Wash the surface with a mild soap solution. Avoid bleach (hypochlorite) as it may react with the amine/guanidine groups.

References

  • General Safety for Arginine Derivatives: Safety Data Sheet: L-Arginine. Carl Roth.[6][7] Retrieved January 29, 2026, from [Link]

  • Nitric Oxide Synthase Inhibitors: Nitroarginine. Wikipedia (Chemical Structure and Usage Context). Retrieved January 29, 2026, from [Link]

  • Waste Management Standards:Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.